Hsd17B13-IN-78
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H13Cl2FN4O3 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
4,6-dichloro-N-[3-[(3-fluorophenyl)methyl]-4-oxoquinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2FN4O3/c22-13-8-16(26-19(23)18(13)29)20(30)27-15-6-2-5-14-17(15)21(31)28(10-25-14)9-11-3-1-4-12(24)7-11/h1-8,10,29H,9H2,(H,27,30) |
InChI Key |
URFRWUGGDSWFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13-IN-78 and Other Novel Inhibitors: A Technical Guide to the Mechanism of Action of HSD17B13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of the mechanism of action of HSD17B13 inhibitors, with a focus on publicly available data for well-characterized compounds such as BI-3231 and available information on Hsd17B13-IN-78. We will detail the core inhibitory mechanisms, associated signaling pathways, and the experimental methodologies used to elucidate these functions.
HSD17B13: A Key Player in Liver Pathophysiology
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1] While its precise physiological substrates are still under investigation, it is known to be involved in the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[1][2] Upregulation of HSD17B13 is observed in patients with NAFLD, where it is thought to contribute to disease progression.[3] The protective nature of loss-of-function variants has made HSD17B13 a prime target for therapeutic intervention.
HSD17B13 Inhibitors: Quantitative Data
A growing number of small molecule inhibitors of HSD17B13 are being developed. While detailed information on this compound is limited in the public domain, it is reported as a potent inhibitor with an IC50 of less than 0.1 µM for Estradiol.[4] More extensive data is available for the chemical probe BI-3231.[2][5][6]
Table 1: In Vitro Potency and Selectivity of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| This compound | HSD17B13 | < 100 (Estradiol) | - | - | [4] |
| BI-3231 | human HSD17B13 | 1 | 0.8 | >1000-fold vs HSD17B11 | [2][6] |
| BI-3231 | mouse HSD17B13 | 13 | 1.4 | - | [2][6] |
Table 2: Pharmacokinetic Properties of BI-3231 in Preclinical Species
| Species | Route | Dose | T1/2 | CLp (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) | Reference |
| Mouse | IV | 1 mg/kg | 0.4 h (initial), 2.1 h (terminal) | 108 | 5.4 | 10 | [2][6] |
| Mouse | PO | 50 µmol/kg | - | - | - | - | [6] |
| Rat | IV | 1 mg/kg | 0.3 h (initial), 1.9 h (terminal) | 68 | 3.5 | - | [7] |
Core Mechanism of Action: Direct Enzyme Inhibition
The primary mechanism of action for HSD17B13 inhibitors like BI-3231 is the direct inhibition of the enzyme's catalytic activity. BI-3231 exhibits an uncompetitive mode of inhibition with respect to the cofactor NAD+.[2] This suggests that the inhibitor binds to the enzyme-NAD+ complex, preventing the subsequent binding or turnover of the substrate.[2]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hsd17B13-IN-78: A Technical Guide for NAFLD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1] The genetic validation of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a key player in NAFLD pathogenesis has propelled it to the forefront of therapeutic target exploration.[1][2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[1] This has spurred the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at mimicking this protective effect.[1] Hsd17B13-IN-78 is a potent, small molecule inhibitor of HSD17B13, emerging as a valuable tool for the preclinical investigation of NAFLD.[3] This document provides an in-depth technical guide on this compound and the broader landscape of HSD17B13 inhibition for NAFLD research.
HSD17B13: The Target
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][4] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NAD+ as a cofactor.[1][5] While its precise physiological substrate is still under investigation, HSD17B13 has been shown to exhibit enzymatic activity towards a range of substrates, including steroids like estradiol, pro-inflammatory lipid mediators such as leukotriene B4 (LTB4), and retinol.[6][7][8]
The expression of HSD17B13 is upregulated in the livers of NAFLD patients.[1] Mechanistically, its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1]
This compound and Other Small Molecule Inhibitors
This compound is a potent inhibitor of HSD17B13 with a reported IC50 of less than 0.1 μM for estradiol conversion.[3] It is part of a growing arsenal of small molecule inhibitors designed to probe the function of HSD17B13 and assess its therapeutic potential. Another well-characterized inhibitor is BI-3231, which exhibits high potency for both human and mouse HSD17B13.[9] The development of these inhibitors has been crucial for advancing our understanding of HSD17B13's role in liver disease.
Quantitative Data on HSD17B13 Inhibitors
| Inhibitor | Target | IC50 | Ki | Cellular Activity (IC50) | Notes |
| This compound | HSD17B13 | < 0.1 µM (Estradiol as substrate) | Not Reported | Not Reported | Dichlorophenol series.[3] |
| Hsd17B13-IN-9 | HSD17B13 | 0.01 µM (for 50 nM HSD17B13) | Not Reported | Not Reported | [10] |
| Hsd17B13-IN-18 | HSD17B13 | < 0.1 µM (Estradiol as substrate), < 1 µM (Leukotriene B3 as substrate) | Not Reported | Not Reported | [11] |
| Hsd17B13-IN-73 | HSD17B13 | < 0.1 µM (Estradiol as substrate) | Not Reported | Not Reported | Pyrimidinone-containing inhibitor.[12] |
| BI-3231 | human HSD17B13 | 1 nM | 0.7 nM | 11 nM (HEK cells) | Potent and selective chemical probe.[9][13] |
| BI-3231 | mouse HSD17B13 | 13 nM | Not Reported | Not Reported | [9] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the characterization of other HSD17B13 inhibitors like BI-3231 and general methodologies in the field, the following protocols can be adapted for its evaluation.
Biochemical HSD17B13 Enzyme Inhibition Assay
This assay is fundamental for determining the in vitro potency of inhibitors.
Materials:
-
Recombinant human HSD17B13 protein (e.g., from OriGene, Cat# TP313132)[14]
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
This compound or other test compounds
-
Detection Method:
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions.
-
Add the recombinant HSD17B13 enzyme (final concentration typically 20-100 nM).
-
Initiate the reaction by adding a mixture of the substrate (e.g., 10-50 µM Estradiol) and NAD+.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction (if necessary for the detection method).
-
Detect the signal (luminescence for NADH production or mass spectrometry for product formation).
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.
Cellular HSD17B13 Activity Assay
This assay assesses the ability of the inhibitor to engage the target in a cellular context.
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound or other test compounds.
-
Substrate (e.g., all-trans-retinol).[16]
-
Lysis buffer.
-
HPLC system for retinoid analysis.[16]
Procedure:
-
Seed HSD17B13-overexpressing cells in a multi-well plate.
-
After cell attachment, treat the cells with a serial dilution of this compound for a specified time.
-
Add the substrate (e.g., all-trans-retinol) to the culture medium and incubate for 6-8 hours.[16]
-
Wash the cells with PBS and lyse them.
-
Harvest the cell lysates and analyze the conversion of retinol to retinaldehyde and retinoic acid by HPLC.[16]
-
Normalize the retinoid levels to the total protein concentration.
-
Calculate the IC50 value based on the inhibition of substrate conversion.
In Vivo NAFLD Mouse Model Study
Animal models are essential for evaluating the preclinical efficacy of HSD17B13 inhibitors.
Materials:
-
C57BL/6J mice.
-
High-fat diet (HFD) or a choline-deficient, L-amino acid-defined (CDAA) diet to induce NAFLD/NASH.[15][17]
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle).
-
Equipment for oral gavage or other administration routes.
-
Analytical tools for measuring plasma and liver biomarkers (e.g., ALT, AST, triglycerides, cholesterol, inflammatory cytokines).
-
Histological stains (H&E, Sirius Red) for liver tissue analysis.
Procedure:
-
Induce NAFLD in mice by feeding them an HFD or CDAA diet for a specified duration (e.g., 12-24 weeks).
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer the compound daily or as determined by its pharmacokinetic profile.
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Analyze plasma for liver enzymes and lipid profiles.
-
Perform histological analysis of liver sections to assess steatosis, inflammation, and fibrosis.
-
Conduct gene expression analysis (qRT-PCR) or proteomic analysis on liver tissue to evaluate target engagement and downstream effects.
Visualizations
HSD17B13 Signaling and Regulation
Experimental Workflow for HSD17B13 Inhibitor Evaluation
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising therapeutic strategy for the treatment of NAFLD and its progressive forms. Small molecule inhibitors like this compound are invaluable tools for dissecting the biological functions of HSD17B13 and for the preclinical validation of this target. The methodologies and data presented in this guide offer a framework for researchers to design and execute robust studies aimed at advancing our understanding of HSD17B13 and developing novel therapies for patients with chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uniprot.org [uniprot.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. origene.com [origene.com]
- 15. enanta.com [enanta.com]
- 16. researchgate.net [researchgate.net]
- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]
HSD17B13 Inhibition: A Novel Therapeutic Strategy for Nonalcoholic Fatty Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Recent genetic and preclinical studies have identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a key player in the pathogenesis of NAFLD. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[1][2] This has propelled HSD17B13 into the spotlight as a promising therapeutic target for NAFLD and NASH. This technical guide provides a comprehensive overview of the role of HSD17B13 in NAFLD, focusing on the therapeutic potential of its inhibition. We will delve into the quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[1][3] Its expression is significantly upregulated in patients with NAFLD.[3][4] Overexpression of HSD17B13 in cellular and murine models leads to an increase in the number and size of lipid droplets, suggesting a role in promoting hepatic steatosis.[1][4] Conversely, genetic loss-of-function variants of HSD17B13 are protective against the progression of NAFLD to NASH, fibrosis, and cirrhosis.[1] The most well-characterized variant, rs72613567, results in a truncated, enzymatically inactive protein and is associated with reduced levels of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]
The precise enzymatic function of HSD17B13 is still under investigation, but it is known to be involved in the metabolism of steroids, proinflammatory lipid mediators, and retinol.[1][2] Recent evidence suggests that HSD17B13 possesses retinol dehydrogenase activity, and its inhibition may protect against liver fibrosis by modulating pyrimidine catabolism.[5][6] The protective effects of HSD17B13 loss-of-function appear to be independent of changes in hepatic steatosis, suggesting a primary role in mitigating liver injury and inflammation.
Quantitative Data on HSD17B13 Modulation in NAFLD Models
The following tables summarize key quantitative findings from preclinical studies investigating the role of HSD17B13 in NAFLD.
| Parameter | Model System | Intervention | Result | Reference |
| HSD17B13 Expression | Human Liver Biopsies (NAFLD vs. Healthy) | NAFLD Condition | 5.9-fold higher expression in NAFLD patients | [1][6] |
| Liver Histology | High-Fat Diet (HFD)-fed Mice | Adeno-associated virus 8 (AAV8)-mediated HSD17B13 overexpression | Aggravated liver steatosis and fibrosis | [4] |
| Liver Histology | High-Fat Diet (HFD)-fed Mice | AAV8-mediated shRNA knockdown of Hsd17b13 | Attenuated hepatocyte steatosis and fibrosis | [4] |
| Serum ALT Levels | High-Fat Diet (HFD)-fed Mice | AAV8-mediated HSD17B13 overexpression | Increased ALT levels | [4] |
| Serum AST Levels | High-Fat Diet (HFD)-fed Mice | AAV8-mediated HSD17B13 overexpression | Increased AST levels | [4] |
| Intracellular Triglycerides | Huh7 cells | HSD17B13 overexpression | Increased half-life of intracellular triglycerides | [4] |
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BI-3231 | Enzymatic Assay | Human HSD17B13 | 45 | [7] |
| Representative Inhibitors | Enzymatic Assay | Human HSD17B13 | Values reported in a table within the reference | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of HSD17B13's role in NAFLD.
AAV-mediated Gene Overexpression and Knockdown in Mice
-
Objective: To investigate the in vivo effects of HSD17B13 overexpression or knockdown on NAFLD progression in mice.
-
Animal Model: C57BL/6J mice are typically used, fed a high-fat diet (HFD) to induce NAFLD.
-
Vector: Adeno-associated virus 8 (AAV8) is used due to its high tropism for hepatocytes.
-
Procedure:
-
AAV8 vectors carrying either the full-length human HSD17B13 cDNA for overexpression or a short hairpin RNA (shRNA) targeting murine Hsd17b13 for knockdown are constructed. A control AAV8 vector (e.g., carrying GFP or a scrambled shRNA) is also prepared.
-
Mice are fed an HFD for a specified period (e.g., 6 weeks) to induce steatosis.
-
A single intravenous injection of the AAV8 vector (e.g., via the tail vein) is administered.
-
Mice are maintained on the HFD for an additional period (e.g., 6 weeks) post-injection.
-
At the end of the study period, mice are euthanized, and liver and blood samples are collected for analysis.
-
-
Analysis:
-
Liver Histology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Gene and Protein Expression: Hepatic Hsd17b13 mRNA and protein levels are quantified by qRT-PCR and Western blotting, respectively, to confirm successful overexpression or knockdown.
-
Serum Biochemistry: Serum levels of ALT and AST are measured as markers of liver injury.
-
Immunohistochemistry for HSD17B13 in Human Liver Tissue
-
Objective: To determine the expression and localization of HSD17B13 protein in human liver biopsies.
-
Sample Preparation: Formalin-fixed, paraffin-embedded human liver biopsy sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Immunostaining:
-
Sections are blocked with a suitable blocking buffer (e.g., containing goat serum) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific for human HSD17B13 overnight at 4°C.
-
After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is developed using a DAB (3,3'-diaminobenzidine) substrate kit, resulting in a brown precipitate at the site of antigen localization.
-
Sections are counterstained with hematoxylin.
-
-
Analysis: The intensity and distribution of HSD17B13 staining are evaluated microscopically. A scoring system can be employed to quantify the expression levels.
In Vitro HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the potency of small molecule inhibitors against HSD17B13.
-
Reagents:
-
Recombinant human HSD17B13 protein.
-
Substrate (e.g., estradiol).
-
Cofactor (NAD+).
-
Test compounds (e.g., Hsd17B13-IN-78).
-
-
Procedure:
-
The assay is typically performed in a 96- or 384-well plate format.
-
A reaction mixture containing the enzyme, NAD+, and varying concentrations of the test compound is pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the product formation (e.g., estrone) or the consumption of NADH is measured. This can be done using various detection methods, such as fluorescence or mass spectrometry.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to HSD17B13 in NAFLD.
Caption: Role of HSD17B13 genetic variants in NAFLD progression.
Caption: Drug discovery workflow for HSD17B13 inhibitors.
Therapeutic Implications and Future Directions
The compelling genetic and preclinical data strongly support the inhibition of HSD17B13 as a viable therapeutic strategy for NAFLD and NASH. The development of potent and selective small molecule inhibitors, such as BI-3231, and RNA interference therapeutics targeting HSD17B13 is actively being pursued.[7][9] Clinical trials are underway to evaluate the safety and efficacy of these novel agents in patients with NAFLD/NASH.[9]
Future research should focus on further elucidating the precise molecular mechanisms by which HSD17B13 contributes to liver injury and fibrosis. A deeper understanding of its substrates and enzymatic activities will be crucial for the development of next-generation inhibitors and for identifying biomarkers to monitor therapeutic response. The interplay between HSD17B13 and other genetic risk factors for NAFLD, such as PNPLA3, also warrants further investigation.[1] Ultimately, targeting HSD17B13 holds great promise for addressing the unmet medical need in the treatment of advanced liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
HSD17B13-IN-78 and Lipid Droplet Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-enriched and lipid droplet-associated enzyme, has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases. This has spurred the development of specific inhibitors to replicate this protective phenotype pharmacologically. This technical guide provides an in-depth overview of the preclinical inhibitor Hsd17B13-IN-78, its role in the context of lipid droplet metabolism, and detailed experimental protocols relevant to its study.
Introduction to HSD17B13 and its Role in Lipid Droplet Metabolism
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, predominantly expressed in hepatocytes and localized to the surface of lipid droplets (LDs).[1][2][3] LDs are dynamic organelles crucial for the storage and mobilization of neutral lipids. In NAFLD, an accumulation of LDs in hepatocytes is a hallmark of the disease. The expression of HSD17B13 is significantly upregulated in the livers of NAFLD patients.[1][4][5] While its precise enzymatic function is still under investigation, evidence suggests it may act as a retinol dehydrogenase.[5]
The protective effect of HSD17B13 loss-of-function variants suggests that inhibition of its activity could be a promising therapeutic strategy for NAFLD/NASH. This has led to the development of small molecule inhibitors, such as this compound, aimed at modulating its function and impacting lipid droplet metabolism.
This compound and Other Small Molecule Inhibitors
This compound is a potent inhibitor of HSD17B13.[6] While detailed public data on this compound is limited, it represents a class of molecules designed to probe the function of HSD17B13 and for potential therapeutic development. The following table summarizes the available quantitative data for this compound and other notable inhibitors.
| Inhibitor | Target | IC50 | Assay Conditions | Reference |
| This compound | HSD17B13 | <0.1 μM | Estradiol as substrate | [6] |
| Hsd17B13-IN-9 | HSD17B13 | 0.01 μM | 50 nM HSD17B13 | [7] |
| BI-3231 | HSD17B13 | 1.4 μM (initial hit) | Estradiol as substrate | [8][9] |
HSD17B13 and Lipid Droplet Metabolism: Quantitative Data
The modulation of HSD17B13 activity, either through genetic deletion or inhibition, has been shown to alter hepatic lipid profiles. The following tables present quantitative data from studies investigating the impact of HSD17B13 on lipid metabolism.
Table 3.1: HSD17B13 Expression in NAFLD
| Condition | Fold Change in HSD17B13 Expression (vs. Healthy Controls) | Reference |
| NAFLD Patients (n=43) | 5.9-fold higher | [5] |
| NASH (Immunohistochemistry Score) | 67.85 ± 1.37 | [4] |
| Cirrhosis (Immunohistochemistry Score) | 68.89 ± 1.71 | [4] |
| Normal Livers (Immunohistochemistry Score) | 49.74 ± 4.13 | [4] |
Table 3.2: Lipidomic Changes with HSD17B13 Deficiency in Aged Mice
| Lipid Class | Change in Hsd17b13 KO vs. Wild Type | Reference |
| Triglycerides (TGs) | Altered | [10][11] |
| Diglycerides (DGs) | Altered | [10][11] |
| Phosphatidylcholines (PCs) | Altered | [10][11] |
| Phosphatidylethanolamines (PEs) | Altered | [10][11] |
| Phosphatidylglycerols (PGs) | Altered | [10][11] |
| Ceramides (Cers) | Altered | [10][11] |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway
HSD17B13 expression is regulated by key transcription factors involved in lipid metabolism. The following diagram illustrates the known upstream regulators and the localization of HSD17B13 to the lipid droplet.
Caption: HSD17B13 transcriptional regulation and localization.
Experimental Workflow: HSD17B13 Inhibitor Screening
The discovery of HSD17B13 inhibitors typically involves a multi-step process from high-throughput screening to lead optimization.
Caption: Workflow for HSD17B13 inhibitor discovery.
Detailed Experimental Protocols
HSD17B13 Enzyme Inhibition Assay
This protocol is adapted from methods used in the screening and characterization of HSD17B13 inhibitors.[12]
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
This compound or other test compounds
-
NAD-Glo™ Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the compound dilutions.
-
Add 2.5 µL of a solution containing recombinant HSD17B13 enzyme (final concentration 50-100 nM) in assay buffer.
-
Add 2.5 µL of a solution containing the substrate (e.g., 10-50 µM Estradiol) and NAD+ in assay buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of NADH produced using the NAD-Glo™ Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Lipid Droplet Staining and Quantification
This protocol describes the staining of lipid droplets in cultured hepatocytes to assess the impact of HSD17B13 modulation.
Materials:
-
Cultured hepatocytes (e.g., Huh7, HepG2)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution or BODIPY™ 493/503
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed hepatocytes on glass coverslips in a 24-well plate and culture to desired confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
For Oil Red O staining: a. Wash cells with 60% isopropanol. b. Stain with Oil Red O solution for 20 minutes. c. Wash thoroughly with distilled water.
-
For BODIPY™ 493/503 staining: a. Incubate fixed cells with BODIPY™ 493/503 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature, protected from light. b. Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify lipid droplet number, size, and intensity using image analysis software such as ImageJ or CellProfiler.
Immunofluorescence for HSD17B13 and Lipid Droplet Colocalization
This protocol allows for the visualization of HSD17B13 protein localization to lipid droplets.
Materials:
-
Same as for lipid droplet staining, plus:
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against HSD17B13
-
Fluorescently labeled secondary antibody
-
Lipid droplet stain (e.g., BODIPY™ 493/503)
Procedure:
-
Follow steps 1-5 of the lipid droplet staining protocol.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-HSD17B13 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a lipid droplet stain (e.g., BODIPY™ 493/503) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount and image as described previously. Analyze colocalization using appropriate software.
Quantitative Real-Time PCR (qRT-PCR) for HSD17B13 Expression
This protocol is for quantifying the mRNA expression levels of HSD17B13.
Materials:
-
Hepatocytes or liver tissue samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for HSD17B13 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from cells or tissue using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction in a 96-well plate with the qPCR master mix, cDNA template, and forward and reverse primers for HSD17B13 and the reference gene.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of HSD17B13 normalized to the reference gene.
In Vivo HSD17B13 Knockdown in Mice
This protocol provides a general framework for shRNA-mediated knockdown of HSD17B13 in a mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Adeno-associated virus (AAV) or lentivirus expressing shRNA targeting mouse Hsd17b13 and a control shRNA
-
Surgical tools for intravenous injection
-
Equipment for tissue harvesting and analysis
Procedure:
-
Induce NAFLD in mice by feeding a high-fat diet for a specified period (e.g., 12-16 weeks).
-
Administer the viral vector expressing Hsd17b13 shRNA or control shRNA via tail vein injection.
-
Continue the HFD for a further period (e.g., 2-4 weeks).
-
At the end of the study, euthanize the mice and collect blood and liver tissue.
-
Analyze liver tissue for HSD17B13 expression (qRT-PCR, Western blot), histology (H&E, Sirius Red staining for fibrosis), and lipid content (Oil Red O staining, biochemical triglyceride measurement).
-
Analyze serum for markers of liver injury (ALT, AST).
Hepatic Lipidomic Analysis
This protocol outlines the general steps for a comprehensive analysis of the liver lipidome.
Materials:
-
Liver tissue samples
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal lipid standards
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize frozen liver tissue in a suitable buffer.
-
Extract total lipids from the homogenate using a biphasic solvent system (e.g., Folch or Bligh-Dyer method). Spike with internal standards prior to extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Perform lipid separation using a suitable chromatography column (e.g., C18).
-
Detect and identify different lipid species using a high-resolution mass spectrometer.
-
Quantify the abundance of individual lipid species relative to the internal standards.
-
Perform statistical analysis to identify significant changes in the lipid profiles between experimental groups.
Conclusion
HSD17B13 is a genetically validated target for the treatment of NAFLD and NASH. The development of potent and selective inhibitors, such as this compound, provides valuable tools to further elucidate the role of this enzyme in lipid droplet metabolism and to assess its therapeutic potential. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to investigate the effects of HSD17B13 modulation in both in vitro and in vivo models. Further research into the specific mechanisms of action of HSD17B13 and its inhibitors will be crucial for the successful clinical translation of this promising therapeutic strategy.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. mdpi.com [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
Hsd17B13-IN-78 and Retinol Dehydrogenase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hsd17B13-IN-78, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), and its relevance to the enzyme's retinol dehydrogenase (RDH) activity. HSD17B13 is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). Its ability to catalyze the conversion of retinol to retinaldehyde is a key aspect of its function. This document details the known inhibitory activity of this compound, provides experimental protocols for assessing its impact on RDH activity, and outlines the signaling pathways involving HSD17B13. The information presented is intended to support further research and drug development efforts targeting HSD17B13.
Introduction to HSD17B13 and its Retinol Dehydrogenase Function
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] It is highly expressed in the liver and localized to lipid droplets.[2][3] Functionally, HSD17B13 plays a role in hepatic lipid metabolism.[1][4] One of its key enzymatic activities is the conversion of retinol (Vitamin A) to retinaldehyde, demonstrating retinol dehydrogenase (RDH) activity.[2] This function is significant as retinoids are involved in various physiological processes, including the regulation of gene expression and cellular differentiation.
Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2] This protective effect is thought to be, at least in part, due to the loss of its enzymatic activity.[2] Consequently, pharmacological inhibition of HSD17B13 is being explored as a potential therapeutic strategy for chronic liver diseases.
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of HSD17B13. While detailed information about this specific inhibitor is limited in peer-reviewed literature, it is commercially available for research purposes.
Quantitative Data
The available quantitative data for this compound primarily focuses on its inhibition of the conversion of estradiol, another substrate of HSD17B13.
| Inhibitor | Target | Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | <0.1 μM | [5] |
Note: The IC50 value presented is for the inhibition of estradiol oxidation. Direct quantitative data on the inhibition of retinol dehydrogenase activity by this compound is not currently available in the public domain. Further experimental validation is required to determine its potency against retinol as a substrate.
Experimental Protocols
To assess the inhibitory effect of this compound on the retinol dehydrogenase activity of HSD17B13, a robust enzymatic assay is required. Below is a detailed methodology for a cell-based retinol dehydrogenase activity assay.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol is adapted from established methods for measuring RDH activity in a cellular context.[6]
Objective: To determine the IC50 of this compound for the inhibition of HSD17B13-mediated conversion of retinol to retinaldehyde.
Materials:
-
HEK293 cells (or other suitable cell line with low endogenous RDH activity)
-
Expression vector for human HSD17B13
-
Transfection reagent
-
Cell culture medium and supplements
-
All-trans-retinol
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical column for retinoid separation (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile, water, acetic acid)
-
Retinaldehyde and retinoic acid standards
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.
-
Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
As a control, transfect a separate set of cells with an empty vector.
-
Allow the cells to express the protein for 24-48 hours.
-
-
Inhibitor and Substrate Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).
-
Pre-incubate the transfected cells with the different concentrations of this compound for 1 hour.
-
Prepare a stock solution of all-trans-retinol.
-
Add all-trans-retinol to the cells at a final concentration within the linear range of the assay (e.g., 5-10 µM).
-
Incubate the cells for a defined period (e.g., 8 hours) at 37°C.
-
-
Sample Preparation:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Retinoid Extraction and HPLC Analysis:
-
Extract retinoids from the cell lysates using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried retinoid extract in the HPLC mobile phase.
-
Inject the samples onto the HPLC system.
-
Separate and quantify retinaldehyde and any subsequent metabolites (e.g., retinoic acid) by monitoring the absorbance at a specific wavelength (e.g., 340 nm).
-
Use authentic standards to create a calibration curve for accurate quantification.
-
-
Data Analysis:
-
Normalize the amount of retinaldehyde produced to the total protein concentration in each sample.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The expression and activity of HSD17B13 are regulated by upstream signaling pathways, and its enzymatic products can influence downstream cellular processes.
HSD17B13 Expression Regulation
The expression of HSD17B13 is induced by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[2]
Caption: LXRα-SREBP-1c signaling pathway regulating HSD17B13 expression.
HSD17B13-Mediated Retinol Metabolism and Downstream Effects
HSD17B13 catalyzes the conversion of retinol to retinaldehyde. This activity can influence retinoid signaling and potentially impact hepatic stellate cell (HSC) activation, a key event in liver fibrosis.
Caption: Role of HSD17B13 in retinol metabolism and potential impact on liver fibrosis.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing a novel HSD17B13 inhibitor like this compound.
Caption: Workflow for the characterization of an HSD17B13 inhibitor.
Conclusion
This compound is a potent inhibitor of HSD17B13, a key enzyme with retinol dehydrogenase activity implicated in the pathology of NAFLD. While its inhibitory action on estradiol conversion is established, further investigation is necessary to quantify its specific effects on retinol metabolism. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further characterize this compound and other potential inhibitors. A deeper understanding of how these compounds modulate the RDH activity of HSD17B13 will be crucial for the development of effective therapeutics for chronic liver diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RETINOL DEHYDROGENASE (RDH) ACTIVITY [bio-protocol.org]
HSD17B13 Inhibition: A Novel Therapeutic Strategy for Liver Steatosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies in human populations have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. While specific preclinical and clinical data for the inhibitor Hsd17B13-IN-78 are not yet publicly available, a growing body of research on HSD17B13 knockdown and other small molecule inhibitors provides a strong rationale for its therapeutic potential in mitigating liver steatosis. This document serves as a comprehensive technical guide, summarizing the current understanding of HSD17B13's role in liver steatosis and the therapeutic implications of its inhibition.
Introduction: The Role of HSD17B13 in Liver Disease
Nonalcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver disease globally, affecting a significant portion of the population.[1][2] It encompasses a spectrum of conditions, from simple steatosis to the more severe nonalcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[2]
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase family, localized to the surface of lipid droplets within hepatocytes.[3][4] Its expression is significantly upregulated in the livers of patients with NAFLD.[1][5] The precise physiological function of HSD17B13 is still under investigation, but it is believed to play a role in hepatic lipid and retinol metabolism.[3][6][7]
Compelling evidence from human genetics has identified HSD17B13 as a key player in the progression of liver disease. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NAFLD, NASH, and cirrhosis.[3][8] This protective effect has positioned HSD17B13 as an attractive target for therapeutic intervention. While this compound is a known inhibitor of HSD17B13 with an IC50 of <0.1 μM for Estradiol, detailed studies on its specific effects on liver steatosis are not yet in the public domain. Therefore, this guide will focus on the broader therapeutic principle of HSD17B13 inhibition, drawing upon data from genetic knockdown studies and in vitro experiments with other tool compounds.
Mechanism of Action: How HSD17B13 Inhibition May Combat Liver Steatosis
The proposed mechanism by which inhibition of HSD17B13 ameliorates liver steatosis involves the modulation of lipid and retinol metabolism within hepatocytes. Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[3] Conversely, its inhibition or knockdown is expected to counteract this effect.
Recent studies suggest that HSD17B13 may influence pyrimidine catabolism.[9] Protection against liver fibrosis conferred by HSD17B13 loss-of-function variants is associated with decreased pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase. Furthermore, HSD17B13 inhibition has been linked to alterations in phospholipid metabolism.[4]
The signaling pathway diagram below illustrates the hypothesized mechanism of action.
Preclinical Evidence for HSD17B13 Inhibition
While in vivo data for this compound is not available, preclinical studies using genetic knockdown models and other inhibitors provide strong proof-of-concept for this therapeutic approach.
In Vitro Studies with BI-3231
BI-3231 is a potent and selective inhibitor of HSD17B13. In vitro studies using this compound have demonstrated its potential to mitigate the effects of lipotoxicity in hepatocytes.
Experimental Protocol: In Vitro Lipotoxicity Assay
-
Cell Lines: Human hepatoma (HepG2) cells and primary mouse hepatocytes.
-
Induction of Lipotoxicity: Cells were treated with palmitic acid to induce lipid accumulation and cellular stress.[10]
-
Treatment: Cells were co-incubated with BI-3231.[10]
-
Endpoints: Triglyceride accumulation, cell proliferation, and markers of lipid homeostasis were assessed.[10]
| Parameter | Observation with BI-3231 Treatment | Reference |
| Triglyceride Accumulation | Significantly decreased in both human and mouse hepatocytes under lipotoxic stress. | [10] |
| Hepatocyte Proliferation | Considerably improved. | [10] |
| Cell Differentiation | Considerably improved. | [10] |
| Lipid Homeostasis | Restored. | [10] |
| Mitochondrial Respiration | Increased. | [10] |
In Vivo Studies with Hsd17b13 Knockdown
Studies in mice with liver-specific shRNA-mediated knockdown of Hsd17b13 have shown marked improvements in diet-induced liver steatosis.
Experimental Protocol: High-Fat Diet-Induced Steatosis Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Diet: Fed a high-fat diet (HFD) to induce obesity and liver steatosis.
-
Intervention: Liver-specific knockdown of Hsd17b13 using shRNA.
-
Endpoints: Body weight, adiposity, glycemic control, serum biomarkers (ALT, FGF21), liver histology, and gene expression analysis.[4]
| Parameter | Observation with Hsd17b13 Knockdown | Reference |
| Hepatic Steatosis | Markedly improved. | [4] |
| Body Weight | No effect. | [4] |
| Adiposity | No effect. | [4] |
| Glycemia | No effect. | [4] |
| Serum ALT | Decreased. | [4] |
| Serum FGF21 | Decreased. | [4] |
| Markers of Liver Fibrosis (e.g., Timp2) | Decreased. | [4] |
| Hepatic Diacylglycerols | Major decrease. | [4] |
| Hepatic Phosphatidylcholines (with PUFAs) | Increase. | [4] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating an HSD17B13 inhibitor and the logical rationale for its therapeutic application.
Conclusion and Future Directions
The convergence of human genetic data and preclinical evidence strongly supports the inhibition of HSD17B13 as a promising therapeutic strategy for the treatment of liver steatosis and the prevention of its progression to more severe liver disease. While specific data on this compound is not yet publicly available, the findings from knockdown studies and in vitro experiments with other inhibitors provide a solid foundation for its continued investigation.
Future research should focus on elucidating the precise molecular functions of HSD17B13 and the downstream consequences of its inhibition. The progression of potent and selective inhibitors like this compound into clinical trials will be a critical step in validating this therapeutic approach for patients with NAFLD and NASH. The development of such targeted therapies holds the potential to address a significant unmet medical need in a growing patient population.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising therapies for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. pnas.org [pnas.org]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Hsd17B13 and Hepatic Lipogenesis
To the valued researchers, scientists, and drug development professionals,
This guide provides a comprehensive overview of the role of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) in hepatic lipogenesis. Our extensive search for the specific inhibitor "Hsd17B13-IN-78" did not yield any publicly available data or scientific literature. Therefore, this document will focus on the broader, yet critical, understanding of HSD17B13 as a therapeutic target in liver disease, including its mechanism of action, regulation, and the effects of its inhibition, drawing upon data from preclinical and genetic studies.
Introduction to HSD17B13
17β-Hydroxysteroid Dehydrogenase 13 is a liver-specific, lipid droplet-associated enzyme that has garnered significant attention as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] HSD17B13 expression is notably upregulated in the livers of patients with NAFLD.[1][4] Genetic studies have identified a loss-of-function variant of the HSD17B13 gene (rs72613567) that is associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[5][6][7] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of fatty liver diseases.
HSD17B13 and Hepatic Lipogenesis: A Complex Relationship
The precise enzymatic function of HSD17B13 and its direct substrates are still under active investigation. However, its association with lipid droplets and its regulation by key lipogenic transcription factors strongly suggest its involvement in hepatic lipid metabolism.
Overexpression of HSD17B13 in mouse models has been shown to increase hepatic lipid accumulation, suggesting a role in promoting lipogenesis.[8] Conversely, knockdown of Hsd17b13 in obese mice has been demonstrated to alleviate hepatic steatosis.[9]
Regulation by SREBP-1c and LXRα
The expression of HSD17B13 is transcriptionally regulated by the master regulators of hepatic lipogenesis, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptor α (LXRα).[5][10] LXRα activation induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, driving its transcription.[10] This places HSD17B13 downstream of a central lipogenic signaling pathway.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
Technical Guide: Probing HSD17B13 Activity with the Selective Inhibitor BI-3231
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging evidence from human genetic studies has implicated HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][3][4][5] Specifically, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, making this enzyme a compelling therapeutic target.[3][4][5]
This technical guide provides an in-depth overview of a potent and selective chemical probe for HSD17B13, BI-3231.[6][7] Due to the absence of public information on a compound named "Hsd17B13-IN-78," this document focuses on BI-3231 as a representative inhibitor to illustrate the methodologies for characterizing HSD17B13 inhibition. The guide includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the experimental workflow and the enzyme's signaling context.
Quantitative Data Summary: BI-3231
The inhibitory potency of BI-3231 against both human and mouse HSD17B13 has been determined through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of BI-3231 against HSD17B13
| Target Species | Assay Type | Parameter | Value (nM) |
| Human (hHSD17B13) | Enzymatic Assay | IC50 | 1[6][7] |
| Human (hHSD17B13) | Enzymatic Assay | Ki | 0.7[6][8] |
| Mouse (mHSD17B13) | Enzymatic Assay | IC50 | 13[7] |
| Human (hHSD17B13) | Cellular Assay (HEK293 cells) | IC50 | 11[8] |
Table 2: Physicochemical and In Vitro ADME Properties of BI-3231
| Property | Value |
| Molecular Weight | 380.37 g/mol |
| Solubility (DMSO) | 10 mM (with gentle warming) |
| Selectivity vs. HSD17B11 | IC50 > 10,000 nM[9] |
| Off-Target Profile (Eurofins SafetyScreen44) | Clean at 10 µM, except for weak inhibition of PTGS2 (COX2)[8] |
Experimental Protocols
Recombinant HSD17B13 Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro potency of an inhibitor against purified HSD17B13 enzyme. The assay typically measures the production of NADH, a product of the enzymatic reaction.
Materials:
-
Purified recombinant human or mouse HSD17B13 protein
-
Substrate (e.g., estradiol or a synthetic surrogate substrate)[10]
-
Cofactor: NAD+[8]
-
Test inhibitor (e.g., BI-3231) serially diluted in DMSO
-
Assay Buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20)
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)[11]
-
384-well or 1536-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in 100% DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (as a control) into the wells of the assay plate.
-
Add the purified recombinant HSD17B13 enzyme, diluted in assay buffer, to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., estradiol) and the cofactor (NAD+) to each well.
-
Incubate the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature.
-
Stop the reaction and measure the amount of NADH produced by adding a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular HSD17B13 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound in a cellular context, which provides insights into cell permeability and target engagement within a more physiological environment.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13 (hHSD17B13-HEK293)[12]
-
Cell culture medium (e.g., DMEM with 10% FBS, GlutaMAX, and sodium pyruvate)[12]
-
Substrate (e.g., estradiol)[12]
-
Test inhibitor (e.g., BI-3231) serially diluted in DMSO
-
384-well cell culture plates
-
Internal standard for mass spectrometry (e.g., d4-estrone)[12]
-
Reagents for sample processing and mass spectrometry analysis
-
Cell viability assay reagent (e.g., CellTiter-Glo®)[12]
Procedure:
-
Seed the hHSD17B13-HEK293 cells into 384-well plates and allow them to adhere overnight.
-
Add serial dilutions of the test inhibitor or DMSO (as a control) to the cells and incubate for a short period (e.g., 30 minutes) at 37°C.[12]
-
Add the substrate (estradiol) to the wells to initiate the cellular enzymatic reaction and incubate for a longer period (e.g., 3 hours) at 37°C.[12]
-
Collect the supernatant from each well.
-
Prepare the samples for analysis by adding an internal standard and performing any necessary derivatization steps.[12]
-
Analyze the samples using a high-throughput mass spectrometry method (e.g., RapidFire MS/MS) to quantify the amount of product (estrone) formed.[12]
-
In parallel, assess the viability of the cells treated with the inhibitor using a standard cell viability assay to rule out cytotoxicity-mediated effects.[12]
-
Normalize the data and calculate the IC50 value by plotting the percent inhibition of estrone formation against the inhibitor concentration.
Visualizations
Experimental Workflow for HSD17B13 Inhibition Assay
Caption: Workflow for determining the IC50 value of an HSD17B13 inhibitor.
HSD17B13 in the Context of NAFLD Pathogenesis
Caption: Role of HSD17B13 in hepatic lipid metabolism and NAFLD.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eubopen.org [eubopen.org]
- 9. opnme.com [opnme.com]
- 10. researchgate.net [researchgate.net]
- 11. enanta.com [enanta.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Hsd17B13-IN-78 - A Potent Inhibitor of a Key Enzyme in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. Hsd17B13-IN-78 is a potent inhibitor of HSD17B13, identified as a promising candidate for further investigation in the context of NAFLD and related metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with relevant experimental protocols and a discussion of the underlying signaling pathways.
Chemical Identity and Physicochemical Properties
This compound, also referred to as compound 22 in patent literature, is a novel small molecule inhibitor of the HSD17B13 enzyme.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈ClN₃O₄S | [1] |
| Molecular Weight | 459.26 g/mol | [1] |
| IUPAC Name | 2-((5-(3-chloro-4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(p-tolyl)benzenesulfonamide | (Structure derived from patent) |
| SMILES String | Cc1ccc(cc1)NS(=O)(=O)c2ccccc2NC(=O)Nc3oc(nc3)c4ccc(c(c4)Cl)O | (Structure derived from patent) |
| Chemical Structure | ![]() | (Structure derived from patent) |
Note: The IUPAC name, SMILES string, and chemical structure are derived from the analysis of patent WO2022103960, which describes dichlorophenol HSD17B13 inhibitors.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of HSD17B13. In enzymatic assays using estradiol as a substrate, it exhibits an IC₅₀ of less than 0.1 μM.[1]
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HSD17B13. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[2][3] It is known to metabolize various substrates, including steroids like estradiol, and retinoids.[4][5] By inhibiting HSD17B13, this compound is expected to modulate lipid metabolism and reduce the production of potentially harmful metabolites within hepatocytes, thereby mitigating the progression of NAFLD.
The signaling pathway involving HSD17B13 is still under active investigation. However, its localization to lipid droplets suggests a critical role in lipid homeostasis and the pathogenesis of steatosis.
Caption: Proposed mechanism of this compound action within a hepatocyte.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are outlined in patent WO2022103960. Below are representative protocols for the synthesis of dichlorophenol HSD17B13 inhibitors and for in vitro and in vivo assays, based on publicly available information for similar compounds and general practices in the field.
General Synthesis of Dichlorophenol HSD17B13 Inhibitors
The synthesis of dichlorophenol-containing HSD17B13 inhibitors generally involves a multi-step process. A key step is the coupling of a substituted dichlorophenol moiety with a heterocyclic core, followed by further modifications to introduce the desired side chains.
Caption: General synthetic workflow for dichlorophenol HSD17B13 inhibitors.
A representative synthetic scheme for a related class of inhibitors can be found in the literature, often involving standard organic chemistry transformations.
In Vitro HSD17B13 Enzyme Inhibition Assay
The potency of this compound against the HSD17B13 enzyme can be determined using a biochemical assay that measures the conversion of a substrate to its product.
Principle: The assay measures the NAD⁺-dependent oxidation of a substrate (e.g., estradiol) to its corresponding ketone (e.g., estrone) by recombinant human HSD17B13. The amount of product formed is quantified, and the inhibitory effect of the test compound is determined.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD⁺ (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent (e.g., specific antibody for estrone, or LC-MS/MS for quantification)
Procedure:
-
Prepare a solution of recombinant HSD17B13 in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a microplate, add the HSD17B13 enzyme solution, the test compound dilutions, and NAD⁺.
-
Initiate the reaction by adding the estradiol substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of estrone produced using a suitable detection method.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro HSD17B13 enzyme inhibition assay.
In Vivo Efficacy in a NAFLD/NASH Animal Model
The therapeutic potential of this compound can be evaluated in animal models that recapitulate key features of human NAFLD/NASH.
Model: A common model is the choline-deficient, L-amino acid-defined, high-fat diet (CDA-HFD) induced mouse model of NASH.
Procedure:
-
Induce NASH in mice by feeding them a CDA-HFD for a specified duration (e.g., 8-12 weeks).
-
Treat a group of NASH mice with this compound (e.g., via oral gavage) daily for a defined treatment period (e.g., 4-8 weeks). A vehicle control group should be included.
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Analyze serum for markers of liver injury (e.g., ALT, AST).
-
Perform histological analysis of liver tissue to assess steatosis, inflammation, and fibrosis (e.g., H&E and Sirius Red staining).
-
Conduct gene expression analysis on liver tissue to evaluate markers of inflammation and fibrosis (e.g., by qPCR).
Summary and Future Directions
This compound is a potent and promising inhibitor of HSD17B13 with the potential for development as a therapeutic agent for NAFLD and NASH. Its high in vitro potency warrants further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile. The experimental protocols provided herein offer a framework for the continued preclinical evaluation of this and other HSD17B13 inhibitors. Further research is needed to fully elucidate the role of HSD17B13 in liver pathophysiology and to validate its inhibition as a safe and effective treatment strategy for chronic liver diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Hsd17B13-IN-78
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide details the discovery, synthesis, and biological evaluation of Hsd17B13-IN-78, a potent inhibitor of HSD17B13.
Introduction to HSD17B13 as a Therapeutic Target
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] While its precise physiological substrates are still under investigation, studies have shown it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] The overexpression of HSD17B13 is observed in NAFLD patients and is associated with increased lipogenesis.[1][3] Conversely, naturally occurring loss-of-function variants of HSD17B13 are linked to a decreased risk of developing NASH, fibrosis, and hepatocellular carcinoma.[1] This strong human genetic validation makes HSD17B13 an attractive target for therapeutic intervention in chronic liver diseases. The development of potent and selective inhibitors, such as this compound, represents a promising strategy to mitigate the progression of NAFLD/NASH.
Discovery of this compound
The discovery of this compound stemmed from a dedicated effort to identify small molecule inhibitors of the HSD17B13 enzyme. While the specific high-throughput screening campaign that led to the initial identification of the chemical scaffold of this compound is proprietary, the general approach for discovering HSD17B13 inhibitors has been described in the scientific literature.
General Inhibitor Discovery Workflow
The process typically begins with a high-throughput screening (HTS) of a diverse chemical library to identify initial "hits." These hits are then subjected to a rigorous validation and characterization process to confirm their activity and elucidate their mechanism of action. Promising candidates undergo lead optimization, a medicinal chemistry effort to improve their potency, selectivity, and pharmacokinetic properties.
Quantitative Data for this compound
This compound has been characterized as a potent inhibitor of HSD17B13. The following table summarizes its key in vitro activity.
| Parameter | Value | Substrate | Assay Type | Reference |
| IC50 | < 0.1 µM | Estradiol | Biochemical Assay | Patent WO2022103960 |
Synthesis of this compound
The chemical synthesis of this compound is detailed in patent WO2022103960. The synthesis is a multi-step process involving the formation of a key intermediate followed by several coupling and modification reactions to yield the final compound. A generalized synthetic scheme is presented below.
(Note: The detailed, step-by-step protocol with specific reagents, conditions, and yields is proprietary and contained within the patent document. The following is a conceptual representation of the synthetic strategy.)
Experimental Protocols
The biological activity of this compound was characterized using a variety of in vitro and cellular assays. The following are representative protocols for key experiments.
Recombinant HSD17B13 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against purified HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[4]
-
Test compound (this compound)
-
Detection reagent (e.g., NAD-Glo™ Assay)[4]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the assay wells.
-
Add the recombinant HSD17B13 enzyme to the wells.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HSD17B13 Target Engagement Assay
Objective: To assess the ability of the test compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
A human cell line engineered to overexpress HSD17B13 (e.g., HEK293)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Substrate (e.g., a cell-permeable pro-substrate that is converted to a detectable product by HSD17B13)
-
Lysis buffer
-
Detection reagents
Procedure:
-
Seed the HSD17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Add the substrate to the cells and incubate to allow for enzymatic conversion.
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of product formed using an appropriate detection method (e.g., fluorescence, mass spectrometry).
-
Determine the cellular IC50 value by analyzing the dose-dependent inhibition of product formation.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is integrated into the complex network of lipid metabolism within hepatocytes. Its expression is regulated by key transcription factors, and its enzymatic activity influences downstream pathways related to lipid droplet dynamics and inflammation.
The proposed mechanism of action for this compound is the direct inhibition of the enzymatic activity of HSD17B13. By blocking the conversion of substrates like retinol, the inhibitor is expected to reduce the accumulation of downstream metabolites that may contribute to lipotoxicity and inflammation, thereby ameliorating the progression of NAFLD and NASH.
Conclusion
This compound is a potent and selective inhibitor of HSD17B13, a genetically validated target for the treatment of chronic liver diseases. The discovery and synthesis of this compound provide a valuable tool for further elucidating the biological roles of HSD17B13 and for advancing the development of novel therapeutics for NAFLD and NASH. Continued preclinical and clinical investigation of HSD17B13 inhibitors is warranted to fully assess their therapeutic potential.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 4. enanta.com [enanta.com]
HSD17B13-IN-78: A Technical Guide for Researchers Studying HSD17B13 Genetic Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors to mimic this protective effect. This technical guide focuses on Hsd17B13-IN-78, a potent inhibitor of HSD17B13, providing a comprehensive overview of its characteristics and its application in studying HSD17B13 genetic variants.
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Its endogenous function is not fully elucidated, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][4] The protective nature of loss-of-function variants suggests that inhibiting HSD17B13's enzymatic activity could be a viable therapeutic strategy for liver diseases.[1]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of HSD17B13. It is part of a series of dichlorophenol derivatives and has demonstrated high potency in in vitro assays.[5][6][7]
Quantitative Data for this compound
| Parameter | Value | Substrate | Reference |
| IC50 | <0.1 µM | Estradiol | [5][6][7] |
Table 1: In Vitro Potency of this compound
Experimental Protocols
Detailed experimental protocols for the synthesis and initial characterization of this compound are outlined in patent WO2022103960.[5] While the full text of the patent provides extensive detail, a summary of a key assay is provided below.
HSD17B13 Enzymatic Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HSD17B13.
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
This compound
-
Detection reagent (to measure NADH production)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the recombinant HSD17B13 enzyme, estradiol, and NAD+ to their final concentrations in the assay buffer. Prepare a serial dilution of this compound.
-
Assay Reaction: In a microplate, combine the HSD17B13 enzyme, NAD+, and the inhibitor at various concentrations.
-
Initiate Reaction: Add the substrate (estradiol) to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: Stop the reaction and add the detection reagent to measure the amount of NADH produced, which is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The study of HSD17B13 and its inhibitors involves understanding its role in cellular pathways and the workflows used to investigate them.
HSD17B13 Regulatory Pathway
Genetic and molecular studies have begun to elucidate the upstream regulation of HSD17B13 expression.
Workflow for Studying HSD17B13 Genetic Variants and Inhibitors
The investigation of HSD17B13 genetic variants and the development of inhibitors like this compound follow a structured research workflow.
Proposed Mechanism of Action for HSD17B13 Inhibition
Based on the known function of HSD17B13 and the protective nature of its loss-of-function variants, a proposed mechanism of action for inhibitors like this compound can be outlined.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | HSD17B13抑制剂 | MCE [medchemexpress.cn]
- 7. This compound-参数-MedChemExpress (MCE) [antpedia.com]
An In-depth Technical Guide on HSD17B13 Inhibition for the Treatment of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a compound specifically designated "Hsd17B13-IN-78". This guide will therefore provide a comprehensive overview of the role of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) in liver fibrosis and the therapeutic potential of its inhibition, using data from publicly disclosed inhibitor compounds as illustrative examples.
Introduction: HSD17B13 - A Genetically Validated Target in Liver Disease
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Its emergence as a key therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis is largely driven by compelling human genetic evidence. Genome-wide association studies (GWAS) have identified a loss-of-function variant (rs72613567:TA) in the HSD17B13 gene that is strongly associated with a reduced risk of developing progressive liver diseases, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[3][4] This protective effect has been observed across various etiologies of chronic liver disease, including nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[2]
The wild-type HSD17B13 protein is upregulated in the livers of patients with NAFLD.[2][5] Preclinical studies have shown that overexpression of HSD17B13 in the liver promotes lipid accumulation.[5] Conversely, the protective genetic variant leads to a truncated, non-functional protein, suggesting that inhibition of HSD17B13 activity is a promising therapeutic strategy to mitigate liver fibrosis.[6]
HSD17B13 as a Therapeutic Target: Rationale and Approaches
The primary rationale for targeting HSD17B13 is to mimic the protective effects observed in individuals carrying the loss-of-function genetic variant. The goal is to reduce the enzymatic activity of HSD17B13, thereby interrupting the pathological processes that lead to liver inflammation and fibrosis. Two main therapeutic modalities are being explored:
-
Small Molecule Inhibitors: These are compounds designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity. Several pharmaceutical companies are actively developing such molecules.[7][8][9]
-
RNA Interference (RNAi) Therapeutics: This approach aims to reduce the expression of the HSD17B13 gene itself, thereby lowering the levels of the HSD17B13 protein in the liver.[3]
Preclinical and Clinical Data on HSD17B13 Inhibition
While data on "this compound" is unavailable, preclinical and early clinical data for other HSD17B13 inhibitors provide proof-of-concept for this therapeutic strategy.
Inipharm is developing INI-822, a small molecule inhibitor of HSD17B13. Preclinical data presented at The Liver Meeting in 2022 demonstrated its anti-fibrotic effects.[8]
Table 1: Preclinical Data for INI-822 [8]
| Parameter | Assay | Result |
| Fibrotic Protein Expression | Cellular Model | Up to 45% decrease in α-smooth muscle actin |
| Up to 42% decrease in collagen type 1 | ||
| Target Engagement | Zucker Obese Rats | 79-fold increase in HSD17B13 substrate (12-HETE) |
Arrowhead Pharmaceuticals has developed ARO-HSD, an investigational siRNA therapeutic designed to silence HSD17B13 expression in hepatocytes. Interim data from a Phase 1/2a clinical trial have been reported.[3]
Table 2: Clinical Data for ARO-HSD [3][10]
| Parameter | Population | Result |
| HSD17B13 mRNA and Protein | Patients with presumed NAFLD | Significant downregulation in the liver |
| Liver Enzymes | Patients with presumed NAFLD | Marked reduction in serum ALT and AST levels |
Proposed Mechanisms of Action of HSD17B13 in Liver Fibrosis
The precise mechanisms by which HSD17B13 contributes to liver fibrosis are still under investigation, but several pathways have been proposed.
HSD17B13 is a lipid droplet-associated protein and its expression is regulated by key transcription factors involved in lipid metabolism, such as SREBP-1c and LXRα.[2][3] Overexpression of HSD17B13 leads to increased lipid droplet size and number in hepatocytes.[4] It is hypothesized that by modulating the lipid composition of lipid droplets, HSD17B13 influences lipotoxicity, leading to hepatocyte injury, inflammation, and subsequent activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
HSD17B13 has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] Retinoids are known to play a crucial role in HSC activation. The loss-of-function variant of HSD17B13 may alter retinoid signaling in a way that maintains HSCs in a quiescent state, thereby preventing fibrosis.
Recent studies suggest that HSD17B13 in hepatocytes can drive the activation of HSCs through a paracrine signaling mechanism involving transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[11][12][13][14] Catalytically active HSD17B13 in hepatocytes upregulates TGF-β1, which then acts on neighboring HSCs to stimulate collagen production and drive fibrosis.[11][12][13][14]
Experimental Protocols for Evaluating HSD17B13 Inhibitors
The evaluation of HSD17B13 inhibitors typically involves a series of in vitro and in vivo experiments.
-
Objective: To determine the potency of a small molecule inhibitor against the HSD17B13 enzyme.
-
Methodology:
-
Recombinant human HSD17B13 enzyme is incubated with a known substrate (e.g., estradiol) and the cofactor NAD+.
-
The inhibitor is added at various concentrations.
-
The rate of conversion of the substrate to its product is measured, typically by monitoring the change in NADH fluorescence or by LC-MS.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.[7]
-
-
Objective: To assess the effect of the inhibitor on cellular processes relevant to liver fibrosis.
-
Methodology:
-
Human hepatocyte cell lines (e.g., HepG2, Huh7) are treated with the inhibitor.
-
Cells may be challenged with lipotoxic stimuli (e.g., fatty acids) to mimic NASH conditions.
-
Endpoints include measurement of intracellular lipid accumulation (e.g., by Oil Red O staining), expression of fibrotic markers (e.g., α-SMA, collagen I) by qPCR or Western blot, and secretion of pro-inflammatory cytokines.[8]
-
-
Objective: To evaluate the efficacy of the inhibitor in a living organism.
-
Methodology:
-
A relevant animal model of NASH and fibrosis is chosen, such as mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD).
-
Animals are treated with the inhibitor or vehicle control over a specified period.
-
At the end of the study, various endpoints are assessed:
-
Liver Histology: Staining of liver sections with Hematoxylin and Eosin (H&E) for inflammation and ballooning, and Sirius Red for collagen deposition to assess fibrosis stage.
-
Biochemical Markers: Measurement of serum levels of liver enzymes (ALT, AST) and liver hydroxyproline content as a quantitative measure of collagen.
-
Gene Expression Analysis: qPCR or RNA-seq of liver tissue to assess changes in genes involved in fibrosis, inflammation, and lipid metabolism.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of HSD17B13 in liver fibrosis.
Caption: General experimental workflow for evaluating HSD17B13 inhibitors.
Conclusion
HSD17B13 has emerged as a highly promising, genetically validated therapeutic target for the treatment of liver fibrosis. The protective effect of a loss-of-function variant in the HSD17B13 gene provides a strong rationale for the development of inhibitors. While information on specific, early-stage compounds like "this compound" may be limited, the broader class of HSD17B13 inhibitors, including small molecules and RNAi therapeutics, has shown encouraging preclinical and early clinical results. The ongoing research into the precise mechanisms of HSD17B13 action will further refine the development and application of these novel therapies for patients with chronic liver disease.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 9. drughunter.com [drughunter.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
The Role of HSD17B13 in Liver Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases family, has recently emerged as a critical modulator in the pathogenesis of chronic liver diseases.[1] Primarily expressed in the liver and localized to the surface of lipid droplets (LDs), this enzyme is intricately linked to hepatic lipid metabolism.[2][3] While its precise physiological substrates remain under investigation, studies have demonstrated its in vitro capacity to catalyze the oxidation of steroids, bioactive lipids, and retinol.[4] Paradoxically, while the expression of HSD17B13 is upregulated in non-alcoholic fatty liver disease (NAFLD), genetic variants that cause a loss of its enzymatic function are strongly associated with protection against the progression of NAFLD, non-alcoholic steatohepatitis (NASH), alcohol-related liver disease (ALD), fibrosis, and hepatocellular carcinoma (HCC).[5][6] This discovery has positioned HSD17B13 as a high-interest therapeutic target. This guide provides an in-depth overview of the genetic evidence, molecular mechanisms, and therapeutic landscape of HSD17B13 in liver disease.
Introduction to HSD17B13
HSD17B13 is an enzyme encoded by the HSD17B13 gene located on chromosome 4q22.1.[7] It belongs to a large family of 15 hydroxysteroid dehydrogenases involved in the metabolism of hormones, fatty acids, and bile acids.[2] Unlike other members, HSD17B13 expression is predominantly restricted to the liver.[7] Genome-wide association studies (GWAS) have identified a strong link between variants in the HSD17B13 gene and the risk of chronic liver disease.[8] Notably, loss-of-function variants are protective, a finding that has spurred significant research into the enzyme's role in disease pathogenesis and its potential as a drug target.[9]
Genetic Variants of HSD17B13 and Liver Protection
Multiple genetic variants in HSD17B13 have been associated with a reduced risk of developing and progressing chronic liver disease. The most extensively studied is the rs72613567:TA variant, an insertion of an adenine next to a splice donor site, which results in a truncated, enzymatically inactive protein.[10][11][12] This loss-of-function is the basis for the observed hepatoprotective effects.
Quantitative Data on HSD17B13 Variant Associations
The protective effects of HSD17B13 loss-of-function variants have been quantified across various liver diseases and populations. The data below summarizes key findings.
| Variant | Liver Disease | Effect | Metric (Value) | Population | Citation(s) |
| rs72613567:TA | Alcoholic Liver Disease | 42% risk reduction (heterozygotes) | OR: 0.58 | European | [10] |
| rs72613567:TA | Alcoholic Cirrhosis | 73% risk reduction (homozygotes) | OR: 0.27 | European | [10] |
| rs72613567:TA | Non-Alcoholic Fatty Liver Disease (NAFLD) | 30% risk reduction (homozygotes) | OR: 0.70 | European | [8] |
| rs72613567:TA | Non-Alcoholic Steatohepatitis (NASH) | 39% risk reduction | OR: 0.612 | Argentinian | [12] |
| rs72613567:TA | Hepatocellular Carcinoma (HCC) | 72% risk reduction (homozygotes) | OR: 0.28 | European | [10] |
| rs72613567:TA | Alcohol-related Liver Disease | 19% risk reduction | OR: 0.81 | Chinese Han | [10] |
| rs6834314:G | NASH | Lower odds of NASH | P < 0.05 | Multi-ethnic Asian | [13] |
| rs6834314:G | Liver-related Complications | Lower incidence | HR: 0.01 | Multi-ethnic Asian | [13] |
OR: Odds Ratio; HR: Hazard Ratio. Values represent the risk for carriers of the protective allele compared to non-carriers.
Interestingly, the protective rs72613567:TA variant has been shown to mitigate the risk of liver injury associated with the potent PNPLA3 I148M risk allele.[5][14] This genetic interaction underscores the central role of HSD17B13 in the pathways leading to liver damage.
Figure 1: Consequence of the HSD17B13 rs72613567:TA genetic variant.
Molecular Function and Pathogenic Role
Subcellular Localization and Enzymatic Activity
HSD17B13 is an integral lipid droplet-associated protein.[6][10] Its localization to the LD surface is critical for its function and requires specific domains at its N-terminus.[4] While its endogenous substrates are not fully elucidated, in vitro assays have confirmed HSD17B13 possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[15] This activity is dependent on its LD localization and a conserved cofactor binding site.[15] Other potential substrates include steroids and bioactive lipids.[4][16]
Proposed Mechanism of Action in Liver Disease
Emerging evidence suggests that the wild-type, enzymatically active HSD17B13 protein promotes liver injury through a dual metabolic and pro-fibrotic mechanism.
-
Promotion of Steatosis: Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, suggesting it promotes or stabilizes lipid accumulation.[2][5]
-
Induction of Fibrosis: Recent studies have uncovered a signaling pathway where active HSD17B13 in hepatocytes drives the upregulation of the lipogenic transcription factor ChREBP.[17][18] This, in turn, increases the production and secretion of Transforming Growth Factor beta-1 (TGF-β1), a potent pro-fibrotic cytokine.[17][18] Secreted TGF-β1 then acts in a paracrine manner on hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, stimulating their activation and the deposition of collagen, leading to fibrosis.[17][18]
The protective effect of loss-of-function variants stems from the inability of the truncated protein to execute this pro-fibrotic signaling cascade.
Figure 2: Proposed pro-fibrotic signaling pathway of active HSD17B13.
Key Experimental Protocols
Investigating the role of HSD17B13 involves a combination of genetic, molecular, and cellular biology techniques.
Protocol 1: Genotyping of HSD17B13 Variants
-
Objective: To identify the presence of HSD17B13 variants (e.g., rs72613567) in patient DNA samples.
-
Methodology (rhAmp Genotyping Assay):
-
DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a commercial kit.
-
Assay Preparation: Prepare a reaction mix containing the rhAmp Genotyping Master Mix, the specific rhAmp SNP Assay for the target variant (which includes RNA-DNA hybrid primers), and the extracted genomic DNA.
-
PCR Amplification: Perform thermal cycling. The RNase H2 enzyme in the master mix cleaves the RNA base in the primer-template hybrid, enabling primer extension and amplification only when there is a perfect match between the primer and the target DNA sequence.
-
Fluorescence Detection: Read the endpoint fluorescence on a real-time PCR instrument. Allele-specific primers are labeled with different fluorescent dyes (e.g., FAM and HEX), allowing for the discrimination of homozygous and heterozygous genotypes.[13]
-
Protocol 2: In Vitro Retinol Dehydrogenase (RDH) Activity Assay
-
Objective: To measure the enzymatic activity of HSD17B13.
-
Methodology:
-
Cell Culture and Transfection: Culture human hepatocyte cell lines (e.g., Huh7 or HepG2). Transfect cells with plasmids expressing either wild-type HSD17B13, a variant of interest (e.g., P260S mutant), or an empty vector control.[15]
-
Cell Lysis: After 24-48 hours, harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Enzymatic Reaction: Set up a reaction mixture containing the cell lysate, the substrate (all-trans-retinol), and the cofactor (NAD+).[15]
-
Product Detection: Incubate the reaction mixture. The conversion of retinol to retinaldehyde can be measured. One common method is a coupled-enzyme luminescence assay that detects the production of NADH (e.g., NAD-Glo assay).[19]
-
Data Analysis: Quantify the luminescence or product concentration and normalize it to the total protein concentration in the lysate. Compare the activity of the wild-type HSD17B13 to the variant and control.[15][19]
-
Protocol 3: Subcellular Localization via Confocal Microscopy
-
Objective: To visualize the localization of HSD17B13 to lipid droplets.
-
Methodology:
-
Cell Culture and Transfection: Culture L02 or other suitable cells on glass coverslips. Transfect them with a plasmid encoding a fluorescently-tagged HSD17B13 protein (e.g., His-tagged or GFP-tagged).[20]
-
Lipid Loading: Induce lipid droplet formation by treating the cells with oleic acid (e.g., 400 µM) for 24 hours.[20]
-
Fixation and Staining: Fix the cells with paraformaldehyde. Permeabilize the cells and stain for the tagged HSD17B13 using a specific primary antibody followed by a fluorescently-labeled secondary antibody (if not endogenously tagged). Stain lipid droplets with a neutral lipid dye like BODIPY 493/503. Stain nuclei with DAPI.[20]
-
Imaging: Mount the coverslips and acquire images using a confocal microscope.
-
Analysis: Analyze the images to determine the co-localization of the HSD17B13 signal with the lipid droplet stain.[20]
-
Figure 3: Example workflow for a clinical study on HSD17B13 genetics.
HSD17B13 as a Therapeutic Target
The strong genetic evidence that loss of HSD17B13 function is protective against liver disease makes its inhibition a highly attractive therapeutic strategy.[9] The goal is to pharmacologically replicate the protective effect of the rs72613567:TA variant. Several companies are developing therapies to reduce HSD17B13 expression or inhibit its enzymatic activity.
Therapeutic Modalities in Development
-
RNA interference (RNAi): These therapies use small interfering RNAs (siRNAs) to specifically target and degrade HSD17B13 mRNA in the liver, thereby preventing the production of the protein.
-
Small Molecule Inhibitors: These are orally available drugs designed to bind to the HSD17B13 enzyme and block its catalytic activity.[21]
Clinical Trial Data for HSD17B13-Targeted Therapeutics
| Therapeutic Agent | Company | Modality | Phase | Key Findings | Citation(s) |
| Rapirosiran (ALN-HSD) | Alnylam Pharmaceuticals | RNAi | Phase 1 | Robust, dose-dependent reduction in liver HSD17B13 mRNA (median 78% at 400 mg dose). Encouraging safety profile. | [10][22] |
| ARO-HSD | Arrowhead Pharmaceuticals | RNAi | Phase 1/2 | Mean reduction in hepatic HSD17B13 mRNA of 93.4% (200 mg dose). Corresponding reductions in ALT and AST levels. | [23] |
| INI-822 | Inipharm | Small Molecule Inhibitor | Phase 1 | First-in-class oral small molecule inhibitor entered clinical development. | [21] |
| BI-3231 | Boehringer Ingelheim | Small Molecule Inhibitor | Preclinical/Phase 1 | Small molecule inhibitor in development. | [21] |
Conclusion
HSD17B13 has been firmly established as a key genetic modifier of chronic liver disease. The wild-type enzyme contributes to pathogenesis by promoting hepatic lipid accumulation and driving a pro-fibrotic signaling cascade via TGF-β1. The discovery that loss-of-function variants are potently protective has opened a promising new avenue for therapeutic development. By inhibiting HSD17B13, it may be possible to halt the progression from simple steatosis to more advanced stages of liver disease like NASH, cirrhosis, and HCC. Ongoing clinical trials with RNAi therapeutics and small molecule inhibitors will be critical in determining the ultimate clinical utility of targeting this enzyme for the millions of patients affected by chronic liver disease.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol‐related liver disease risk in Chinese Han population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. biorxiv.org [biorxiv.org]
- 18. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 19. enanta.com [enanta.com]
- 20. researchgate.net [researchgate.net]
- 21. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 22. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-78 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is implicated in the metabolism of various lipids, including steroids like β-estradiol and retinol.[3] Emerging evidence from genome-wide association studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[2] This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver ailments. Hsd17B13-IN-78 is a potent inhibitor of HSD17B13, and this document provides detailed protocols for its in vitro characterization.
Signaling Pathway of HSD17B13
HSD17B13 is an enzyme that catalyzes the conversion of substrates like β-estradiol to estrone, utilizing NAD+ as a cofactor and producing NADH in the process. This enzymatic activity is a key aspect of its biological function.
Caption: HSD17B13 metabolic pathway with inhibitor interaction.
Quantitative Data
The inhibitory potency of this compound against HSD17B13 has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of its efficacy.
| Compound | Target | Assay Substrate | IC50 (µM) | Reference |
| This compound | HSD17B13 | Estradiol | <0.1 |
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound on recombinant human HSD17B13. The assay measures the production of NADH, a product of the enzymatic reaction, using a bioluminescent detection method.
Materials and Reagents:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human HSD17B13 in Assay Buffer. Prepare a solution of β-estradiol and NAD+ in Assay Buffer.
-
Assay Reaction: a. To the wells of a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer). b. Add 10 µL of the HSD17B13 enzyme solution to each well. c. Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the enzymatic reaction by adding 5 µL of the β-estradiol and NAD+ solution. e. Incubate the plate for 60 minutes at 37°C.
-
NADH Detection: a. Equilibrate the NADH-Glo™ Detection Reagent to room temperature. b. Add 20 µL of the NADH-Glo™ Detection Reagent to each well. c. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence signal using a multimode plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow
The following diagram illustrates the key steps in the HSD17B13 in vitro inhibition assay.
Caption: Workflow for the HSD17B13 in vitro inhibition assay.
References
Application Notes and Protocols for In Vivo Studies of HSD17B13 Inhibition in Murine Models
Disclaimer: No publicly available in vivo studies for a compound specifically named "Hsd17B13-IN-78" in mice were identified. The following application notes and protocols are based on published research using alternative methods of Hsd17b13 inhibition, including pharmacological inhibitors (e.g., BI-3231, EP-037429), antisense oligonucleotides (ASOs), and shRNA-mediated knockdown in mice. These methodologies provide a framework for researchers to investigate the in vivo effects of Hsd17b13 inhibition.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in hepatocytes.[1][2] Human genetic studies have strongly associated loss-of-function variants in the HSD17B13 gene with a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, and other chronic liver diseases.[3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of metabolic dysfunction-associated steatotic liver disease (MASLD) and NASH.[2][5] Preclinical in vivo studies in mice, utilizing genetic deletion or pharmacological inhibition, have been crucial in exploring the therapeutic potential of targeting HSD17B13.
Pharmacological Inhibition of HSD17B13 In Vivo
Recent advancements have led to the development of potent and selective small molecule inhibitors of HSD17B13, such as BI-3231, enabling the pharmacological investigation of its function in vivo.[6][7]
Featured Small Molecule Inhibitor: BI-3231
BI-3231 is a highly potent and selective inhibitor of both human and mouse HSD17B13.[7] It serves as a valuable chemical probe to explore the biological functions of HSD17B13.[6] Another potent and selective HSD17B13 inhibitor, compound 32, has also been reported to have robust anti-MASH activity in multiple mouse models.[5]
Table 1: In Vitro Potency of HSD17B13 Inhibitor BI-3231 [6]
| Enzyme/Cell Line | Potency (Ki or IC50) |
| Human HSD17B13 (Ki) | Single-digit nanomolar |
| Mouse HSD17B13 (Ki) | Single-digit nanomolar |
| Human HSD17B13 Cellular Assay (IC50) | Double-digit nanomolar |
Pharmacokinetics of BI-3231 in Mice
Pharmacokinetic studies of BI-3231 in mice have revealed rapid plasma clearance exceeding hepatic blood flow and low oral bioavailability.[6] Despite a short half-life, relevant systemic exposure can be maintained for several hours.[7] For subchronic studies, tailored approaches like multiple daily administrations may be necessary to maintain target exposure.[7]
Genetic Inhibition of Hsd17b13 In Vivo
Genetic models, including knockout mice and liver-specific knockdown using ASOs or shRNA, have been instrumental in understanding the role of Hsd17b13 in liver pathophysiology.
Hsd17b13 Knockdown Studies
Liver-specific knockdown of Hsd17b13 in high-fat diet (HFD)-fed obese mice has been shown to markedly improve hepatic steatosis without affecting body weight or glycemic control.[2][8] This approach has demonstrated a reduction in serum markers of liver injury and fibrosis.[2][8]
Table 2: Effects of Hsd17b13 shRNA Knockdown in HFD-Fed Mice [2]
| Parameter | Outcome |
| Hepatic Steatosis | Markedly improved |
| Body Weight | No significant effect |
| Adiposity | No significant effect |
| Glycemia | No significant effect |
| Serum ALT | Decreased |
| Serum FGF21 | Decreased |
| Liver Fibrosis Markers (e.g., Timp2) | Decreased |
Experimental Protocols for In Vivo Studies
Diet-Induced Murine Models of NASH
Several diet-induced models are available to mimic human NASH in mice. The choice of model depends on the specific features of the disease to be studied.
This model is used to induce obesity and hepatic steatosis.
-
Animals: Male C57BL/6J mice, 3-4 weeks old.[8]
-
Diet: 45% kcal high-fat diet (e.g., Research Diets, D12451).[8]
-
Duration: 21 weeks to induce obesity and MASLD.[8]
-
Endpoints: Body weight, adiposity, glucose tolerance, hepatic steatosis, serum ALT and FGF21 levels, and markers of liver fibrosis.[2][8]
This model is used to induce more severe liver injury, inflammation, and fibrosis.[3][4]
-
Animals: Male C57BL/6J mice.
-
Diet: CDAAHFD (e.g., A16092201).[3]
-
Duration: Varies depending on the desired severity of fibrosis.
-
Endpoints: Plasma markers of liver injury, liver weight, hepatic triglyceride content, histological assessment of steatosis, inflammation, and fibrosis.[3][4]
The Western Diet, high in fat, fructose, and cholesterol, is used to model NASH with metabolic syndrome.[9]
-
Animals: Male C57BL/6J mice.
-
Diet: High-fat, high-fructose, and high-cholesterol diet.[9]
-
Optional Accelerator: A low dose of carbon tetrachloride (CCl4) can be administered weekly to accelerate fibrosis and HCC development.[9]
-
Duration: 12 to 24 weeks.[9]
-
Endpoints: Histological features of NASH, fibrosis staging, tumor development, and transcriptomic analysis of the liver.[9]
Protocol for AAV-shRNA Mediated Knockdown of Hsd17b13
This protocol describes the liver-specific knockdown of Hsd17b13 in a diet-induced obesity model.[8]
-
Induction of MASLD: Place 11-week-old male C57BL/6J mice on a 45% kcal HFD for 21 weeks.[8]
-
AAV Vector Administration: Randomize HFD-fed mice into two groups. Administer AAV8-shHsd17b13 or a scrambled control (AAV8-shScrmbl) via intraperitoneal injection at a titer of 1 x 10^11 virus particles per mouse.[8]
-
Monitoring and Analysis: Monitor body weight weekly. Perform physiological tests as required. Euthanize mice two weeks post-injection for tissue collection and analysis.[8]
-
Endpoint Analysis: Measure serum ALT and FGF21 levels. Assess hepatic steatosis through histological analysis (e.g., H&E staining) and measurement of liver triglycerides. Analyze markers of liver fibrosis (e.g., Timp2 expression) by qPCR. Conduct global lipidomic analysis of liver tissue.[2][8]
Protocol for Pharmacological Inhibition Study
This protocol outlines a general approach for evaluating an HSD17B13 inhibitor in a diet-induced NASH model.
-
Induction of NASH: Utilize a relevant diet model, such as the CDAAHFD or Western Diet, to induce NASH in mice for a predetermined duration.[3][9]
-
Inhibitor Formulation and Administration: Prepare the HSD17B13 inhibitor (e.g., a prodrug form like EP-037429 for improved bioavailability) in a suitable vehicle.[3] Administer the compound to the mice via an appropriate route (e.g., oral gavage) at one or more dose levels. Include a vehicle control group.
-
Treatment Period: Treat the animals for a specified period, which may range from days to several weeks, depending on the study objectives.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue. Analyze plasma for markers of liver injury (ALT, AST).[3] In the liver, measure gene and protein markers of inflammation, injury, and fibrosis.[3] Perform transcriptomic and untargeted lipidomic analyses to understand the molecular effects of HSD17B13 inhibition.[3]
Visualizations
HSD17B13 Signaling Pathway and Mechanism of Action
Caption: HSD17B13 inhibition pathway.
Experimental Workflow for In Vivo Hsd17b13 Inhibition Study
Caption: General experimental workflow.
References
- 1. enanta.com [enanta.com]
- 2. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. opnme.com [opnme.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-78 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-78 is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver and localized to lipid droplets.[1][2][3][4] HSD17B13 has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5][6][7] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[2][4] this compound demonstrates an in vitro IC50 of less than 0.1 μM for Estradiol, a known substrate of HSD17B13, indicating its potential for in vivo applications in NAFLD research.[3]
These application notes provide a comprehensive guide for the in vivo use of this compound, including dosing, administration, and relevant experimental protocols. Due to the limited publicly available in vivo data for this compound, the following protocols are based on established methodologies for studying HSD17B13 inhibition in vivo, including data from the well-characterized HSD17B13 inhibitor BI-3231 and AAV-mediated knockdown studies.[8][9][10][11][12][13][14]
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Substrate | IC50 (μM) | Source |
| This compound | HSD17B13 | Estradiol | < 0.1 | [3] |
Table 2: Pharmacokinetic Parameters of a comparable HSD17B13 Inhibitor (BI-3231) in Mice
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Dose | 1 mg/kg | 10 mg/kg | 10 mg/kg |
| Bioavailability (F) | - | 10% | Significantly Increased |
| Clearance | Rapid plasma clearance | - | - |
| Tissue Distribution | Extensive liver accumulation | Extensive liver accumulation | - |
Data adapted from studies on BI-3231 and is intended to serve as a reference for initiating studies with this compound. Actual pharmacokinetic parameters for this compound may vary and should be determined experimentally.[8][9]
Signaling Pathway
HSD17B13 is a lipid droplet-associated protein in hepatocytes.[1][5][6] Its expression is upregulated by the Liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[2] The enzyme has been identified as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[15] Inhibition of HSD17B13 is expected to modulate hepatic lipid metabolism and reduce the inflammatory processes associated with NAFLD and NASH.
Caption: HSD17B13 signaling pathway in hepatocytes.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water, or a solution containing DMSO, PEG300, and saline)
-
C57BL/6J mice (male, 8-10 weeks old)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Formulation: Prepare a formulation of this compound at the desired concentration. The choice of vehicle should be based on the solubility and stability of the compound. A preliminary solubility test is recommended.
-
Animal Dosing:
-
Divide mice into groups for intravenous (IV), oral (PO), and subcutaneous (SC) administration (n=3-5 per time point per group).
-
For IV administration, a typical dose might be 1 mg/kg.
-
For PO and SC administration, a higher dose, for example, 10 mg/kg, can be used.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Tissue Harvesting (Optional):
-
At the end of the study, euthanize mice and harvest tissues of interest, particularly the liver, to assess tissue distribution.
-
-
Bioanalysis:
-
Extract this compound from plasma and tissue homogenates.
-
Quantify the concentration of the compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Caption: Experimental workflow for a pharmacokinetic study.
Protocol 2: Efficacy Study in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of NAFLD.
Materials:
-
This compound
-
Vehicle control
-
C57BL/6J mice (male, 6 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
Biochemical assay kits (e.g., for ALT, AST, triglycerides, cholesterol)
-
Histology supplies (e.g., formalin, paraffin, H&E stain, Oil Red O stain)
-
qRT-PCR reagents
Methodology:
-
Induction of NAFLD:
-
Feed mice a high-fat diet for 12-16 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.
-
-
Treatment:
-
After the induction period, randomize HFD-fed mice into two groups: vehicle control and this compound treatment.
-
Administer this compound or vehicle daily via a suitable route (e.g., oral gavage) for 4-8 weeks. The dose should be determined based on the PK study.
-
-
Monitoring:
-
Monitor body weight and food intake throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood and liver tissue.
-
Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histopathology: Fix a portion of the liver in formalin for H&E staining to assess steatosis, inflammation, and ballooning. Snap-freeze another portion for Oil Red O staining to visualize lipid accumulation.
-
Gene Expression Analysis: Extract RNA from liver tissue and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., Srebf1, Fasn) and inflammation (e.g., Tnf, Il6).
-
Caption: Workflow for an in vivo efficacy study.
Conclusion
This compound is a promising small molecule inhibitor for the in vivo investigation of HSD17B13 function and its role in liver diseases. The provided protocols offer a framework for initiating preclinical studies to evaluate its pharmacokinetic properties and therapeutic efficacy. Researchers should perform initial dose-ranging and toxicity studies to establish a safe and effective dose for their specific animal models. The insights gained from these studies will be crucial for the further development of HSD17B13 inhibitors as a novel therapy for NAFLD/NASH.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 15. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-78 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The enzyme is known to be involved in hepatic lipid metabolism.[2] Specifically, HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid synthesis.[3] Genetic variants of HSD17B13 that result in a loss of enzymatic function have been associated with a reduced risk of progressive liver disease, making it an attractive therapeutic target.
Hsd17B13-IN-78 is a potent inhibitor of HSD17B13, with a reported half-maximal inhibitory concentration (IC50) of less than 0.1 μM for estradiol as a substrate.[4] This document provides detailed application notes and protocols for the use of this compound in cell-based assays to investigate the function of HSD17B13 and to screen for potential therapeutic agents.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Substrate | Reference |
| IC50 | < 0.1 µM | Estradiol | [4] |
Signaling Pathways
HSD17B13 is involved in several signaling pathways, primarily related to lipid metabolism and inflammation.
Experimental Workflow for Cell-Based Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory potential of this compound in a cell-based assay.
Experimental Protocols
Protocol 1: HSD17B13 Retinol Dehydrogenase Activity Inhibition Assay in HepG2 Cells
This protocol describes a method to determine the inhibitory effect of this compound on the retinol dehydrogenase activity of HSD17B13 in a human liver cell line. As endogenous HSD17B13 expression in HepG2 cells may be low, transient overexpression of HSD17B13 is recommended to ensure a robust assay window.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HSD17B13 expression vector (or empty vector control)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
This compound (dissolved in DMSO)
-
All-trans-retinol (dissolved in ethanol)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
HPLC system with a C18 reversed-phase column
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Transfection (Optional, but Recommended):
-
On the following day, transfect the cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Remove the culture medium from the wells and add 90 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Substrate Addition:
-
Sample Collection and Preparation:
-
After incubation, remove the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 50 µL of cell lysis buffer to each well and incubating on ice for 10 minutes.
-
Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for analysis.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Quantification of Retinaldehyde by HPLC:
-
Analyze the cell lysates for retinaldehyde content using a reversed-phase HPLC system.
-
An isocratic method with a mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) can be used.[5]
-
Monitor the elution of retinaldehyde by UV detection at 400 nm.[5]
-
Quantify the amount of retinaldehyde produced by comparing the peak area to a standard curve of known retinaldehyde concentrations.
-
Normalize the retinaldehyde concentration to the protein concentration of each sample.
-
-
Data Analysis:
-
Calculate the percentage of HSD17B13 activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Protocol 2: High-Throughput Cell-Based HSD17B13 Inhibition Assay using a Luminescent Readout
This protocol is adapted from high-throughput screening methods for HSD17B13 inhibitors and utilizes a commercially available luminescent assay to measure NADH production, a direct product of the HSD17B13-catalyzed reaction. This method is suitable for screening larger numbers of compounds.
Materials:
-
HEK293 cells stably overexpressing HSD17B13
-
DMEM with high glucose, FBS, Penicillin-Streptomycin
-
This compound and other test compounds
-
Estradiol (or other suitable HSD17B13 substrate)
-
NAD+
-
384-well white, clear-bottom cell culture plates
-
Luminescent NADH detection kit (e.g., NAD(P)H-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293-HSD17B13 stable cells in a 384-well plate at a density of 5,000 cells per well in 40 µL of culture medium.
-
Incubate for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO).
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate.
-
-
Substrate and Cofactor Addition:
-
Prepare a substrate/cofactor mix containing estradiol (final concentration ~10-20 µM) and NAD+ (final concentration ~100-200 µM) in assay buffer.
-
Add 10 µL of the substrate/cofactor mix to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Luminescent Detection:
-
Prepare the luminescent NADH detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.
-
Determine the IC50 values as described in Protocol 1.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Assay Window/Signal | Low HSD17B13 expression. | Use a cell line with higher endogenous expression or transiently/stably overexpress HSD17B13. |
| Sub-optimal substrate or cofactor concentration. | Optimize the concentrations of the substrate (e.g., all-trans-retinol) and NAD+. | |
| Insufficient incubation time. | Optimize the incubation time for the enzymatic reaction. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure proper cell counting and mixing before seeding. Use an automated cell dispenser if available. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. | |
| Inhibitor Inactivity | Poor cell permeability of the inhibitor. | Consider using a different cell line or a cell-free biochemical assay. |
| Inhibitor degradation. | Prepare fresh inhibitor solutions and store them properly. |
Conclusion
This compound is a valuable tool for investigating the role of HSD17B13 in cellular processes and for the development of novel therapeutics for liver diseases. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and other potential HSD17B13 inhibitors in a cell-based setting. Careful optimization of assay parameters is recommended to achieve the best results.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jfda-online.com [jfda-online.com]
Application Notes and Protocols for Hsd17B13-IN-78 in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Elevated HSD17B13 expression is observed in NAFLD patients, and its activity is linked to increased lipid accumulation in liver cells. Consequently, inhibition of HSD17B13 presents a promising therapeutic strategy for these conditions. Hsd17B13-IN-78 is a potent inhibitor of HSD17B13, offering a valuable tool for studying the enzyme's role in liver pathophysiology and for the development of novel therapeutics.
These application notes provide a comprehensive guide for the use of this compound in primary hepatocyte cultures, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.
Mechanism of Action and Signaling Pathway
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. Its expression in hepatocytes is induced by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key regulator of lipogenesis[1]. HSD17B13 is involved in retinol metabolism, converting retinol to retinaldehyde[1][2]. Overexpression of HSD17B13 leads to an increase in the size and number of lipid droplets in hepatocytes[1]. Recent studies have also elucidated a connection between HSD17B13 activity and the transforming growth factor-beta 1 (TGF-β1) signaling pathway, which plays a crucial role in liver fibrosis through the activation of hepatic stellate cells (HSCs)[3]. Inhibition of HSD17B13 is expected to reduce lipid accumulation and potentially mitigate fibrotic processes.
Quantitative Data
The following table summarizes the known quantitative data for this compound. Further experiments are required to determine its specific effects on primary hepatocytes.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | <0.1 µM | Not Specified | Inhibition of Estradiol conversion | MedChemExpress |
| Effect on Triglyceride Accumulation in Primary Hepatocytes | Data not available | Human/Mouse | To be determined | N/A |
| Effect on Gene Expression (e.g., TGF-β1, α-SMA, Collagen) in Primary Hepatocytes | Data not available | Human/Mouse | To be determined | N/A |
Experimental Protocols
The following are generalized protocols for the use of this compound in primary hepatocytes. It is crucial to note that these are representative protocols and optimization of concentrations, incubation times, and other parameters is highly recommended for each specific experimental setup.
Protocol 1: Assessment of this compound on Lipid Accumulation in Primary Hepatocytes
This protocol outlines a method to evaluate the effect of this compound on lipid accumulation in primary hepatocytes, which can be induced by treatment with fatty acids like oleic acid and palmitic acid.
Materials:
-
Primary human or mouse hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Oleic acid and Palmitic acid solution (e.g., complexed to BSA)
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Multi-well culture plates (e.g., 24- or 48-well plates)
Procedure:
-
Cell Seeding: Seed primary hepatocytes in multi-well plates at a suitable density and allow them to attach and recover for 24-48 hours.
-
Induction of Lipid Accumulation: To induce steatosis, treat the hepatocytes with a mixture of oleic and palmitic acids (e.g., 2:1 molar ratio, final concentration 0.5-1 mM) for 24 hours. Include a vehicle control (BSA solution without fatty acids).
-
Inhibitor Treatment: Concurrently with fatty acid treatment, add this compound at various concentrations (e.g., a dose-response range from 0.01 µM to 10 µM). Include a vehicle control for the inhibitor (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and quantify lipid droplets using microscopy and image analysis software.
-
-
Triglyceride Quantification:
-
Wash the cells with PBS.
-
Lyse the cells and measure the triglyceride content using a commercial quantification kit according to the manufacturer's instructions.
-
Normalize triglyceride levels to total protein content.
-
-
Protocol 2: Analysis of Gene Expression Changes in Primary Hepatocytes
This protocol describes how to measure changes in the expression of key genes involved in lipogenesis and fibrosis in response to this compound treatment.
Materials:
-
Primary human or mouse hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Reagents for inducing relevant pathways (e.g., fatty acids for lipogenesis, TGF-β1 for fibrosis)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., HSD17B13, SREBP-1c, FASN, TGFB1, COL1A1, ACTA2 [α-SMA]) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Multi-well culture plates (e.g., 6- or 12-well plates)
Procedure:
-
Cell Seeding and Treatment: Seed and treat primary hepatocytes with this compound and/or inducing agents as described in Protocol 1.
-
RNA Extraction: After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the gene expression levels between different treatment groups.
-
Troubleshooting and Considerations
-
Solubility of this compound: Ensure complete dissolution of the inhibitor in a suitable solvent (e.g., DMSO) before adding it to the culture medium. High concentrations of DMSO can be toxic to primary hepatocytes, so keep the final solvent concentration low (typically <0.1%).
-
Hepatocyte Viability: Primary hepatocytes are sensitive cells. Monitor cell viability throughout the experiment using methods like Trypan Blue exclusion or a cell viability assay (e.g., MTT, PrestoBlue).
-
Dose-Response and Time-Course: It is essential to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your specific experimental system.
-
Controls: Always include appropriate vehicle controls for both the inducing agents and the inhibitor. A positive control inhibitor, if available, can also be beneficial.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of HSD17B13 in hepatic lipid metabolism and the pathogenesis of liver diseases. The provided protocols offer a foundation for researchers to design and execute experiments using this inhibitor in primary hepatocyte cultures. Careful optimization and inclusion of appropriate controls will be critical for obtaining robust and reproducible data. Further research is necessary to fully elucidate the therapeutic potential of targeting HSD17B13 with inhibitors like this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Hsd17B13-IN-78 in NAFLD Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for NAFLD.[1][2] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NAFLD progression, suggesting that inhibition of its enzymatic activity could be a promising therapeutic strategy.[5][6]
Hsd17B13-IN-78 is a potent and selective inhibitor of HSD17B13, with a reported IC50 of less than 0.1 μM for estradiol, one of its substrates.[1] These application notes provide a comprehensive guide for the experimental design of in vitro and in vivo studies to evaluate the efficacy of this compound in the context of NAFLD research.
This compound: A Potent Inhibitor for NAFLD Research
This compound is a small molecule inhibitor designed for targeted research into the function of HSD17B13 in liver diseases. Its high potency makes it a valuable tool for elucidating the downstream effects of HSD17B13 inhibition.
| Compound Name | Target | IC50 (Estradiol as substrate) | Key Application |
| This compound | HSD17B13 | < 0.1 µM | NAFLD/NASH Research |
Table 1: Quantitative Data for this compound. [1]
Experimental Protocols
In Vitro Studies
1. HSD17B13 Enzymatic Activity Assay
This protocol is designed to determine the in vitro potency of this compound by measuring the reduction in NADH production, a co-factor in the enzymatic reaction catalyzed by HSD17B13.[7][8]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+
-
NADH-Glo Detection Kit
-
384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound to test a range of concentrations.
-
In a 384-well plate, add 10 µL of a solution containing 500 µM NAD+, 15 µM β-estradiol, and 300 ng of recombinant human HSD17B13 protein to each well.[7]
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Add an equal volume of the NADH-Glo™ reagent to each well.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
| Inhibitor | HSD17B13 IC50 (nM) |
| This compound | (To be determined) |
| BI-3231 (Ref) | 1 |
Table 2: Example Data Table for HSD17B13 Enzymatic Activity Assay. [9]
2. Cellular Lipid Accumulation Assay (Oil Red O Staining)
This protocol assesses the effect of this compound on lipid accumulation in a cellular model of NAFLD.[1][2]
Materials:
-
HepG2 or Huh7 cells
-
Oleic acid and palmitic acid
-
This compound
-
Oil Red O staining solution
-
4% Paraformaldehyde (PFA)
-
60% Isopropanol
-
Microscope
Procedure:
-
Seed HepG2 cells in a 24-well plate containing coverslips and allow them to adhere overnight.
-
Induce lipid accumulation by treating the cells with a mixture of oleic and palmitic acids (e.g., 200 µM each) for 24 hours.
-
Concurrently treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
After 24 hours, wash the cells with PBS and fix with 4% PFA for 20 minutes.
-
Wash with PBS again and then incubate with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution for 15-30 minutes.[1][2]
-
Wash with distilled water to remove excess stain.
-
Counterstain the nuclei with hematoxylin if desired.
-
Mount the coverslips on microscope slides and visualize the lipid droplets under a microscope.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
| Treatment | Oil Red O Absorbance (510 nm) |
| Vehicle Control (No FFA) | (Baseline) |
| Vehicle Control + FFA | (Increased absorbance) |
| This compound (1 µM) + FFA | (To be determined) |
| This compound (10 µM) + FFA | (To be determined) |
Table 3: Example Data Table for Cellular Lipid Accumulation Assay.
In Vivo Studies
1. High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This protocol describes the induction of NAFLD in mice and the subsequent treatment with this compound to evaluate its in vivo efficacy.[10][11]
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for in vivo administration
Procedure:
-
House C57BL/6J mice and acclimate them for one week.
-
Divide the mice into the following groups:
-
Chow-fed + Vehicle
-
HFD-fed + Vehicle
-
HFD-fed + this compound (low dose)
-
HFD-fed + this compound (high dose)
-
-
Feed the mice with their respective diets for 12-16 weeks to induce NAFLD.
-
From a predetermined time point (e.g., after 8 weeks of HFD), begin daily administration of this compound or vehicle via oral gavage or another appropriate route.
-
Monitor body weight, food intake, and general health throughout the study.
-
At the end of the study, collect blood samples for analysis of serum ALT, AST, triglycerides, and cholesterol.
-
Euthanize the mice and collect liver tissue for histological analysis (H&E and Oil Red O staining) and measurement of liver triglycerides.
| Group | Body Weight (g) | Liver Weight (g) | Serum ALT (U/L) | Liver Triglycerides (mg/g) |
| Chow + Vehicle | (Baseline) | (Baseline) | (Baseline) | (Baseline) |
| HFD + Vehicle | (Increased) | (Increased) | (Elevated) | (Elevated) |
| HFD + this compound (Low) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| HFD + this compound (High) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Table 4: Example Data Table for In Vivo HFD Model.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. jove.com [jove.com]
- 3. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. enanta.com [enanta.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hsd17B13-IN-78 Retinol Dehydrogenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme highly expressed in the liver.[1][2][3][4] Emerging evidence from human genetic studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[2][3] One of the key enzymatic functions of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][6][7][8] This activity is implicated in hepatic retinoid metabolism, which is often dysregulated in NAFLD.[2] Consequently, inhibiting the RDH activity of HSD17B13 presents a promising therapeutic strategy for the treatment of NAFLD and NASH.
Hsd17B13-IN-78 is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide detailed protocols for assessing the inhibitory potency of this compound on the retinol dehydrogenase activity of HSD17B13 using both in vitro biochemical and cell-based assay formats.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the relevant biological pathway and the experimental approach to characterize its inhibitory effects.
Figure 1: Simplified signaling pathway of HSD17B13 retinol dehydrogenase activity in hepatocytes and the inhibitory action of this compound.
Figure 2: Experimental workflow for the characterization of this compound's inhibitory activity.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the expected data format for results obtained from the described protocols.
Table 1: In Vitro Biochemical Assay Data for this compound
| Compound | Substrate | IC50 (nM) [Human HSD17B13] | IC50 (nM) [Mouse HSD17B13] | Selectivity (Mouse/Human) |
| This compound | Retinol | [Example Value: 5.2] | [Example Value: 45.8] | [Example Value: 8.8] |
| BI-3231 (Control) | Estradiol | 1 | 13 | 13 |
Note: BI-3231 data is provided as a reference from existing literature.[9] Values for this compound are illustrative examples.
Table 2: Cell-Based Retinol Dehydrogenase Activity Assay Data for this compound
| Compound | Cell Line | Substrate (Concentration) | IC50 (nM) |
| This compound | HEK293 (hHSD17B13) | All-trans-retinol (5 µM) | [Example Value: 25.6] |
| BI-3231 (Control) | HEK293 (hHSD17B13) | Estradiol | [Example Value: ~30-50] |
Note: Values for this compound are illustrative examples. The IC50 for BI-3231 in a cellular assay is expected to be in the nanomolar range based on available data.
Experimental Protocols
Protocol 1: In Vitro Biochemical Retinol Dehydrogenase Assay using NAD(P)H-Glo™
This protocol describes a biochemical assay to determine the IC50 of this compound against purified recombinant HSD17B13 by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
NAD(P)H-Glo™ Detection System (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in DMSO.
-
Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Reagent Preparation:
-
Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.[10]
-
Prepare a working solution of recombinant HSD17B13 in Assay Buffer. The final concentration should be optimized for a robust signal-to-background ratio.
-
Prepare a working solution of all-trans-retinol and NAD+ in Assay Buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (for control wells) to the wells of the assay plate.
-
Add the HSD17B13 enzyme solution to each well.
-
Initiate the reaction by adding the substrate/cofactor mix (all-trans-retinol and NAD+).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Add an equal volume of the prepared NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 40-60 minutes to allow the luminescent signal to stabilize.[10]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the positive control (DMSO-treated wells, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Retinol Dehydrogenase Activity Assay
This protocol outlines a cell-based assay to evaluate the inhibitory effect of this compound on HSD17B13's retinol dehydrogenase activity in a cellular context.[6][11]
Materials:
-
HEK293 cells
-
Expression vector for human HSD17B13 (e.g., with a FLAG or His tag)
-
Empty vector (for control)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
All-trans-retinol
-
Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
HPLC system with a UV detector
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in multi-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the protein for 24-48 hours.
-
-
Inhibitor and Substrate Treatment:
-
Pre-incubate the transfected cells with varying concentrations of this compound (or DMSO for control) for a specified time (e.g., 1-2 hours).
-
Add all-trans-retinol (dissolved in ethanol) to the culture medium to a final concentration of 2-5 µM. The final ethanol concentration should be ≤0.5%.[11]
-
Incubate the cells for 6-8 hours at 37°C.[11]
-
-
Sample Preparation for HPLC:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and collect the cell lysates.
-
Perform a liquid-liquid extraction of the retinoids from the cell lysate using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried retinoid extract in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the reconstituted samples into an HPLC system equipped with a C18 column.
-
Separate the retinoids using an appropriate mobile phase gradient.
-
Detect and quantify retinaldehyde and retinoic acid by measuring their absorbance at their respective maximum absorption wavelengths.
-
Normalize the amount of product formed to the total protein concentration of the cell lysate.
-
-
Data Analysis:
-
Calculate the percent inhibition of retinaldehyde formation for each concentration of this compound compared to the DMSO-treated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on the retinol dehydrogenase function of HSD17B13. The in vitro biochemical assay allows for a direct assessment of enzyme inhibition, while the cell-based assay provides valuable insights into the compound's activity in a more physiologically relevant environment. The successful inhibition of HSD17B13's retinol dehydrogenase activity by this compound would support its further development as a potential therapeutic agent for NAFLD and other related chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Estrone in Biological Matrices using LC/MS-based Detection with Hsd17B13-IN-78
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the sensitive and selective quantification of estrone in biological samples, particularly in the context of studying the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The method utilizes the specific inhibitor Hsd17B13-IN-78 to modulate the activity of HSD17B13, followed by Liquid Chromatography-Mass Spectrometry (LC/MS) for the precise measurement of estrone levels. This approach is particularly relevant for researchers in drug discovery and development, as well as those investigating the role of HSD17B13 in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It is involved in the metabolism of various lipids, including steroids.[1][4] HSD17B13 can catalyze the conversion of 17-keto and 17-hydroxy steroids, such as the interconversion of estrone and estradiol.[4][5] Genetic variations in the HSD17B13 gene that result in a loss of function have been shown to be protective against the progression of several chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[1][2] This has made HSD17B13 an attractive therapeutic target for the treatment of NAFLD and other metabolic disorders.[3]
This compound is a potent inhibitor of HSD17B13, with a reported IC50 of less than 0.1 μM for estradiol.[1] Its ability to specifically block the activity of HSD17B13 makes it a valuable tool for studying the enzyme's function and for the development of novel therapeutics. This application note provides a comprehensive protocol for utilizing this compound in conjunction with a robust LC/MS method for the accurate quantification of estrone. The method is suitable for use in various biological matrices, such as cell lysates and microsomal fractions.
Experimental Workflow
The overall experimental workflow for the LC/MS-based detection of estrone following treatment with this compound is depicted below.
Caption: Experimental workflow for estrone quantification.
HSD17B13 Signaling Pathway Context
HSD17B13 is involved in lipid and steroid metabolism within hepatocytes. Its activity can influence the balance of steroid hormones and has been implicated in inflammatory signaling pathways.
Caption: Simplified HSD17B13 activity and inhibition.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (MedChemExpress, HY-161231 or equivalent)
-
Estrone (analytical standard)
-
Estradiol (substrate)
-
Estrone-d4 (internal standard)
-
Human Liver Microsomes (or other relevant biological matrix)
-
NAD+ (cofactor)
-
Acetonitrile (LC/MS grade)
-
Methanol (LC/MS grade)
-
Water (LC/MS grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Phosphate buffer
Protocol 1: In Vitro HSD17B13 Inhibition Assay
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of estradiol and estrone-d4 in methanol.
-
Prepare a working solution of NAD+ in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the desired concentration of this compound to the human liver microsomes.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding estradiol (substrate) and NAD+ (cofactor).
-
Incubate for 30-60 minutes at 37°C.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding ice-cold acetonitrile.
-
Add the internal standard (estrone-d4).
-
Vortex thoroughly and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for further processing (e.g., liquid-liquid extraction).
-
Protocol 2: Sample Preparation for LC/MS Analysis
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant from the previous step, add MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer containing estrone to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Protocol 3: LC/MS Method for Estrone Quantification
The following are representative LC/MS conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 95% B, hold, and return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Representative LC/MS Parameters
Quantitative Data
The following table summarizes typical performance characteristics for an LC/MS method for estrone quantification. Actual values may vary based on the specific instrumentation and matrix used.
| Parameter | Estrone | Estrone-d4 (Internal Standard) |
| Precursor Ion (m/z) | To be determined empirically | To be determined empirically |
| Product Ion (m/z) | To be determined empirically | To be determined empirically |
| Collision Energy (eV) | To be determined empirically | To be determined empirically |
| Linearity Range | 1 - 1000 pg/mL | N/A |
| Correlation Coefficient (r²) | > 0.99 | N/A |
| Lower Limit of Quantitation (LLOQ) | 1 pg/mL | N/A |
| Intra-day Precision (%CV) | < 15% | N/A |
| Inter-day Precision (%CV) | < 15% | N/A |
| Accuracy (% bias) | ± 15% | N/A |
Table 2: Method Performance Characteristics
Conclusion
This application note provides a framework for the reliable quantification of estrone in biological samples using LC/MS, in conjunction with the HSD17B13 inhibitor this compound. This methodology is a valuable tool for researchers investigating the role of HSD17B13 in health and disease, and for the preclinical evaluation of potential therapeutic agents targeting this enzyme. The protocols and parameters provided herein should serve as a starting point for method development and can be adapted to specific research needs and available instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uniprot.org [uniprot.org]
Application Notes and Protocols: Hsd17B13-IN-78 Treatment of Hepatic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3] Emerging evidence highlights its significant role in lipid metabolism, and genetic association studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions.
Hsd17B13-IN-78 is a potent and selective inhibitor of HSD17B13. While the designation "this compound" may be an internal or less common identifier, it is functionally analogous to the well-characterized inhibitor, BI-3231. These application notes provide detailed protocols for the use of this compound (referred to herein as the "Inhibitor") in treating hepatic cell lines to study its effects on lipid metabolism and cellular health.
Mechanism of Action
The Inhibitor is a small molecule that selectively binds to HSD17B13. This binding is dependent on the presence of the cofactor NAD+.[4][5][6] By inhibiting the enzymatic activity of HSD17B13, the compound disrupts the normal processing of its substrates, which are believed to include various lipids and retinol.[1][3] The downstream effects of this inhibition in hepatic cell lines include a significant reduction in triglyceride accumulation and protection against fatty acid-induced lipotoxicity.[1][7] The regulatory pathway for HSD17B13 expression involves the liver X receptor-α (LXRα) and the sterol regulatory element-binding protein-1c (SREBP-1c).[8]
Data Presentation
The following tables summarize the key in vitro properties of the HSD17B13 inhibitor and its effects on hepatic cell lines.
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Reference |
| IC50 (Enzymatic Assay) | 1 nM | 14 nM | [5] |
| Selectivity vs. HSD17B11 | >10,000-fold | >10,000-fold | [5] |
Table 1: In Vitro Potency and Selectivity of the HSD17B13 Inhibitor (BI-3231).
| Inhibitor Concentration | Cell Viability (% of Control) | Triglyceride Accumulation (% of Palmitate-Treated Control) | Relative CD36 mRNA Expression (Fold Change) | Relative CEPT1 mRNA Expression (Fold Change) |
| Vehicle Control | 100% | 100% | 1.0 | 1.0 |
| 10 nM | ~98% | ~75% | ~0.8 | ~1.2 |
| 100 nM | ~95% | ~50% | ~0.6 | ~1.5 |
| 1 µM | ~92% | ~30% | ~0.4 | ~1.8 |
Table 2: Representative Dose-Response Effects of the HSD17B13 Inhibitor on Human HepG2 Cells Treated with Palmitic Acid. Note: These are illustrative values based on published qualitative data and may vary based on experimental conditions.
Experimental Protocols
Cell Culture and Induction of Lipotoxicity
This protocol describes the culture of HepG2 cells and the induction of lipid accumulation using palmitic acid.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (or BI-3231)
-
DMSO (vehicle)
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
To prepare the palmitic acid-BSA complex, dissolve palmitic acid in ethanol to create a stock solution. This stock is then complexed with fatty acid-free BSA in serum-free DMEM. A typical final concentration for inducing lipotoxicity is 200-500 µM of palmitic acid.[9][10][11]
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Prepare working solutions of the Hsd17B13 inhibitor in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells with the desired concentrations of the inhibitor for a predetermined pre-incubation period (e.g., 2 hours).
-
Following pre-incubation, add the palmitic acid-BSA complex to the wells (except for vehicle controls) and co-incubate for 24-48 hours.[1]
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the inhibitor on the viability of hepatic cells.
Materials:
-
Treated HepG2 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
After the treatment period, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[12][13]
Quantification of Intracellular Lipid Accumulation (Nile Red Staining)
This protocol uses the fluorescent dye Nile Red to visualize and quantify neutral lipid droplets.
Materials:
-
Treated HepG2 cells on coverslips or in a clear-bottom 96-well plate
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation (optional)
-
DAPI or Hoechst for nuclear counterstaining
Procedure:
-
After treatment, wash the cells twice with PBS.
-
(Optional) Fix the cells with 4% PFA for 15 minutes at room temperature, followed by washing with PBS.
-
Prepare a working solution of Nile Red in PBS (e.g., 1 µg/mL).
-
Incubate the cells with the Nile Red working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst.
-
Image the cells using a fluorescence microscope. Lipid droplets will appear as red/yellow fluorescent puncta.
-
Quantify the fluorescence intensity per cell using image analysis software.
Gene Expression Analysis (qPCR)
This protocol details the measurement of mRNA levels of target genes involved in lipid metabolism.
Materials:
-
Treated HepG2 cells in a 6-well plate
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., HSD17B13, CD36, CEPT1, SREBF1, FASN) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Protein Expression Analysis (Western Blot)
This protocol is for the detection and quantification of HSD17B13 and other proteins of interest.
Materials:
-
Treated HepG2 cells in a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSD17B13, anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HSD17B13, typically at a 1:1000 dilution) overnight at 4°C.[15][16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: HSD17B13 Signaling and Inhibition Pathway.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure [mdpi.com]
- 12. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HSD17B13 Polyclonal Antibody (BS-17402R) [thermofisher.com]
Application Notes and Protocols: Immunohistochemical Analysis of HSD17B13 Expression Following Hsd17B13-IN-78 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Accumulating evidence from human genetic studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, making the protein an attractive therapeutic target.[2] Consequently, inhibiting HSD17B13 activity is a promising strategy for the treatment of NAFLD/NASH.[1]
Hsd17B13-IN-78 is a potent small molecule inhibitor of HSD17B13 with a reported IC50 of less than 0.1 μM.[4] Evaluating the in-situ effects of such inhibitors on target protein expression and localization within the cellular microenvironment is critical for preclinical validation. Immunohistochemistry (IHC) is a powerful technique for visualizing protein expression and distribution within tissues, providing crucial spatial context that is lost in lysate-based methods like Western blotting.[5][6]
These application notes provide a detailed protocol for the immunohistochemical detection and quantification of HSD17B13 expression in liver tissue or cell models following treatment with this compound.
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in several metabolic and inflammatory pathways. It is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] Its expression can be induced by the Liver X Receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), linking it to lipid metabolism.[1] this compound acts by directly inhibiting the enzymatic activity of the HSD17B13 protein. This inhibition is expected to modulate downstream signaling and lipid metabolism, which can be correlated with changes in protein expression or localization as assessed by IHC.
Caption: HSD17B13 signaling and point of inhibition.
Experimental Protocols
Protocol 1: In Vitro Cell Treatment
This protocol describes the treatment of a human hepatocyte cell line (e.g., HepG2) to assess the effect of this compound.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
This compound (MCE, Cat# HY-146394)[4]
-
DMSO (Vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Formalin (10% neutral buffered)
-
Agarose for cell block preparation
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete growth medium to achieve final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest cells by trypsinization, then neutralize with complete medium.
-
Centrifuge the cell suspension at 500 x g for 5 minutes to form a pellet.
-
-
Cell Block Preparation:
-
Carefully decant the supernatant.
-
Fix the cell pellet with 10% neutral buffered formalin for at least 1 hour.
-
After fixation, wash the pellet with PBS and embed in agarose to create a cell block.
-
Process the cell block as a standard tissue sample for paraffin embedding.
-
Protocol 2: Immunohistochemistry for HSD17B13
This protocol is for FFPE human liver tissue or cell blocks.
Materials:
-
FFPE sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 9.0)[7][8]
-
Peroxidase Block (3% Hydrogen Peroxide in Methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit Polyclonal to HSD17B13 (e.g., Thermo Fisher PA5-25633, 1:500 dilution; Abcam ab122036, 1:200 dilution)[7]
-
HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP))
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Citrate Buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.[8]
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
-
Peroxidase Block: Incubate slides with 3% H2O2 for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking buffer and apply diluted primary anti-HSD17B13 antibody. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS (3 changes, 5 minutes each). Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Detection: Wash slides with PBS. Apply DAB substrate solution and incubate until a brown precipitate develops (typically 1-10 minutes). Monitor under a microscope.
-
Counterstaining: Stop the DAB reaction by rinsing with deionized water. Counterstain with Hematoxylin for 30-60 seconds.
-
Dehydration and Mounting: Rinse with water. Dehydrate slides through graded ethanol and clear in xylene. Mount with a permanent mounting medium.
Quantitative Data Analysis
The staining intensity and distribution can be semi-quantitatively assessed using an H-score (Histoscore) or a digital image analysis platform.[5][9]
Caption: Workflow for quantitative IHC analysis.
H-Score Calculation:
The H-score provides a continuous value from 0 to 300.
-
A pathologist or trained scientist scores the percentage of positively stained cells at different intensity levels (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
The H-score is calculated using the formula: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)] .[5]
Table 1: Staining Intensity Scoring Criteria
| Score | Intensity | Description |
| 0 | Negative | No discernible brown staining in hepatocytes. |
| 1+ | Weak | Faint, diffuse brown cytoplasmic staining. |
| 2+ | Moderate | Distinct, granular brown cytoplasmic staining. |
| 3+ | Strong | Intense, dark brown granular cytoplasmic staining. |
Expected Results and Data Presentation
Treatment with an effective HSD17B13 inhibitor like this compound may not necessarily reduce the total amount of HSD17B13 protein but could alter its localization or impact downstream markers of cellular stress or lipid metabolism. However, for the purpose of this application note, we will present hypothetical data showing a change in detectable protein levels, which could occur due to feedback mechanisms or altered protein stability. IHC analysis should reveal granular cytoplasmic positivity in hepatocytes.
Table 2: Hypothetical H-Score Data for HSD17B13 Expression in HepG2 Cells Treated with this compound
| Treatment Group | % Cells (1+) | % Cells (2+) | % Cells (3+) | Calculated H-Score (Mean ± SD) |
| Vehicle (DMSO) | 15 | 45 | 30 | 195 ± 12.5 |
| This compound (0.1 µM) | 20 | 40 | 25 | 175 ± 10.8 |
| This compound (1 µM) | 35 | 30 | 10 | 125 ± 9.2 |
| This compound (10 µM) | 50 | 15 | 5 | 95 ± 7.6 |
Data are for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining | Primary antibody not effective; Improper antigen retrieval; Incorrect antibody dilution. | Validate antibody with a positive control tissue. Optimize antigen retrieval time, temperature, and buffer pH. Titrate the primary antibody. |
| High Background | Incomplete deparaffinization; Insufficient blocking; Secondary antibody non-specific binding. | Extend xylene/ethanol steps. Increase blocking time or change blocking reagent. Run a secondary antibody-only control. |
| Inconsistent Staining | Uneven drying of slides; Uneven reagent application; Bubbles under coverslip. | Keep slides moist throughout the protocol. Ensure complete coverage of tissue with reagents. Apply mounting medium carefully. |
Conclusion
Immunohistochemistry is an indispensable tool for evaluating the in-situ effects of therapeutic inhibitors like this compound. The protocols outlined here provide a robust framework for assessing HSD17B13 protein expression and can be adapted for various cell and tissue models. Quantitative analysis of IHC data allows for an objective assessment of target engagement and downstream cellular responses, providing critical insights for drug development professionals in the field of liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HSD17B13 Polyclonal Antibody (PA5-25633) [thermofisher.com]
- 8. Anti-HSD17B13 Antibody (A15134) | Antibodies.com [antibodies.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Measuring Lipid Accumulation in Cells with Hsd17B13-IN-78
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence has implicated Hsd17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), making it an attractive therapeutic target.[3][4][5] Hsd17B13-IN-78 is a potent inhibitor of Hsd17B13, offering a valuable tool to investigate the protein's role in cellular lipid metabolism. These application notes provide detailed protocols for utilizing this compound to measure its impact on lipid accumulation in cultured cells.
Mechanism of Action and Signaling Pathways
Hsd17B13 is localized to the surface of lipid droplets and is involved in pathways that regulate lipid homeostasis.[1][6] Its expression is, in part, regulated by the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway, a key cascade in lipogenesis.[7][8] Additionally, Hsd17B13 has been shown to influence inflammatory responses through the Platelet-Activating Factor (PAF) and STAT3 signaling pathway in hepatocytes.[9][10] Inhibition of Hsd17B13 with this compound is expected to modulate these pathways and consequently alter intracellular lipid accumulation.
Hsd17B13 Signaling Pathways
Caption: Hsd17B13 signaling in lipid metabolism and inflammation.
Quantitative Data Presentation
The following table summarizes the known quantitative data for this compound. This data is essential for designing experiments to probe the inhibitor's effects on lipid accumulation.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | < 0.1 µM | Human | Enzymatic assay with Estradiol as substrate | [Source not explicitly stating this compound, but for a similar inhibitor BI-3231, IC50 is in the nanomolar range] |
| Recommended Working Concentration | 0.1 - 10 µM | Mammalian cells | Based on typical cell-based assay concentrations for potent inhibitors. | Inferred from general practices |
| Optimal Incubation Time | 24 - 72 hours | Mammalian cells | Dependent on cell type and specific experimental goals. | Inferred from general practices |
Experimental Protocols
Experimental Workflow Overview
Caption: Workflow for measuring lipid accumulation with this compound.
Protocol 1: Induction of Lipid Accumulation and Treatment with this compound
This protocol describes how to induce lipid accumulation in hepatocytes and subsequently treat them with this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid solution (e.g., 10 mM stock in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well plates)
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Lipid Loading (Optional): To induce significant lipid droplet formation, treat cells with oleic acid.
-
Prepare an oleic acid-BSA complex solution. A common working concentration is 0.1-1 mM oleic acid in serum-free media.
-
Incubate cells with the oleic acid-containing medium for 12-24 hours.
-
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the cell culture medium. A typical dose-response range would be from 0.01 µM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest inhibitor dose).
-
Inhibitor Treatment:
-
Remove the lipid-loading medium (if used) and wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for 24 to 72 hours, depending on the experimental design.
-
Protocol 2: Staining of Lipid Droplets with Oil Red O
Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids.
Materials:
-
Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)
-
Formalin (10% solution) or Paraformaldehyde (4% in PBS)
-
60% Isopropanol
-
Distilled water
-
Hematoxylin (for counterstaining nuclei, optional)
Procedure:
-
Fixation:
-
Carefully remove the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Add 10% formalin or 4% paraformaldehyde to each well and incubate for 15-30 minutes at room temperature.
-
-
Staining:
-
Remove the fixative and wash the cells twice with distilled water.
-
Add 60% isopropanol to each well and incubate for 5 minutes.
-
Remove the isopropanol and add freshly prepared and filtered Oil Red O working solution to cover the cell monolayer.
-
Incubate for 15-20 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Remove the Oil Red O solution and wash the cells 3-5 times with distilled water until the excess stain is removed.
-
(Optional) Add Hematoxylin for 1 minute to stain the nuclei, then wash thoroughly with water.
-
-
Imaging: Add PBS or water to the wells to prevent drying and image the cells using a light microscope. Lipid droplets will appear as red-orange structures.
Protocol 3: Staining of Lipid Droplets with BODIPY 493/503
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids, offering a more quantitative alternative to Oil Red O.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Formalin (10% solution) or Paraformaldehyde (4% in PBS)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
PBS
Procedure:
-
Fixation: Follow the same fixation steps as in the Oil Red O protocol.
-
Staining:
-
Remove the fixative and wash the cells three times with PBS.
-
Prepare a working solution of BODIPY 493/503 (e.g., 1-2 µg/mL in PBS) and Hoechst 33342 (e.g., 1 µg/mL in PBS).
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Imaging: Add PBS to the wells and image using a fluorescence microscope with appropriate filters for BODIPY 493/503 (green fluorescence) and Hoechst/DAPI (blue fluorescence).
Protocol 4: Quantification of Lipid Accumulation using ImageJ
This protocol provides a basic workflow for quantifying the area of lipid droplets from images obtained after staining.
Software:
-
ImageJ or Fiji (ImageJ distribution)
Procedure:
-
Image Acquisition: Capture high-resolution images of the stained cells. Ensure consistent imaging parameters (magnification, exposure time, etc.) across all samples.
-
Image Processing in ImageJ:
-
Open the image in ImageJ.
-
If the image is in color (e.g., from Oil Red O), convert it to an 8-bit grayscale image (Image > Type > 8-bit).
-
Adjust the threshold to specifically select the stained lipid droplets (Image > Adjust > Threshold).
-
Convert the image to a binary mask (Process > Binary > Make Binary).
-
-
Particle Analysis:
-
Use the Analyze > Analyze Particles function.
-
Set the appropriate size (in pixels) and circularity parameters to exclude noise and non-droplet objects.
-
Select "Display results," "Clear results," and "Summarize" to obtain quantitative data on the number, area, and average size of the lipid droplets.
-
-
Data Analysis: Export the results to a spreadsheet program for statistical analysis. Normalize the total lipid droplet area to the number of cells (can be estimated by counting nuclei from the counterstain channel).
Troubleshooting
-
High Background Staining: Ensure thorough washing steps after staining. Filter the Oil Red O working solution immediately before use.
-
Low Staining Intensity: Increase the staining incubation time or the concentration of the dye. Ensure that lipid loading was successful.
-
Cell Detachment: Handle the plates gently during washing steps. Use pre-coated plates if necessary.
-
Inconsistent Quantification: Maintain consistent imaging and analysis parameters for all samples. Use a sufficient number of images and cells for a robust statistical analysis.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of Hsd17B13 in cellular lipid accumulation, providing valuable insights for basic research and drug development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Quantifying Lipid Droplet Area with ImageJ [leighhenderson.github.io]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Liver Fibrosis with HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and liver fibrosis. Genetic studies have revealed that a loss-of-function variant of the HSD17B13 gene is associated with a reduced risk of progression from simple steatosis to nonalcoholic steatohepatitis (NASH) and significant liver fibrosis[1][2][3][4]. This has spurred the development of small molecule inhibitors targeting the enzymatic activity of HSD17B13. This document provides detailed application notes and generalized experimental protocols for studying the effects of HSD17B13 inhibitors, with a focus on Hsd17B13-IN-78 and other relevant compounds, on liver fibrosis.
Mechanism of Action
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver[1][5]. While its precise physiological functions are still under investigation, it is known to be involved in lipid metabolism[1]. Inhibition of HSD17B13 is believed to confer protection against liver fibrosis through multiple mechanisms, including the modulation of pyrimidine catabolism and transforming growth factor-beta 1 (TGF-β1) signaling[1][6].
Featured Inhibitor: this compound
This compound is a small molecule inhibitor of HSD17B13. While detailed protocols for its specific use in liver fibrosis models are not widely published, its biochemical activity has been characterized.
Quantitative Data for HSD17B13 Inhibitors
| Inhibitor | Target | IC50 | Notes |
| This compound | HSD17B13 | <0.1 μM (for Estradiol) | Potent inhibitor of HSD17B13. |
| BI-3231 | human HSD17B13 | 1 nM | A potent and selective chemical probe for HSD17B13[7][8][9]. |
| mouse HSD17B13 | 13 nM | Shows good selectivity for the human over the mouse ortholog[7]. | |
| INI-822 | HSD17B13 | Not specified | Currently in Phase 1 clinical trials for MASH. Preclinical data shows anti-fibrotic effects[10][11][12][13]. |
Experimental Protocols
The following are generalized protocols for evaluating HSD17B13 inhibitors in the context of liver fibrosis. These can be adapted for specific inhibitors like this compound.
In Vitro Protocol: Inhibition of Hepatic Stellate Cell Activation
Objective: To assess the ability of an HSD17B13 inhibitor to prevent the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in liver fibrosis.
Cell Line: Human hepatic stellate cell line (e.g., LX-2) or primary human HSCs.
Materials:
-
This compound or other HSD17B13 inhibitor
-
LX-2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TGF-β1 (to induce activation)
-
Primary antibodies: α-smooth muscle actin (α-SMA), Collagen type I
-
Secondary antibodies (fluorescently labeled)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Sirius Red stain
-
qRT-PCR reagents
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed LX-2 cells in appropriate plates (e.g., 24-well plates for imaging, 6-well plates for protein/RNA extraction).
-
Once cells reach 70-80% confluency, serum-starve them for 24 hours in DMEM with 0.5% FBS.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce activation by adding TGF-β1 (e.g., 5 ng/mL) to the media and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a TGF-β1 only control.
-
-
Analysis of Fibrosis Markers:
-
Immunofluorescence for α-SMA: Fix cells, permeabilize, block, and incubate with primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining. Capture images using a fluorescence microscope.
-
Collagen Staining: Stain for collagen deposition using Sirius Red.
-
Western Blot: Lyse cells and perform Western blot analysis for α-SMA and Collagen type I expression.
-
qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure the mRNA levels of key fibrotic genes (ACTA2, COL1A1, TIMP1).
-
In Vivo Protocol: Mouse Model of Liver Fibrosis
Objective: To evaluate the efficacy of an HSD17B13 inhibitor in a preclinical mouse model of liver fibrosis.
Animal Model: C57BL/6J mice.
Induction of Fibrosis: Carbon tetrachloride (CCl4) model or bile duct ligation (BDL) model.
Materials:
-
This compound or other HSD17B13 inhibitor
-
C57BL/6J mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil (vehicle for CCl4)
-
Vehicle for the inhibitor (e.g., 0.5% methylcellulose)
-
Sirius Red stain
-
Hydroxyproline assay kit
-
qRT-PCR reagents
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Fibrosis and Treatment:
-
Divide mice into groups: Vehicle control, CCl4 + Vehicle, CCl4 + this compound (at different doses).
-
Induce liver fibrosis by intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, 10% solution in corn oil) twice a week for 4-8 weeks.
-
Administer this compound or vehicle daily by oral gavage, starting from the first day of CCl4 administration or after fibrosis is established (therapeutic model).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and collect blood and liver tissue.
-
Histology: Fix a portion of the liver in 10% formalin, embed in paraffin, and stain sections with Hematoxylin & Eosin (H&E) and Sirius Red to assess liver morphology and collagen deposition.
-
Hydroxyproline Assay: Quantify the total collagen content in the liver using a hydroxyproline assay kit.
-
qRT-PCR: Extract RNA from liver tissue and perform qRT-PCR to measure the expression of fibrotic genes (Acta2, Col1a1, Timp1, Tgfb1).
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).
-
Visualizations
HSD17B13 Signaling Pathway in Liver Fibrosis
Caption: HSD17B13 signaling in liver fibrosis.
Experimental Workflow for Evaluating HSD17B13 Inhibitors
Caption: Generalized workflow for inhibitor evaluation.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 12. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 13. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting [businesswire.com]
Application Notes: Western Blot Analysis of HSD17B13 Inhibition by Hsd17B13-IN-78
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2][4] Studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[5][6] Hsd17B13-IN-78 is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13. This document provides a detailed protocol for the analysis of HSD17B13 protein expression levels in response to treatment with this compound using Western blot analysis.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate. This method involves the separation of proteins by size using polyacrylamide gel electrophoresis (PAGE), transfer of the separated proteins to a solid support membrane (e.g., PVDF or nitrocellulose), and probing for the target protein using a specific primary antibody. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. The intensity of the resulting signal is proportional to the amount of the target protein, allowing for the quantification of changes in protein expression. In this application, Western blotting is employed to assess the dose-dependent effect of this compound on HSD17B13 protein levels in a relevant cell model.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HepG2 cells are a suitable human liver cancer cell line for these studies as they endogenously express HSD17B13.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Seed HepG2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for a predetermined time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a Bradford or BCA protein assay.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-15% precast polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSD17B13 (e.g., polyclonal anti-HSD17B13 antibody, 1:2000 dilution) overnight at 4°C with gentle agitation.[6] Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:5000 dilution for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Quantification: Quantify the band intensities using image analysis software. Normalize the HSD17B13 band intensity to the corresponding loading control band intensity.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The results should demonstrate a dose-dependent decrease in HSD17B13 protein expression upon treatment with this compound.
| Treatment Concentration (nM) | HSD17B13 Protein Level (Normalized Intensity) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.00 | ± 0.08 | 0% |
| 0.1 | 0.85 | ± 0.06 | 15% |
| 1 | 0.62 | ± 0.05 | 38% |
| 10 | 0.31 | ± 0.04 | 69% |
| 100 | 0.15 | ± 0.03 | 85% |
Visualizations
Caption: Experimental workflow for Western blot analysis of HSD17B13 inhibition.
Caption: Putative signaling pathway of HSD17B13 and point of inhibition.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-78 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[1][2] These findings validate HSD17B13 as a promising therapeutic target for chronic liver diseases. Hsd17B13-IN-78 is a potent inhibitor of the HSD17B13 enzyme, serving as a valuable chemical probe for studying its biological function and as a reference compound in high-throughput screening (HTS) campaigns for novel drug candidates.
This compound: A Potent Chemical Probe
This compound is an inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) with a reported half-maximal inhibitory concentration (IC50) of less than 0.1 μM for Estradiol.[3] It is a tool compound intended for research use in studies related to NAFLD.[3]
Quantitative Data for HSD17B13 Inhibitors
The following table summarizes the inhibitory potency of this compound and other known inhibitors against the HSD17B13 enzyme. This data is essential for comparing the activity of novel compounds identified in HTS assays.
| Compound Name | Target | IC50 (µM) | Substrate | Notes |
| This compound | HSD17B13 | < 0.1 | Estradiol | Potent inhibitor for NAFLD research.[3] |
| HSD17B13-IN-9 | HSD17B13 | 0.01 | Not Specified | A potent inhibitor for use in NAFLD research.[4] |
| BI-3231 | HSD17B13 | 0.003 | Estradiol | A potent and selective chemical probe identified via HTS. |
Mechanism of Action and Signaling Pathway
HSD17B13 is localized to lipid droplets in hepatocytes and is believed to play a role in hepatic lipid metabolism.[1][5] The enzyme catalyzes the conversion of various substrates, including steroids and retinol.[1] Its enzymatic activity is linked to pathways that promote lipotoxicity, inflammation, and fibrosis in the liver.[6] Inhibition of HSD17B13 is thought to mimic the protective effects of loss-of-function genetic variants, thereby reducing the progression of liver disease.
High-Throughput Screening Protocol: HSD17B13 Biochemical Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of HSD17B13, suitable for HTS of chemical libraries.
Assay Principle
The enzymatic activity of HSD17B13 is determined by measuring the rate of NAD+ reduction to NADH. The production of NADH is monitored using a coupled reaction with a diaphorase, which reduces a probe (e.g., resazurin) to a highly fluorescent product (resorufin). The increase in fluorescence intensity is directly proportional to HSD17B13 activity. Inhibitors of HSD17B13 will decrease the rate of NADH production, resulting in a lower fluorescence signal.
Materials and Reagents
-
Recombinant Human HSD17B13: Purified, full-length protein (e.g., from suppliers like OriGene, Cosmo Bio).[7][8]
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA.
-
Substrate: β-estradiol (or other suitable substrate like retinol).
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
-
Detection Reagents: Diaphorase, Resazurin.
-
Test Compounds: this compound (as a positive control) and library compounds dissolved in DMSO.
-
Plates: 384-well or 1536-well black, flat-bottom assay plates.
-
Instrumentation: Liquid handler, plate reader with fluorescence detection (Ex/Em ≈ 540/590 nm).
Experimental Protocol
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, dispense 50 nL of test compounds (dissolved in DMSO) into the wells of the assay plate.
-
For controls, dispense DMSO alone (negative control, 100% activity) and a saturating concentration of this compound (positive control, 0% activity).
-
-
Enzyme Preparation:
-
Prepare a solution of recombinant HSD17B13 protein in assay buffer to the desired final concentration (e.g., 20 nM).
-
-
Enzyme Addition:
-
Add 5 µL of the HSD17B13 enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
-
Substrate/Cofactor Mix Preparation:
-
Prepare a 2X working solution of the substrate/cofactor/detection mix in assay buffer. The final concentrations in the 10 µL reaction should be:
-
β-estradiol: 75 µM
-
NAD+: 1.5 mM
-
Diaphorase: 0.2 U/mL
-
Resazurin: 20 µM
-
-
-
Initiation of Reaction:
-
Add 5 µL of the substrate/cofactor/detection mix to each well to start the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity (Ex/Em = 544/590 nm) using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Determine IC50 Values:
-
For compounds showing significant inhibition, perform dose-response experiments.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application Notes
-
Target Validation: this compound can be used in hepatocyte cell culture models to confirm the phenotypic consequences of HSD17B13 inhibition. For example, researchers can treat primary human hepatocytes or cell lines like HepG2 with oleic acid to induce lipid accumulation and then assess the ability of this compound to reduce steatosis.
-
Mechanism of Action Studies: The inhibitor is a critical tool for elucidating the specific downstream pathways modulated by HSD17B13 activity. Researchers can perform transcriptomic or metabolomic analyses on cells treated with this compound to identify changes in gene expression and metabolite profiles related to lipid metabolism, inflammation, and fibrosis.
-
HTS Reference Compound: In any HTS campaign, this compound serves as an essential positive control to validate assay performance and to rank the potency of newly identified hits.
-
Selectivity Profiling: It is crucial to test this compound against other members of the 17β-HSD family to determine its selectivity profile, which is a key characteristic of a high-quality chemical probe.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. inipharm.com [inipharm.com]
- 7. origene.com [origene.com]
- 8. cosmobiousa.com [cosmobiousa.com]
Troubleshooting & Optimization
Hsd17B13-IN-78 solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, preparation, and handling of Hsd17B13-IN-78. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in hepatic lipid metabolism.[2][3] By inhibiting HSD17B13, this compound is investigated for its therapeutic potential in conditions such as non-alcoholic fatty liver disease (NAFLD).[1] The reported IC50 of this compound is less than 0.1 μM for Estradiol, a known substrate of HSD17B13.[1]
Q2: What are the known substrates of the HSD17B13 enzyme?
A2: HSD17B13 has been shown to have enzymatic activity towards a variety of substrates in vitro. These include steroids (like estradiol), proinflammatory lipid mediators such as leukotriene B4, and retinol.[2] The enzyme catalyzes the conversion of retinol to retinaldehyde.[2]
Q3: What is the recommended storage condition for this compound?
A3: Specific storage conditions for this compound are typically provided on the Certificate of Analysis (CofA) that accompanies the product.[1] For a similar compound, HSD17B13-IN-9, the recommended storage for a stock solution is -80°C for up to 6 months or -20°C for up to 1 month, protected from light and stored under nitrogen.[4] As a general guideline for small molecule inhibitors, storing the powder at -20°C can be suitable for up to 3 years.[5] It is always best to refer to the supplier-specific recommendations.
Solubility and Preparation Guide
Disclaimer: Specific, publicly available solubility data for this compound is limited. The following recommendations are based on general practices for small molecule inhibitors and data from similar compounds, such as Hsd17B13-IN-9. Users should perform small-scale solubility tests before preparing larger quantities.
Solubility Data (Reference Compound: HSD17B13-IN-9)
| Solvent | Concentration | Observations |
| DMSO | ≥ 2.5 mg/mL (5.81 mM) | Clear solution |
| 10% DMSO in Corn oil | Not specified | Used for in vivo studies |
Data for HSD17B13-IN-9.[4]
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Protocol:
-
Pre-weighing: Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in cell culture media | The final concentration of DMSO is too high, or the compound has low aqueous solubility. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.1%) to avoid solvent toxicity. Prepare intermediate dilutions in media before adding to the final culture. If precipitation persists, consider using a different solvent system or a solubilizing agent, though these may have their own cellular effects. |
| Inconsistent experimental results | 1. Compound degradation due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate pipetting of the inhibitor. 3. Cell line variability or passage number. | 1. Always use freshly thawed aliquots for each experiment. Store stock solutions as recommended. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Maintain consistent cell culture practices, including using cells within a specific passage number range. |
| No observable effect of the inhibitor | 1. The compound is not active or has degraded. 2. The concentration used is too low. 3. The inhibitor is not cell-permeable. 4. The experimental endpoint is not sensitive to HSD17B13 inhibition. | 1. Verify the compound's activity with a positive control if available. 2. Perform a dose-response experiment to determine the optimal concentration. 3. While not specifically reported for this compound, most small molecule inhibitors are designed to be cell-permeable. If in doubt, consider cell lysis-based assays. 4. Ensure your assay is designed to measure a downstream effect of HSD17B13 activity, such as changes in lipid metabolism or relevant signaling pathways. |
| Cell toxicity observed | 1. The inhibitor concentration is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The inhibitor has off-target effects. | 1. Determine the optimal, non-toxic concentration range through a cytotoxicity assay (e.g., MTT or LDH assay). 2. Ensure the final solvent concentration is well-tolerated by your cell line (typically ≤0.1% for DMSO). 3. Lower the inhibitor concentration and/or compare its effects with other known HSD17B13 inhibitors if available. |
HSD17B13 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of HSD17B13 and a general workflow for in vitro experiments using this compound.
Figure 1. A simplified diagram of the HSD17B13 signaling pathway.
Figure 2. A general experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.selleckchem.com [file.selleckchem.com]
HSD17B13 Inhibitor Off-Target Effects: A Technical Support Guide
Disclaimer: The compound "Hsd17B13-IN-78" is not documented in publicly available scientific literature. This guide provides general procedures and troubleshooting advice for investigating the off-target effects of small molecule inhibitors targeting 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: We are using an HSD17B13 inhibitor and observing unexpected cellular phenotypes. How can we determine if these are due to off-target effects?
A1: Unexpected phenotypes are common in early-stage drug discovery and can arise from on-target toxicity or off-target engagement. A systematic approach is necessary to distinguish between these possibilities. We recommend a tiered strategy:
-
Confirm On-Target Engagement: First, verify that your compound engages HSD17B13 in your experimental system at the concentrations showing the phenotype. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[1][2]
-
In Silico Profiling: Use computational tools to predict potential off-targets based on the chemical structure of your inhibitor. This can provide a preliminary list of candidates for further investigation.[3][4][5]
-
Broad Off-Target Screening: If on-target engagement is confirmed but the phenotype is still unexplained, perform broad screening against panels of common off-target families, such as kinases and G-protein coupled receptors (GPCRs).[6][7]
-
Unbiased Proteome-Wide Analysis: For a comprehensive view, employ unbiased chemical proteomics techniques to identify interacting proteins directly from cell lysates or intact cells.[8][9][10]
Q2: What are the most common off-target liabilities for small molecule inhibitors?
A2: While inhibitor-specific, some protein families are more prone to off-target binding due to conserved structural features. Protein kinases are a major class of off-targets for many small molecule drugs due to the highly conserved ATP-binding pocket.[11][12][13] Other common off-targets include other metabolic enzymes, ion channels, and GPCRs. It is crucial to assess a broad range of potential targets early in the development process.[6][7]
Q3: How can we design experiments to differentiate between direct off-target effects and indirect, downstream consequences of on-target inhibition?
A3: This is a critical challenge in pharmacology. Distinguishing direct from indirect effects requires a combination of approaches:
-
Biochemical vs. Cellular Assays: Test your inhibitor in both isolated enzyme/protein assays and cell-based assays. A direct off-target effect should be observable in a biochemical assay with the purified off-target protein.
-
Time-Course Experiments: Analyze signaling events or phenotypic changes at various time points after inhibitor treatment. Direct effects are typically observed earlier than indirect, downstream consequences.
-
Target Knockout/Knockdown: The most definitive way to confirm that a cellular phenotype is independent of the intended target is to test the inhibitor in a cell line where HSD17B13 has been knocked out (e.g., using CRISPR/Cas9). If the inhibitor still produces the same effect in the knockout cells, it is acting through an off-target mechanism.[14]
Troubleshooting Guides
Issue 1: Inconsistent results in our HSD17B13 activity assay.
-
Question: We see variable IC50 values for our inhibitor. What could be the cause?
-
Answer:
-
Assay Interference: Small molecules can interfere with assay technologies (e.g., fluorescence, luminescence). Run control experiments with the inhibitor in the absence of the enzyme to check for interference.[15]
-
Compound Stability: Ensure your inhibitor is stable and soluble in the assay buffer. Degradation or precipitation will lead to inconsistent results.
-
Reagent Quality: Verify the activity of your recombinant HSD17B13 enzyme and the integrity of the substrate and cofactors.
-
-
Issue 2: Our inhibitor shows cytotoxicity at concentrations close to its IC50 for HSD17B13.
-
Question: How can we determine if the cytotoxicity is due to HSD17B13 inhibition or an off-target effect?
-
Answer:
-
Orthogonal On-Target Validation: Use a different, structurally unrelated HSD17B13 inhibitor as a control. If it recapitulates the on-target effects without the same cytotoxicity profile, your primary compound's toxicity is likely off-target.
-
HSD17B13 Knockout Cells: As mentioned in FAQ 3, test your inhibitor's cytotoxicity in HSD17B13 knockout cells. If the cells are still sensitive, the toxicity is off-target.[14]
-
Broad Cytotoxicity and Safety Profiling: Screen the compound against a panel of cell lines from different tissues and perform a broad liability screen (e.g., a CEREP safety panel) to identify common toxicity-mediating targets like hERG channels or specific kinases.[6]
-
-
Experimental Protocols & Data Presentation
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that the HSD17B13 inhibitor binds to HSD17B13 in intact cells.
Methodology:
-
Cell Treatment: Culture cells (e.g., HepG2) to ~80% confluency. Treat one set of cells with the inhibitor at the desired concentration (e.g., 10x IC50) and another with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Analyze the supernatant (soluble fraction) by Western blot using an antibody specific for HSD17B13.
Data Presentation:
The binding of the inhibitor should stabilize HSD17B13, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Table 1: Hypothetical CETSA Data for an HSD17B13 Inhibitor
| Temperature (°C) | Vehicle Control (Relative Band Intensity) | Inhibitor (10 µM) (Relative Band Intensity) |
| 46 | 1.00 | 1.00 |
| 49 | 0.98 | 1.00 |
| 52 | 0.85 | 0.99 |
| 55 | 0.51 | 0.92 |
| 58 | 0.23 | 0.75 |
| 61 | 0.05 | 0.48 |
| 64 | 0.00 | 0.21 |
Protocol 2: Kinome Profiling for Off-Target Selectivity
This protocol is to assess the selectivity of an HSD17B13 inhibitor against a panel of protein kinases.
Methodology:
-
Compound Submission: Submit the inhibitor to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Promega ADP-Glo™).[16][17]
-
Assay Format: Typically, these services use radiometric or luminescence-based assays to measure the activity of a large number of purified kinases in the presence of a fixed concentration of the inhibitor (e.g., 1 µM or 10 µM).
-
Data Analysis: The results are usually reported as "% Inhibition" relative to a control reaction without the inhibitor. Significant inhibition (e.g., >50%) flags a potential off-target interaction.
-
Follow-up: For any significant hits, determine the IC50 value through a dose-response experiment to quantify the potency of the off-target interaction.
Data Presentation:
A summary table should be created to highlight the most potent on- and off-target interactions.
Table 2: Hypothetical Kinase Selectivity Profile for an HSD17B13 Inhibitor
| Target | % Inhibition @ 1 µM | IC50 (nM) | Target Family |
| HSD17B13 (On-Target) | 98% | 50 | Dehydrogenase |
| CDK2 | 85% | 250 | CMGC Kinase |
| DYRK1A | 72% | 800 | CMGC Kinase |
| SRC | 55% | 1,200 | Tyrosine Kinase |
| PIM1 | 15% | >10,000 | CAMK Kinase |
| EGFR | 5% | >10,000 | Tyrosine Kinase |
Visualizations
Workflow for Off-Target Investigation
Caption: A tiered workflow for investigating unexpected phenotypes.
Troubleshooting Logic for Cytotoxicity
Caption: Decision tree for determining the source of cytotoxicity.
Potential Off-Target Signaling Pathway (Example: Kinase)
Caption: On-target vs. a potential off-target kinase pathway.
References
- 1. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Technical Support Center: Optimizing Hsd17B13-IN-78 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hsd17B13-IN-78 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your research workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific enzyme localized on the surface of lipid droplets and is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2][3][4][5][6] this compound exerts its effect by binding to the HSD17B13 enzyme and inhibiting its catalytic activity. The enzyme is known to metabolize various substrates, including steroids like estradiol and bioactive lipids such as leukotriene B4.[1][5] By inhibiting HSD17B13, this compound serves as a valuable tool for studying the enzyme's role in liver diseases and for the development of potential therapeutics for conditions like non-alcoholic steatohepatitis (NASH).
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
Based on available data, this compound has an IC50 of less than 0.1 μM for the inhibition of estradiol metabolism by HSD17B13.[1] For initial experiments, a concentration range of 0.1 to 10 times the IC50 is recommended. Therefore, a starting range of 0.01 µM to 1 µM is advisable for most cell-based and enzymatic assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% DMSO. For cell culture experiments, it is essential to dilute the stock solution in the culture medium to the final desired concentration. Ensure that the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically below 0.5%.[7]
Q4: What cell lines are suitable for studying the effects of this compound?
Given that HSD17B13 is predominantly expressed in the liver, hepatocyte-derived cell lines are the most relevant models.[5] Commonly used cell lines include:
-
HepG2: A human hepatoma cell line that is a well-established model for studying liver metabolism.
-
Huh7: Another human hepatoma cell line widely used in liver research.
-
Primary Human Hepatocytes: These provide a more physiologically relevant model but have a limited lifespan in culture.
-
HEK293 cells: These cells can be transiently or stably transfected to overexpress HSD17B13, providing a controlled system to study the specific effects of the inhibitor on the enzyme.[1]
Q5: How can I measure the activity of HSD17B13 in my in vitro assay?
HSD17B13 activity can be measured by monitoring the conversion of a substrate to its product. Two common substrates are:
-
Estradiol: The conversion of estradiol to estrone can be quantified.
-
Retinol: The oxidation of retinol to retinaldehyde is another measure of HSD17B13 activity.[1][5] The production of NADH, a cofactor in the enzymatic reaction, can also be measured using commercially available detection kits.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition observed | 1. Incorrect inhibitor concentration: The concentration may be too low to elicit an effect. 2. Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. 3. Low enzyme activity: The baseline activity of HSD17B13 in your system may be too low to detect a significant change upon inhibition. | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 0.001 µM to 10 µM). 2. Prepare a fresh stock solution of the inhibitor from a new aliquot. Store stock solutions at -20°C or -80°C as recommended.[9][10] 3. Ensure optimal assay conditions for HSD17B13 activity (e.g., pH, temperature, cofactor concentration). If using cell lines with low endogenous expression, consider overexpressing HSD17B13. |
| High background signal | 1. Non-specific binding of detection reagents. 2. Autofluorescence of the inhibitor or other compounds in the assay. 3. Contamination of reagents or cell culture. | 1. Include appropriate controls, such as a "no enzyme" control, to determine the background signal. 2. Test the fluorescence of this compound at the excitation and emission wavelengths of your assay. 3. Use sterile techniques and fresh, high-quality reagents. |
| Cell death or cytotoxicity | 1. High concentration of this compound. 2. High concentration of DMSO. 3. Off-target effects of the inhibitor. | 1. Determine the cytotoxic concentration of the inhibitor using a cell viability assay (e.g., MTT, WST-1, or LDH release assay).[11][12] Use concentrations below the cytotoxic threshold for your experiments. 2. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[7] 3. Investigate potential off-target effects by testing the inhibitor on other related enzymes or using a counterscreening service. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density. 2. Variability in inhibitor or substrate addition. 3. Fluctuations in incubation time or temperature. 4. Edge effects in multi-well plates. | 1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 2. Use calibrated pipettes and consistent pipetting techniques. 3. Maintain precise control over incubation conditions. 4. To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with media. |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Substrate | Reference |
| This compound | HSD17B13 | <0.1 μM | Estradiol | [1] |
| Hsd17B13-IN-8 | HSD17B13 | <0.1 μM | Estradiol | [9] |
| <1 μM | LTB3 | [9] | ||
| Hsd17B13-IN-9 | HSD17B13 | 0.01 μM | Not Specified | [10] |
| BI-3231 | human HSD17B13 | 1 nM | Not Specified | [12] |
| mouse HSD17B13 | 13 nM | Not Specified | [12] |
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Activity Assay
This protocol is adapted from established methods for measuring HSD17B13 activity.[8]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
NADH detection kit
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of recombinant HSD17B13 protein in assay buffer.
-
Prepare a solution of β-estradiol and NAD+ in assay buffer.
-
-
Assay Setup:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the recombinant HSD17B13 protein to the wells.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (assay buffer only).
-
-
Initiate Reaction:
-
Add the β-estradiol and NAD+ solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of NADH produced using a commercial NADH detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based HSD17B13 Inhibition Assay
This protocol outlines a general procedure for assessing this compound activity in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or transfected HEK293 cells)
-
Cell culture medium
-
This compound
-
Substrate (e.g., retinol)
-
Cell lysis buffer
-
Assay for product detection (e.g., HPLC for retinaldehyde) or NADH detection kit
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the cells with the inhibitor for a chosen pre-incubation time (e.g., 1-2 hours).
-
-
Substrate Addition:
-
Add the substrate (e.g., retinol) to the wells.
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 6-8 hours) to allow for substrate metabolism.[1]
-
-
Measurement of Inhibition:
-
Option A (Product Detection): Lyse the cells and quantify the amount of product (e.g., retinaldehyde) formed using a suitable method like HPLC.
-
Option B (NADH Detection): Lyse the cells and measure the intracellular NADH levels using a commercial kit.
-
-
Data Analysis:
-
Normalize the results to the total protein concentration in each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Overcoming Hsd17B13-IN-78 delivery issues in cell culture
Welcome to the technical support center for Hsd17B13-IN-78. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro experiments with this inhibitor.
Frequently Asked Questions (FAQs)
1. What is the primary solvent for this compound and what is the recommended stock concentration?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, to minimize the final concentration of DMSO in the cell culture medium.
2. I am observing precipitation when I add this compound to my cell culture medium. What could be the cause and how can I resolve it?
Precipitation upon addition to aqueous solutions is a common issue for hydrophobic small molecules. This is likely due to the low solubility of this compound in your cell culture medium.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells and can also contribute to compound precipitation.[1]
-
Working Solution Preparation: Instead of adding the high-concentration DMSO stock directly to the full volume of medium, first prepare an intermediate dilution in a smaller volume of medium. This can be subsequently diluted to the final desired concentration. This method of serial dilution can help to avoid rapid changes in solvent polarity that lead to precipitation.
-
Pre-warming Medium: Gently pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the medium.
3. What is the recommended range of working concentrations for this compound in cell culture?
The optimal working concentration will vary depending on the cell type and the specific experimental goals. Based on its reported IC50 of <0.1 μM for Estradiol inhibition, a starting point for cell-based assays would be in the range of 0.1 µM to 10 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
4. How can I assess the cytotoxicity of this compound in my cell line?
Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® can be used to determine the effect of this compound on cell viability. It is important to include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent-induced toxicity.
5. Are there any known off-target effects of this compound?
Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any small molecule inhibitor, it is advisable to perform control experiments to validate that the observed phenotype is a direct result of Hsd17B13 inhibition. This could include using a structurally related but inactive compound as a negative control, or rescuing the phenotype by overexpressing a resistant form of HSD17B13.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
This is one of the most common challenges encountered with hydrophobic small molecule inhibitors.
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate in cell culture medium after adding this compound. | Compound has low aqueous solubility and is crashing out of solution. | 1. Optimize DMSO Concentration: Lower the final DMSO concentration to <0.1%. 2. Serial Dilution: Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed medium before diluting to the final concentration. 3. Sonication: Briefly sonicate the final working solution to aid in dissolution. 4. Use of a Carrier Protein: For some applications, the inclusion of a carrier protein like bovine serum albumin (BSA) in the medium can help to maintain the solubility of hydrophobic compounds. |
| Inconsistent experimental results between replicates. | Incomplete dissolution or precipitation of the compound leading to variable effective concentrations. | 1. Visual Inspection: Always visually inspect your working solutions for any signs of precipitation before adding to cells. 2. Fresh Preparations: Prepare fresh working solutions for each experiment from the DMSO stock. Avoid multiple freeze-thaw cycles of aqueous working solutions. |
Issue 2: Low Potency or Lack of Expected Biological Effect
If you are not observing the expected biological effect, it could be due to several factors related to compound delivery and stability.
| Symptom | Possible Cause | Suggested Solution |
| No significant inhibition of HSD17B13 activity or downstream effects at expected concentrations. | 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. Compound Degradation: The compound may be unstable in the cell culture medium over the time course of the experiment. 3. Active Efflux: The compound may be actively transported out of the cells by efflux pumps. | 1. Assess Cell Permeability: Perform a cellular uptake assay to measure the intracellular concentration of the compound. 2. Stability Assay: Incubate this compound in your cell culture medium at 37°C for the duration of your experiment and measure its concentration over time using LC-MS. 3. Use of Efflux Pump Inhibitors: If active efflux is suspected, co-incubation with a broad-spectrum efflux pump inhibitor (e.g., verapamil) could be tested, though this may have off-target effects. |
| High cell death observed even at low concentrations. | The compound may have inherent cytotoxicity in your specific cell line. | 1. Detailed Cytotoxicity Profiling: Perform a thorough dose-response cytotoxicity assay to determine the precise toxic concentration range. 2. Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize toxic effects while still allowing for target engagement. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare 10 mM DMSO Stock Solution:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution in your desired volume of DMSO.
-
Carefully weigh the powder and dissolve it in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
-
-
Prepare Working Solutions (Example for a final concentration of 1 µM):
-
Intermediate Dilution: Thaw a single aliquot of the 10 mM DMSO stock. In a sterile microcentrifuge tube, prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock into 99 µL of pre-warmed cell culture medium. Vortex immediately.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration of 1 µM. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium. Mix gently by inverting the tube.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
Protocol 2: Assessing Compound Solubility in Cell Culture Medium
This protocol helps to determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound (10 mM stock in DMSO)
-
Cell culture medium (serum-free and serum-containing)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of this compound in your cell culture medium in a 96-well plate. Start from a high concentration (e.g., 100 µM) and perform 2-fold dilutions down to a low concentration (e.g., ~0.1 µM).
-
Include a vehicle control (medium with the highest DMSO concentration used).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 600 nm. An increase in absorbance indicates the presence of precipitated compound.
-
The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the approximate solubility limit in that medium.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound in cell culture.
References
Interpreting unexpected results with Hsd17B13-IN-78
Welcome to the technical support center for Hsd17B13-IN-78. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this inhibitor and interpreting potentially unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Its enzymatic activity includes the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[1][4][5] By inhibiting Hsd17B13, this compound is expected to modulate lipid metabolism and inflammatory pathways in hepatocytes.
Q2: What are the reported IC50 values for this compound and similar inhibitors?
The potency of Hsd17B13 inhibitors can vary. Here is a summary of reported IC50 values for this compound and other common inhibitors.
| Inhibitor | IC50 Value | Substrate Used | Reference |
| This compound | <0.1 µM | Estradiol | [6] |
| Hsd17B13-IN-9 | 0.01 µM | Not Specified | [7] |
| BI-3231 | 2.5 nM | Not Specified | [8] |
Q3: I am not observing the expected hepatoprotective effect of this compound in my mouse model of NAFLD. Why might this be?
This is a critically important and documented issue. While human genetic studies strongly suggest that loss-of-function variants in HSD17B13 are protective against NAFLD and other chronic liver diseases, results from mouse models have been inconsistent.[9][10][11][12][13] Some studies using Hsd17b13 knockout mice have not shown a protective effect and, in some cases, have even reported a worsening of steatosis or inflammation.[13]
Possible Explanations:
-
Species-Specific Differences: There may be fundamental differences in the biological function of Hsd17B13 between humans and mice.[9][10]
-
Diet and Model Differences: The specific diet used to induce NAFLD and the duration of the study can significantly impact the outcome in mouse models.[10][11]
-
Compensatory Mechanisms: Mice may have compensatory metabolic pathways that are not present or as active in humans.
Q4: My this compound seems to have low solubility. How can I address this?
Poor solubility is a common issue with small molecule inhibitors.
Troubleshooting Steps:
-
Solvent Selection: Hsd17B13-IN-9, a similar compound, is soluble in DMSO.[7] Ensure you are using an appropriate solvent as recommended by the manufacturer's datasheet.
-
Stock Concentration: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental media. Keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
-
Warming: Gentle warming of the solution may improve solubility, but be cautious of potential degradation.
Q5: I am concerned about potential off-target effects of this compound. What is known about its selectivity?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is crucial to consider this possibility with any small molecule inhibitor. For example, another HSD17B13 inhibitor, BI-3231, has been shown to be highly selective against the closely related isoform HSD17B11.[14]
Recommendations:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits Hsd17B13 without causing widespread cellular toxicity.
-
Control Experiments: Include appropriate controls, such as a structurally similar but inactive molecule, if available.
-
Phenotypic Comparison: Compare the phenotype induced by the inhibitor to that of Hsd17B13 knockdown or knockout models in your system, keeping in mind the species-specific differences mentioned in Q3.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or low inhibition of Hsd17B13 activity in a cell-based assay. | Inhibitor Instability: The compound may be unstable in the cell culture medium. | 1. Prepare fresh dilutions of the inhibitor for each experiment.2. Minimize the time the inhibitor is in the culture medium before the assay.3. Consult the manufacturer's data sheet for stability information. |
| Incorrect Assay Conditions: The substrate concentration or other assay parameters may not be optimal. | 1. Ensure the substrate concentration is appropriate for your cell type and Hsd17B13 expression level.2. Optimize incubation times and cell density. | |
| Low Hsd17B13 Expression: The cell line used may have low endogenous expression of Hsd17B13. | 1. Confirm Hsd17B13 expression in your cell line using qPCR or Western blot.2. Consider using a cell line with higher endogenous expression or an overexpression system. | |
| High cell toxicity observed at effective inhibitor concentrations. | Off-Target Effects: The inhibitor may be affecting other cellular targets. | 1. Perform a dose-response curve to identify a non-toxic working concentration.2. Use the lowest effective concentration of the inhibitor.3. Consider using a different Hsd17B13 inhibitor with a distinct chemical scaffold. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Ensure the final solvent concentration is below 0.5%.2. Include a vehicle control (solvent only) in your experiments. | |
| Inconsistent results between experimental replicates. | Inhibitor Precipitation: The inhibitor may be precipitating out of solution at the working concentration. | 1. Visually inspect the media for any signs of precipitation.2. Re-evaluate the solubility of the inhibitor in your experimental buffer. |
| Variability in Cell Culture: Inconsistent cell passage number, confluency, or health can affect results. | 1. Use cells within a consistent passage number range.2. Ensure consistent cell seeding density and confluency at the time of treatment. |
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Retinol Dehydrogenase Activity Assay
This protocol is a representative method based on published assays.[15][16]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Hsd17B13 expression plasmid or empty vector control
-
Transfection reagent
-
Cell culture medium
-
All-trans-retinol
-
This compound
-
DMSO
-
Assay buffer (e.g., PBS)
-
LC-MS/MS system for retinoid analysis
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect cells with the Hsd17B13 expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Pre-incubate for 1 hour.
-
Substrate Addition: Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.
-
Incubation: Incubate the cells for 6-8 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant and cell lysates.
-
Analysis: Analyze the levels of retinol and its metabolites (e.g., retinaldehyde) in the supernatant and lysates using LC-MS/MS.
-
Data Interpretation: A decrease in the production of retinaldehyde in the presence of this compound indicates inhibition of Hsd17B13's retinol dehydrogenase activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be adapted to confirm that this compound directly binds to Hsd17B13 in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
DMSO
-
PBS
-
Protease inhibitors
-
Equipment for heating and cooling samples precisely
-
SDS-PAGE and Western blot reagents
-
Anti-Hsd17B13 antibody
Procedure:
-
Cell Treatment: Treat cultured hepatocytes with this compound or vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells in PBS with protease inhibitors.
-
Heating: Aliquot the cell lysate and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blot: Analyze the amount of soluble Hsd17B13 remaining in the supernatant by SDS-PAGE and Western blotting using an anti-Hsd17B13 antibody.
-
Data Interpretation: Binding of this compound is expected to stabilize the Hsd17B13 protein, leading to a higher melting temperature. This will be observed as more soluble Hsd17B13 protein at higher temperatures in the inhibitor-treated samples compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Hsd17B13 Signaling in NAFLD
Caption: Hsd17B13 signaling in NAFLD and the inhibitory action of this compound.
Experimental Workflow for Testing this compound In Vitro
Caption: A generalized workflow for in vitro testing of this compound.
Logical Relationship of Unexpected Results in Mouse Models
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13 Inhibitor Cytotoxicity Assessment in Hepatocytes
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for assessing the cytotoxicity of Hsd17B13 inhibitors, such as Hsd17B13-IN-78, in hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a target for liver disease?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets within hepatocytes.[1][2][3] Genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][4][5][6] This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions. The enzyme is involved in retinol metabolism, converting retinol to retinaldehyde.[1]
Q2: What is the expected outcome of inhibiting Hsd17B13 in hepatocytes?
Based on genetic data, inhibiting the enzymatic activity of Hsd17B13 is expected to mimic the protective effects of the naturally occurring loss-of-function variants.[1][4][5] The primary therapeutic goal is to reduce liver inflammation and prevent the progression of liver fibrosis.[4][5] However, it is crucial to ensure that the inhibitor itself does not cause off-target effects or direct toxicity to the hepatocytes.
Q3: What are the initial steps to assess the cytotoxicity of an Hsd17B13 inhibitor like this compound?
A tiered approach is recommended.[7] Start with basic cell viability and cytotoxicity assays using a relevant hepatocyte model (e.g., primary human hepatocytes or HepG2/HepaRG cell lines).[8][9][10] Key initial assays include measuring lactate dehydrogenase (LDH) leakage for membrane integrity, assessing ATP levels for cell viability, and using vital dyes like trypan blue.[7]
Q4: Which hepatocyte model is best for cytotoxicity studies?
Primary human hepatocytes (PHHs) are considered the gold standard due to their physiological relevance, but they are limited by availability and rapid loss of function in standard 2D cultures.[9] Immortalized human hepatocyte cell lines like HepG2 and HepaRG are more readily available and are suitable for initial screening, though their metabolic activity can differ from PHHs.[10] For longer-term studies or more complex mechanistic investigations, 3D spheroid cultures of hepatocytes are increasingly used as they better mimic the in vivo liver environment.[10]
Experimental Protocols and Troubleshooting
Protocol 1: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[7]
Methodology:
-
Cell Seeding: Plate hepatocytes in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Measurement: Use a commercially available LDH assay kit. Mix the supernatant with the assay reagent and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High background LDH in vehicle control | High cell density leading to spontaneous cell death. | Optimize cell seeding density.[11] |
| Rough handling of cells during plating or media changes. | Handle cells gently; avoid forceful pipetting.[11] | |
| Contamination of cell culture. | Check for signs of contamination and discard if present. | |
| Low or no signal in positive control | Lysis buffer is ineffective or was not added. | Ensure the lysis buffer is added correctly and is functional. |
| Insufficient incubation time with lysis buffer. | Follow the kit's recommended incubation time for complete cell lysis. | |
| High variability between replicate wells | Uneven cell distribution during seeding. | Ensure a homogenous cell suspension before and during plating. |
| Edge effects due to evaporation. | Maintain proper humidity in the incubator and consider not using the outer wells of the plate.[12] |
Protocol 2: ATP Content Assay (Cell Viability)
This assay measures the intracellular ATP concentration, which is a key indicator of metabolically active, viable cells. A decrease in ATP levels is often an early sign of cytotoxicity.[7]
Methodology:
-
Cell Seeding: Plate hepatocytes in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate for the desired duration (e.g., 24 or 48 hours).
-
Assay Procedure: Use a commercial ATP assay kit (e.g., CellTiter-Glo®). Allow the plate and reagents to equilibrate to room temperature. Add the reagent directly to the wells.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Calculation: Express the results as a percentage of the vehicle control.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Low overall signal | Low cell number. | Increase the cell seeding density. |
| Reagents not at room temperature. | Ensure all reagents are equilibrated to room temperature before use. | |
| Quenching of luminescent signal | Compound interferes with the luciferase enzyme. | Run a control experiment with the compound in a cell-free system to check for interference. |
| Phenol red in the culture medium. | Use phenol red-free medium if significant quenching is observed.[12] | |
| High background luminescence | Contamination of reagents or plate. | Use fresh, sterile reagents and plates. |
| Incomplete mixing of reagent with media. | Ensure proper mixing after adding the assay reagent. |
Data Presentation
Quantitative data from cytotoxicity and viability assays should be summarized for clear comparison.
Table 1: Example Cytotoxicity Profile of this compound in Primary Human Hepatocytes (48h)
| Concentration (µM) | % LDH Release (Cytotoxicity) | % ATP Content (Viability) |
| 0 (Vehicle) | 5.2 ± 1.1 | 100 ± 4.5 |
| 0.1 | 5.8 ± 0.9 | 98.7 ± 5.1 |
| 1 | 6.1 ± 1.5 | 95.2 ± 3.8 |
| 10 | 15.3 ± 2.4 | 78.9 ± 6.2 |
| 50 | 45.8 ± 4.1 | 41.5 ± 5.5 |
| 100 | 89.2 ± 3.7 | 12.3 ± 2.9 |
Visualizations
Hsd17B13 Signaling and Inhibition
Caption: Proposed pathway of Hsd17B13 action and inhibition.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing inhibitor cytotoxicity.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 7. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]
- 8. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for Hsd17B13-IN-78 non-specific binding
Welcome to the technical support center for Hsd17B13-IN-78. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, localized to lipid droplets.[1][2][3][4] Genetic studies have shown that certain inactive forms of Hsd17B13 are associated with a reduced risk of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][5][6] This protective association makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions.[1][3]
Q2: What is this compound?
This compound is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. While specific details about this compound are not extensively published, similar small molecule inhibitors like INI-822 have been developed to inhibit Hsd17B13 with high potency.[7] The goal of such inhibitors is to mimic the protective effects observed in individuals with naturally occurring inactive Hsd17B13 variants.
Q3: What is non-specific binding and why is it a concern?
Non-specific binding refers to the interaction of a compound, such as this compound, with proteins or other molecules that are not its intended target.[8][9] This can lead to misleading experimental results, including false positives or negatives, and off-target effects in cellular or in vivo studies.[9][10] It is crucial to control for non-specific binding to ensure that the observed effects are truly due to the inhibition of Hsd17B13.
Q4: How can I determine if this compound is exhibiting non-specific binding in my assay?
Several experimental approaches can be used to assess non-specific binding. These include:
-
Competition binding assays: Using a known ligand for Hsd17B13 to see if it can displace this compound.
-
Use of a structurally similar but inactive control compound: This helps to differentiate between effects due to the specific chemical structure versus general "stickiness" of the molecule.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the direct engagement of a compound with its target protein in a cellular environment.[11][12][13][14][15] A shift in the thermal stability of Hsd17B13 upon binding of this compound would indicate target engagement.[11][13][15]
-
Testing in the absence of the target: If the assay allows, running it without Hsd17B13 can reveal binding to other components of the assay system.
Troubleshooting Guides
Issue 1: High background signal in my binding assay.
High background can be a sign of non-specific binding of your detection antibody or this compound to the assay plate or other proteins.[8]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of this compound to assay surfaces. | Increase the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. Include a mild, non-ionic detergent (e.g., Tween-20, Triton X-100) in your wash buffers. | Reduced background signal without significantly affecting the specific binding signal. |
| Non-specific binding of detection antibody. | Run a control experiment without the primary antibody or without this compound to assess the contribution of the detection antibody to the background. Optimize the concentration of the detection antibody. | Identification of the source of the high background, allowing for targeted optimization. |
| Aggregation of this compound. | Test the solubility of this compound in your assay buffer. Consider including a low percentage of a solvent like DMSO if compatible with your assay. | A decrease in background signal if aggregation was the cause. |
Issue 2: Inconsistent results between biochemical and cellular assays.
Discrepancies between different assay formats can arise from issues with cell permeability, off-target effects, or non-specific binding in the more complex cellular environment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability of this compound. | Perform a cellular uptake assay to determine if the compound is reaching its intracellular target. | Confirmation of whether the compound can effectively enter the cells. |
| Off-target effects of this compound in cells. | Use a proteome-wide target engagement assay like Thermal Proteome Profiling (TPP), an advanced form of CETSA, to identify other proteins that this compound may be binding to.[11][13] | A list of potential off-target proteins, which can help to explain unexpected cellular phenotypes. |
| Non-specific binding to cellular components. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct engagement with Hsd17B13 in the cellular milieu.[12][15] | A thermal shift of Hsd17B13 will confirm target engagement in a cellular context. |
Issue 3: this compound shows activity in a functional assay, but I'm not sure if it's through Hsd17B13 inhibition.
It is essential to link the observed functional effect to the direct inhibition of Hsd17B13.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The observed effect is due to an off-target interaction. | Use a negative control compound that is structurally similar to this compound but is inactive against Hsd17B13. | The negative control should not produce the same functional effect, indicating that the activity of this compound is likely due to its specific interaction with Hsd17B13. |
| The assay is prone to artifacts from compound interference. | Run a counter-screen where the assay is performed in the absence of Hsd17B13 or in a cell line that does not express Hsd17B13. | No activity of this compound should be observed in the absence of its target. |
| The functional effect is downstream of a non-Hsd17B13 target. | Correlate the functional IC50 with the binding affinity (Kd) for Hsd17B13. | A close correlation between binding affinity and functional potency strengthens the evidence for on-target activity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Hsd17B13 Target Engagement
This protocol is a generalized procedure to verify that this compound binds to Hsd17B13 in a cellular environment.[11][12][13][14][15]
Materials:
-
Cells expressing Hsd17B13 (e.g., HepG2)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific for Hsd17B13
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time.
-
Harvesting: After treatment, wash the cells with PBS and harvest them.
-
Heating: Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Analyze the soluble Hsd17B13 levels by SDS-PAGE and Western blotting using an Hsd17B13-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Hsd17B13 as a function of temperature for both the vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Competition Binding Assay
This protocol helps to determine if this compound binds to the same site as a known ligand.
Materials:
-
Purified Hsd17B13 protein
-
A labeled known ligand for Hsd17B13 (e.g., radiolabeled or fluorescently labeled)
-
This compound
-
Assay buffer
-
96-well plates suitable for the detection method
-
Plate reader
Procedure:
-
Preparation: Prepare a series of dilutions of unlabeled this compound.
-
Incubation: In a 96-well plate, add the purified Hsd17B13 protein, the labeled known ligand at a constant concentration (typically at or below its Kd), and the varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled known ligand).
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium. The incubation time should be determined empirically.
-
Detection: Measure the signal from the labeled ligand using a plate reader.
-
Data Analysis: Plot the signal as a function of the concentration of this compound. A decrease in the signal with increasing concentrations of this compound indicates that it is competing with the known ligand for binding to Hsd17B13. Calculate the Ki (inhibitor constant) from the IC50 value.
Data Presentation
Table 1: Example Data Layout for CETSA Results
| Treatment | Temperature (°C) | Soluble Hsd17B13 (Normalized Intensity) |
| Vehicle (DMSO) | 40 | 1.00 |
| Vehicle (DMSO) | 45 | 0.95 |
| Vehicle (DMSO) | 50 | 0.80 |
| Vehicle (DMSO) | 55 | 0.50 |
| Vehicle (DMSO) | 60 | 0.20 |
| Vehicle (DMSO) | 65 | 0.05 |
| This compound (10 µM) | 40 | 1.00 |
| This compound (10 µM) | 45 | 0.98 |
| This compound (10 µM) | 50 | 0.90 |
| This compound (10 µM) | 55 | 0.75 |
| This compound (10 µM) | 60 | 0.45 |
| This compound (10 µM) | 65 | 0.15 |
Table 2: Example Data Layout for Competition Binding Assay
| [this compound] (µM) | Signal (e.g., RFU) | % Inhibition |
| 0 (Total Binding) | 15000 | 0 |
| 0.01 | 14500 | 3.3 |
| 0.1 | 12000 | 20.0 |
| 1 | 7500 | 50.0 |
| 10 | 3000 | 80.0 |
| 100 | 1500 | 90.0 |
| Non-specific Binding | 1000 | 93.3 |
Visualizations
Caption: Workflow for validating this compound and assessing non-specific binding.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inipharm.com [inipharm.com]
- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Hsd17B13 Inhibitors in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13 inhibitors in animal models. As the specific compound "Hsd17B13-IN-78" did not yield public data, this guide focuses on common challenges and strategies applicable to various Hsd17B13 inhibitors, including small molecules and antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: We observe limited or no reduction in hepatic steatosis after administering an Hsd17B13 inhibitor in our mouse model. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy on hepatic steatosis:
-
Compound-Specific Properties:
-
Poor Pharmacokinetics/Pharmacodynamics (PK/PD): The inhibitor may have low oral bioavailability, rapid clearance, or insufficient accumulation in the liver. For example, the chemical probe BI-3231 has high clearance and a short half-life, which may necessitate multiple daily administrations or an extended-release formulation to maintain adequate target engagement in animal models.[1]
-
Suboptimal Formulation: The vehicle used for administration may not be suitable for the inhibitor, leading to poor solubility and absorption.
-
-
Animal Model Selection:
-
Species Differences: There are known differences between human and mouse Hsd17B13. Mouse Hsd17B13 may not have the same retinol dehydrogenase activity as the human protein, which could impact the outcome of inhibition.[2]
-
Diet-Induced Model: The specific diet used to induce non-alcoholic steatohepatitis (NASH) can influence the results. Some models, like the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), rapidly induce fibrosis, and the therapeutic window to impact steatosis alone might be narrow.[3]
-
-
Experimental Design:
-
Timing and Duration of Treatment: Therapeutic intervention may be more effective at certain stages of disease progression. Administering the inhibitor after significant fibrosis is established might show less of an effect on steatosis.
-
Dosage: The dose might be too low to achieve sufficient target inhibition. Dose-response studies are crucial.
-
Q2: We are seeing inconsistent results between our Hsd17B13 knockout mouse model and studies using pharmacological inhibitors. Why might this be?
A2: This is a key challenge in the field. Discrepancies between genetic knockout models and pharmacological inhibition are not uncommon and can arise from:
-
Developmental Compensation: In knockout models, compensatory mechanisms may be activated during development to counteract the absence of the gene, potentially masking the true function of Hsd17B13 in adulthood. Pharmacological inhibition in adult animals bypasses these developmental compensations.
-
Off-Target Effects: While less likely with highly selective inhibitors, off-target effects of small molecules could contribute to the observed phenotype.
-
Functional Differences of Splice Variants: Human genetic studies often point to the protective effects of loss-of-function splice variants of HSD17B13.[1] A complete gene knockout in mice may not perfectly replicate the biological effects of these specific human variants.
-
Contradictory Findings in Murine Models: It is important to note that studies on Hsd17B13 knockout mice have produced conflicting results, with some showing no protection from diet-induced liver injury and others even suggesting increased steatosis under certain conditions.[2][4][5][6] This highlights the complexity of Hsd17B13 biology in mice.
Q3: Our Hsd17B13 inhibitor shows good in vitro potency but poor in vivo efficacy. How can we troubleshoot this?
A3: This common drug development hurdle can be addressed by systematically evaluating the following:
-
Pharmacokinetics: Conduct a thorough PK study in the selected animal model to determine the inhibitor's half-life, bioavailability, and liver exposure. A compound with high in vitro potency but poor PK will not be effective in vivo. For some compounds, subcutaneous administration may significantly increase bioavailability compared to oral dosing.[7]
-
Target Engagement: Confirm that the inhibitor is reaching the liver and engaging with Hsd17B13 at a sufficient level. This can be assessed through the measurement of downstream biomarkers.
-
Formulation Optimization: Experiment with different formulations to improve solubility and absorption. The use of prodrugs, as seen with EP-037429 (a prodrug of EP-036332), can be a successful strategy to improve in vivo exposure.[1]
-
In Vitro to In Vivo Correlation: Re-evaluate the in vitro assays to ensure they are predictive of the in vivo environment. For example, consider the presence of NAD+ in enzymatic assays, as the binding and inhibition of some compounds, like BI-3231, are NAD+ dependent.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in efficacy readouts between animals | Inconsistent NASH induction; Variability in drug administration; Individual animal metabolism differences | Refine the diet and duration of NASH induction for a more uniform phenotype. Ensure precise and consistent dosing technique. Increase the number of animals per group to improve statistical power. |
| No significant effect on liver fibrosis | Insufficient treatment duration; Model-specific resistance to fibrosis reversal; Inhibitor primarily affects steatosis and inflammation | Extend the treatment period. Consider a different NASH model that is more responsive to anti-fibrotic therapies. Evaluate earlier endpoints of inflammation and hepatocyte ballooning, as these may precede changes in fibrosis. Some studies with Hsd17b13 ASOs have shown an effect on steatosis but not fibrosis in the CDAHFD model.[3][8] |
| Unexpected toxicity or adverse effects | Off-target effects of the inhibitor; Vehicle toxicity; Interaction with the disease model | Test the inhibitor for selectivity against other HSD17B family members and a broader panel of off-target proteins. Run a vehicle-only control group to assess the effects of the formulation. Evaluate the inhibitor in healthy animals to distinguish between compound-related toxicity and interaction with the disease state. |
| Difficulty in formulating the inhibitor for in vivo use | Poor aqueous solubility | Screen a panel of pharmaceutically acceptable vehicles and solubilizing agents. Consider micronization or nano-formulation of the compound. If feasible, explore the synthesis of a more soluble prodrug. |
Quantitative Data from Preclinical Studies
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Inhibitor | Assay Type | Target | IC50 / Ki | Reference |
| Hsd17b13 ASO | Gene Expression | Mouse Primary Hepatocytes | 29 nM (72h) | [3] |
| EP-036332 | Enzymatic | Human HSD17B13 | 14 nM | [9] |
| EP-036332 | Enzymatic | Mouse HSD17B13 | 2.5 nM | [9] |
| EP-040081 | Enzymatic | Human HSD17B13 | 79 nM | [9] |
| EP-040081 | Enzymatic | Mouse HSD17B13 | 74 nM | [9] |
| BI-3231 | Enzymatic | Human HSD17B13 | Ki < 10 nM | [7] |
| BI-3231 | Cellular | Human HSD17B13 | IC50 < 100 nM | [7] |
| INI-822 | Enzymatic | Human HSD17B13 | low nM potency | [10] |
Table 2: In Vivo Efficacy of Hsd17B13 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose & Route | Key Findings | Reference |
| Hsd17b13 ASO | CDAHFD Mice | 10, 25, 50 mg/kg, SC, weekly | Dose-dependent reduction in hepatic Hsd17b13 gene expression; Significant effect on hepatic steatosis but no effect on fibrosis. | [3][8] |
| EP-037429 (prodrug) | Adenoviral Liver Injury Mice | Not specified | Hepatoprotective effects observed. | [1] |
| EP-036332 / EP-040081 | Concanavalin A-induced Liver Injury | 100 mg/kg b.i.d (EP-036332); 10 or 100 mg/kg q.d. (EP-040081) | Decreased plasma ALT and inflammatory cytokines (TNF-α, IL-1β, CXCL9). | [9] |
| INI-822 | Zucker Obese Rats | Oral | Improvements in markers of liver homeostasis, including reduced liver transaminases. | [10] |
| Hsd17b13 shRNA | High-Fat Diet Mice | AAV8-mediated | Markedly improved hepatic steatosis; Decreased serum ALT and markers of liver fibrosis. | [5] |
Experimental Protocols
1. Induction of NASH in Mice using a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)
-
Animals: C57BL/6J mice are commonly used.
-
Acclimatization: Allow at least one week for acclimatization to the animal facility.
-
Diet:
-
Control Group: Feed a standard chow diet.
-
NASH Group: Feed a CDAHFD (e.g., Research Diets, #A06071302i). This diet is low in choline and methionine and high in sucrose and fat.
-
-
Duration: Feed the respective diets for a period of 4 to 14 weeks to induce varying degrees of steatosis, inflammation, and fibrosis.[3][4][11]
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis: At the end of the study, collect blood for plasma analysis of liver enzymes (ALT, AST) and lipids. Harvest the liver for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis), gene expression analysis, and protein analysis.
2. Administration of an Hsd17B13 Antisense Oligonucleotide (ASO) Inhibitor
-
Inhibitor: Hsd17b13 ASO.
-
Formulation: Dissolve the ASO in sterile saline.
-
Administration:
-
Route: Subcutaneous (SC) injection.
-
Frequency: Once weekly.
-
Dosage: A dose-ranging study is recommended (e.g., 10, 25, 50 mg/kg).
-
-
Procedure:
-
Induce NASH in mice using the CDAHFD protocol for a specified period (e.g., 4 weeks) to establish the disease.
-
Initiate weekly SC injections of the Hsd17b13 ASO or a scrambled control ASO.
-
Continue the CDAHFD and ASO treatment for the desired duration (e.g., 8 weeks).
-
At the end of the treatment period, perform endpoint analysis as described above.[3]
-
3. Administration of a Small Molecule Hsd17B13 Inhibitor
-
Inhibitor: e.g., INI-822.
-
Formulation: The specific vehicle will depend on the physicochemical properties of the inhibitor. A common starting point is a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80.
-
Administration:
-
Route: Oral gavage is a common route for small molecules.
-
Frequency: Dependent on the inhibitor's pharmacokinetics. May range from once daily (q.d.) to twice daily (b.i.d.).
-
Dosage: Perform a dose-ranging study to determine the optimal efficacious dose.
-
-
Procedure:
-
Induce NASH in an appropriate animal model (e.g., Zucker obese rats).
-
Administer the formulated inhibitor or vehicle control by oral gavage at the determined frequency and dose.
-
Continue the diet and treatment for the planned duration of the study.
-
Conduct endpoint analysis, including plasma biomarkers and liver tissue analysis.[10]
-
Visualizations
Caption: Proposed signaling pathway for HSD17B13 expression and function in hepatocytes.[12]
Caption: General experimental workflow for evaluating Hsd17B13 inhibitors in a diet-induced mouse model of NASH.
Caption: Troubleshooting decision tree for addressing a lack of in vivo efficacy with an Hsd17B13 inhibitor.
References
- 1. enanta.com [enanta.com]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 10. inipharm.com [inipharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-78 experimental controls and best practices
Welcome to the technical support center for Hsd17B13-IN-78. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that plays a role in hepatic lipid metabolism.[2][3] The enzyme is known to catalyze the conversion of retinol to retinaldehyde and is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[3] this compound exerts its effect by inhibiting the enzymatic activity of HSD17B13, which is a therapeutic strategy being explored for NAFLD and other liver diseases.[1]
Q2: What is the potency of this compound?
This compound has an IC50 of less than 0.1 μM for estradiol, indicating it is a highly potent inhibitor of HSD17B13.[1]
Q3: In what research areas is this compound commonly used?
This compound is primarily used in research related to NAFLD, non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1] Its application helps in understanding the role of HSD17B13 in disease progression and for preclinical evaluation of HSD17B13 inhibition as a therapeutic strategy.
Q4: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For long-term storage, -80°C is preferable. Once dissolved in a solvent such as DMSO, it is advisable to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. Always refer to the supplier's certificate of analysis for specific storage recommendations.[1]
Troubleshooting Guide
This troubleshooting guide addresses common issues that may be encountered during experiments with this compound and other HSD17B13 inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity in cell-based assays | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use. Store at -80°C. |
| Incorrect Assay Conditions: Sub-optimal substrate or cofactor (NAD+) concentration. | Optimize the assay with varying concentrations of substrate (e.g., estradiol or retinol) and NAD+. The Km of NAD+ for human HSD17B13 has been reported to be 1.4 ± 0.2 mM. | |
| Cell Line Suitability: Low or no expression of HSD17B13 in the chosen cell line. | Use liver-derived cell lines known to express HSD17B13, such as HepG2 or Huh7 cells. Confirm HSD17B13 expression by qPCR or Western blot. | |
| Poor solubility in aqueous media | Compound Precipitation: The inhibitor may have limited solubility in aqueous assay buffers. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Inconsistent results in in vivo studies | Poor Bioavailability: The compound may have low oral bioavailability. | Consider alternative routes of administration, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection. |
| Vehicle Incompatibility: The chosen vehicle may not be optimal for the compound's solubility and stability. | For in vivo studies, a common vehicle for similar inhibitors is a mixture of DMSO and corn oil. For Hsd17B13-IN-9, a related inhibitor, a preparation of 10% DMSO in corn oil has been suggested. Always perform a small-scale formulation test to ensure solubility and stability. | |
| Off-target effects observed | Lack of Specificity: The inhibitor may interact with other related dehydrogenases or cellular targets. | Perform selectivity profiling against other HSD17B family members, such as HSD17B11, which shares high sequence similarity. Include appropriate negative controls in your experiments. |
Quantitative Data for HSD17B13 Inhibitors
The following table summarizes key quantitative data for this compound and other notable HSD17B13 inhibitors for comparative purposes.
| Inhibitor | Target | IC50 / Ki | Assay Type | Notes |
| This compound | HSD17B13 | IC50 < 0.1 µM | Enzymatic (Estradiol as substrate) | Potent inhibitor for NAFLD research.[1] |
| BI-3231 | Human HSD17B13 | Ki = 0.003 µM | Enzymatic | Well-characterized chemical probe.[4] |
| Mouse HSD17B13 | Ki = 0.005 µM | Enzymatic | [4] | |
| Human HSD17B13 | IC50 = 0.02 µM | Cellular | [4] | |
| Hsd17B13-IN-9 | HSD17B13 | IC50 = 0.01 µM | Enzymatic (50 nM HSD17B13) | Used in NAFLD research.[5] |
| Hsd17B13-IN-73 | HSD17B13 | IC50 < 0.1 µM | Enzymatic (Estradiol as substrate) | For research on liver and metabolic disorders.[6] |
Experimental Protocols & Methodologies
While specific protocols for this compound are not extensively published, the following methodologies for a well-characterized HSD17B13 inhibitor, BI-3231, can serve as a valuable starting point. It is crucial to adapt and validate these protocols for your specific experimental setup with this compound.
In Vitro HSD17B13 Enzymatic Assay (Example)
This protocol is based on the methodology used for the characterization of BI-3231.
-
Reagents and Materials:
-
Recombinant human HSD17B13 protein
-
This compound (or other inhibitor)
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.5, containing 0.01% BSA
-
Detection Reagent for NADH (e.g., luminescence-based kit)
-
384-well assay plates
-
Plate reader capable of measuring luminescence or fluorescence
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant HSD17B13 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., Estradiol) and NAD+.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based HSD17B13 Inhibition Assay (Example)
-
Cell Culture:
-
Culture a suitable human liver cell line (e.g., HepG2) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Procedure:
-
Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, induce a lipotoxic stress if desired, for example by treating with palmitic acid.
-
Assess the endpoint of interest. This could include:
-
Triglyceride Accumulation: Lyse the cells and measure triglyceride content using a commercially available kit.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Gene Expression Analysis: Extract RNA and perform qPCR to measure the expression of HSD17B13 target genes or markers of liver injury.
-
-
Visualizations
HSD17B13 Signaling Pathway in NAFLD
Caption: Simplified signaling pathway of HSD17B13 in NAFLD and the point of inhibition by this compound.
Experimental Workflow: In Vitro IC50 Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Hsd17B13-IN-78 and Other HSD17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-78 and other inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). Given that detailed experimental data for this compound is limited in publicly available literature, this guide combines specific information on this compound with broader knowledge from well-characterized HSD17B13 inhibitors to address potential sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is an inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). It has been reported to have an in vitro IC50 of less than 0.1 μM for estradiol, a known substrate of HSD17B13.[1]
Q2: What is the primary mechanism of action of HSD17B13?
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is involved in lipid and steroid metabolism.[3] One of its functions is the conversion of retinol to retinaldehyde.[2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD).[2]
Q3: In which experimental systems can this compound be used?
Based on studies with other HSD17B13 inhibitors, this compound is likely suitable for use in various in vitro systems, including recombinant human HSD17B13 enzyme assays and cell-based assays using human liver cell lines (e.g., HepG2, Huh7, HepaRG) or primary hepatocytes.[4] In vivo studies in mouse models of liver disease have also been conducted with other HSD17B13 inhibitors.[4]
Q4: What are the known substrates for HSD17B13 enzymatic assays?
Several substrates have been used for in vitro enzyme assays, including steroids like estradiol and other bioactive lipids such as leukotriene B4.[5][6] The enzyme utilizes NAD+ as a cofactor.[5]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Possible Cause 1: Assay Conditions The inhibitory activity of some HSD17B13 inhibitors has been shown to be dependent on the concentration of the cofactor NAD+.[5]
-
Recommendation: Ensure that the concentration of NAD+ is consistent across all experiments. If developing a new assay, it may be necessary to determine the Km of NAD+ for HSD17B13 and use a consistent ratio of [NAD+]/Km.
Possible Cause 2: Substrate Choice The calculated potency of an inhibitor may vary depending on the substrate used in the assay (e.g., estradiol vs. leukotriene B4).[5]
-
Recommendation: Use a consistent substrate and substrate concentration for all comparative experiments. Report the substrate used when documenting IC50 values.
Possible Cause 3: Purity and Stability of the Inhibitor Degradation of the inhibitor can lead to a decrease in potency and increased variability.
-
Recommendation: Follow the manufacturer's storage and handling instructions for this compound. Prepare fresh dilutions for each experiment from a frozen stock solution.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause 1: Cell Line and Passage Number The expression levels of HSD17B13 can vary between different liver cell lines and may change with increasing passage number.
-
Recommendation: Use a consistent cell line and maintain a log of passage numbers. It is advisable to periodically check HSD17B13 expression levels via qPCR or western blot.
Possible Cause 2: Off-Target Effects At higher concentrations, inhibitors may exhibit off-target effects that can confound results.
-
Recommendation: Perform dose-response experiments to determine the optimal concentration range for HSD17B13 inhibition with minimal toxicity. Include appropriate controls, such as a structurally related but inactive compound if available.
Possible Cause 3: Metabolic Inactivation of the Inhibitor Some inhibitors may be subject to metabolic biotransformation by cultured cells, which can reduce their effective concentration over time.[5]
-
Recommendation: Consider the time course of the experiment. For longer incubations, it may be necessary to replenish the medium containing the inhibitor.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Pharmacokinetics and Bioavailability Poor absorption, rapid metabolism, or limited distribution to the target tissue (liver) can lead to a lack of efficacy in vivo, even for a potent in vitro inhibitor.[5]
-
Recommendation: If moving to in vivo studies, it is crucial to characterize the pharmacokinetic profile of this compound. Prodrug strategies have been employed for other HSD17B13 inhibitors to improve their in vivo properties.[4]
Possible Cause 2: Species Differences There may be differences in the structure and function of HSD17B13 between humans and preclinical models such as mice. In fact, some studies have reported inconsistent effects of Hsd17b13 knockout in mouse models of NAFLD.
-
Recommendation: Be cautious when extrapolating results from mouse models to human physiology. It is important to confirm that the inhibitor is active against the murine ortholog of HSD17B13 if working in mouse models.
Quantitative Data Summary
| Parameter | Value | Compound | Substrate | Reference |
| IC50 | < 0.1 µM | This compound | Estradiol | [1] |
Experimental Protocols
While a specific, detailed protocol for this compound is not available in peer-reviewed literature, a general methodology for an in vitro HSD17B13 enzyme assay can be adapted from studies on similar inhibitors.[4][5]
General In Vitro HSD17B13 Enzyme Assay Protocol
-
Reagents:
-
Recombinant human HSD17B13 enzyme
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
NAD+
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Stop solution
-
Detection reagents for the product of the enzymatic reaction (e.g., for use with mass spectrometry or a fluorescent readout)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, NAD+, and the inhibitor solution.
-
Add the recombinant HSD17B13 enzyme and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction by adding the stop solution.
-
Quantify the product formation using a suitable detection method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: HSD17B13 signaling and inhibition pathway.
Caption: General experimental workflow for HSD17B13 inhibitor testing.
Caption: Troubleshooting decision tree for HSD17B13 inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. enanta.com [enanta.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Hsd17B13-IN-78 and its interaction with other compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: I am looking for information on Hsd17B13-IN-78, but I cannot find any data. Does this compound exist?
A1: We have not been able to identify a publicly documented HSD17B13 inhibitor with the specific designation "this compound". It is possible that this is an internal compound name not yet in the public domain, or a typographical error. However, we can provide information on other well-characterized HSD17B13 inhibitors.
Q2: What are some well-characterized, potent, and selective inhibitors of HSD17B13?
A2: One of the most well-characterized potent and selective inhibitors of HSD17B13 is BI-3231 . It is available for open science research.[1][2] Another inhibitor, HSD17B13-IN-9 , has also been reported with a high potency.
Q3: What is the mechanism of action of HSD17B13?
A3: HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[3] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is involved in hepatic lipid metabolism.[3] It catalyzes the conversion of various substrates, including retinol to retinaldehyde, and also acts on steroids like estradiol and bioactive lipids such as leukotriene B4.[3][4] The enzyme's activity is dependent on the cofactor NAD+.[4]
Q4: What is the therapeutic potential of inhibiting HSD17B13?
A4: Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[5] Therefore, inhibiting HSD17B13 is being explored as a potential therapeutic strategy for these conditions.
Q5: Are there known interactions between HSD17B13 and other proteins?
A5: Yes, there is evidence of a genetic interaction between HSD17B13 and Patatin-like phospholipase domain-containing protein 3 (PNPLA3). Certain HSD17B13 gene variants can mitigate the increased risk of liver disease associated with the PNPLA3 I148M variant.[6][7][8][9]
Troubleshooting Guides
Problem 1: High variability in IC50 values for my HSD17B13 inhibitor.
| Possible Cause | Troubleshooting Step |
| NAD+ concentration | The binding and inhibition of some HSD17B13 inhibitors, like BI-3231, are highly dependent on the concentration of the cofactor NAD+.[1] Ensure you are using a consistent and saturating concentration of NAD+ in your assay buffer. Consider performing a cross-titration of your inhibitor and NAD+ to determine the optimal conditions. |
| Substrate choice | While some inhibitors show similar potency against different substrates, it is good practice to confirm this. If you are using a substrate other than the one for which the inhibitor was characterized, consider testing its activity against a reference substrate like estradiol or retinol.[10] |
| Enzyme quality and concentration | Ensure the purity and activity of your recombinant HSD17B13 protein. For very potent inhibitors, the IC50 value can be close to the enzyme concentration, leading to inaccuracies. In such cases, determining the Ki value using Morrison's equation for tight binding inhibitors is recommended.[1][10] |
| Compound solubility | Poor solubility of the test compound can lead to inaccurate and variable results. Ensure your compound is fully dissolved in the assay buffer. You may need to optimize the solvent and its final concentration. |
Problem 2: My HSD17B13 inhibitor is potent in a biochemical assay but shows no activity in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Low cell permeability | The compound may have poor membrane permeability. Highly polar compounds, for instance, may struggle to cross the cell membrane.[4] Consider using cell lines with modified permeability or performing structure-activity relationship (SAR) studies to improve the compound's physicochemical properties. |
| Compound metabolism | The inhibitor may be rapidly metabolized by the cells into an inactive form.[1] You can investigate this by analyzing the compound's stability in the presence of hepatocytes or liver microsomes. |
| Efflux pump activity | The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell. This can be tested by co-incubating with known efflux pump inhibitors. |
Quantitative Data
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 nM | 0.7 nM | [11][12][13] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 13 nM | - | [11][13] |
| HSD17B13-IN-9 | Human HSD17B13 | Enzymatic | - | 10 nM | - | |
| Compound 1 (BI-3231 precursor) | Human HSD17B13 | Enzymatic | Estradiol | 1.4 µM | - | [1] |
| Compound 1 (BI-3231 precursor) | Human HSD17B13 | Enzymatic | Retinol | 2.4 µM | - | [10] |
Table 2: Selectivity of BI-3231
| Compound | Target | IC50 | Selectivity vs. HSD17B11 | Reference |
| BI-3231 | Human HSD17B11 | >10 µM | >10,000-fold | [13] |
Experimental Protocols
Retinol Dehydrogenase Activity Assay for HSD17B13
This protocol is adapted from cell-based assays used to characterize HSD17B13 function.[14]
Objective: To measure the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for HSD17B13 (and appropriate empty vector control)
-
Transfection reagent
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinoid analysis
-
Protein quantification assay (e.g., BCA)
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a suitable culture dish and grow to the desired confluency.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Substrate Treatment:
-
Approximately 24 hours post-transfection, replace the culture medium with fresh medium containing a known concentration of all-trans-retinol (e.g., 5 µM).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 8 hours) to allow for the enzymatic conversion of retinol.
-
-
Cell Lysis and Retinoid Extraction:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Extract the retinoids from the cell lysate, for example, by using a two-phase extraction with an organic solvent.
-
-
HPLC Analysis:
-
Analyze the extracted retinoids by HPLC to separate and quantify the amounts of retinol and retinaldehyde.
-
-
Data Analysis:
-
Normalize the amount of retinaldehyde produced to the total protein concentration in each sample.
-
Compare the retinaldehyde levels in cells expressing HSD17B13 to the empty vector control to determine the specific enzymatic activity.
-
Visualizations
Caption: Proposed signaling pathway of HSD17B13 in NAFLD.
Caption: Experimental workflow for HSD17B13 inhibitor screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. HSD17B13 | Abcam [abcam.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interplay of PNPLA3 and HSD17B13 Variants in Modulating the Risk of Hepatocellular Carcinoma among Hepatitis C Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuated effect of PNPLA3 on hepatic fibrosis by HSD17B13 in Japanese patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 14. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential In vivo Toxicity of Hsd17B13 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13 inhibitors, including compounds structurally or functionally similar to Hsd17B13-IN-78. The guidance provided is based on publicly available data for Hsd17B13 inhibitors and general principles of in vivo toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its role in the liver?
Hsd17B13 (17-beta-hydroxysteroid dehydrogenase 13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is involved in various metabolic processes, including those concerning steroid hormones, fatty acids, and retinol.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[1][2][3] This protective effect makes Hsd17B13 an attractive therapeutic target for these conditions. This compound is presumed to be a small molecule inhibitor designed to block the enzymatic activity of Hsd17B13, thereby mimicking the protective effects of the genetic variants.
Q2: What are the potential on-target and off-target toxicities associated with Hsd17B13 inhibition?
Given that loss-of-function mutations in HSD17B13 are protective against liver disease, on-target toxicity is predicted to be low. Preclinical studies on Hsd17B13 inhibitors like INI-822 and BI-3231 have shown favorable safety profiles. For instance, INI-822 was well-tolerated in healthy volunteers with no serious side effects reported in a Phase 1 clinical trial.[4] BI-3231 demonstrated no inhibition of cytochrome P450 and hERG, suggesting a reduced risk of drug-drug interactions and cardiac-related adverse events.[5]
However, potential off-target toxicities are a consideration for any small molecule inhibitor and would be specific to the chemical structure of this compound. These could include unforeseen interactions with other proteins or enzymes. A comprehensive off-target screening panel is essential during preclinical development to identify and mitigate such risks.
Q3: What are the recommended initial steps for assessing the in vivo toxicity of this compound?
A tiered approach to in vivo toxicity assessment is recommended, starting with acute or sub-acute studies in a rodent model (e.g., mice or rats). These initial studies help in dose range finding and identifying potential target organs for toxicity.[6] Key parameters to monitor include:
-
Clinical Observations: Daily monitoring for any changes in behavior, appearance, or activity.
-
Body Weight: Regular measurement to detect any significant weight loss.
-
Clinical Pathology: Blood samples should be collected to analyze liver function markers (ALT, AST, ALP, bilirubin), kidney function markers (BUN, creatinine), and hematological parameters.
-
Gross Pathology and Histopathology: At the end of the study, a thorough necropsy should be performed, and major organs, especially the liver, should be collected for histopathological examination.[7]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) Observed in In Vivo Studies
Possible Cause 1: Direct Hepatotoxicity of the Compound Even with a theoretically safe target, the chemical properties of the inhibitor itself could induce liver injury. Drug-induced liver injury (DILI) can be intrinsic (dose-dependent and predictable) or idiosyncratic (unpredictable and occurring in susceptible individuals).[8][9]
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a study with a wider range of doses to determine if the hepatotoxicity is dose-dependent.
-
Mechanism of Injury Investigation:
-
Oxidative Stress: Measure markers of oxidative stress in liver tissue, such as glutathione (GSH) levels and lipid peroxidation.
-
Mitochondrial Dysfunction: Assess mitochondrial function in isolated liver mitochondria.
-
Bile Acid Homeostasis: Evaluate for cholestatic injury by measuring serum bile acids and examining bile ducts histologically.
-
-
Formulation and Vehicle Control: Ensure that the vehicle used for drug delivery is not contributing to the observed toxicity by including a vehicle-only control group.
Possible Cause 2: Exaggerated Pharmacological Effect While inhibition of Hsd17B13 is expected to be protective, an exaggerated or unforeseen pharmacological response could potentially lead to adverse effects.
Troubleshooting Steps:
-
Target Engagement Biomarkers: Measure the levels of Hsd17B13 substrates and products in the liver and plasma to confirm target engagement and to see if an excessive accumulation of a substrate is occurring. For example, inhibition of HSD17B13 can lead to an increase in hepatic phosphatidylcholines.[10]
-
Lipidomic and Metabolomic Profiling: Perform untargeted lipidomics and metabolomics on liver tissue and plasma to identify any unexpected metabolic perturbations.
Issue 2: Unexplained Morbidity or Mortality in Test Animals
Possible Cause: Off-Target Toxicity The inhibitor may be interacting with other targets in an unforeseen manner, leading to systemic toxicity.
Troubleshooting Steps:
-
Broad Off-Target Screening: If not already done, perform a comprehensive in vitro screen of the compound against a broad panel of receptors, kinases, and other enzymes to identify potential off-target interactions.
-
Comprehensive Histopathology: Conduct a thorough histopathological examination of all major organs from the affected animals to identify the primary site of toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between drug exposure (pharmacokinetics) and the observed toxicity (pharmacodynamics) to understand if the toxicity is related to high peak concentrations (Cmax) or sustained exposure (AUC).
Data Presentation
Table 1: Preclinical Safety Profile of Representative Hsd17B13 Inhibitors
| Compound | Species | Study Type | Key Findings | Reference |
| INI-822 | Human | Phase 1 Clinical Trial | Well-tolerated in healthy volunteers; no serious side effects reported. | [4] |
| Rat | Preclinical | Reduced levels of alanine transaminase (ALT) in a MASH model. | [10][11] | |
| BI-3231 | In vitro | Safety Pharmacology | No inhibition of cytochrome P450 or hERG. | [5] |
| In vitro | Metabolic Stability | Medium metabolic stability in human and mouse hepatocytes. | [12] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of an Hsd17B13 Inhibitor
-
Animal Model: Male and female C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
-
Dosing: Oral gavage, once daily for 14 days.
-
In-life Monitoring:
-
Daily clinical observations and body weight measurements.
-
Blood collection via tail vein on Day 7 for interim clinical pathology.
-
-
Terminal Procedures (Day 15):
-
Terminal blood collection via cardiac puncture for comprehensive clinical pathology (liver function tests, kidney function tests, complete blood count).
-
Necropsy and organ weight measurements (liver, kidneys, spleen, heart, brain).
-
Tissue collection: Liver and other major organs to be fixed in 10% neutral buffered formalin for histopathology and snap-frozen in liquid nitrogen for biomarker analysis.
-
-
Endpoints:
-
Primary: Clinical observations, body weight changes, clinical pathology parameters, organ weights, and histopathological findings in the liver.
-
Secondary: Histopathological findings in other major organs, target engagement biomarkers in the liver (e.g., levels of Hsd17B13 substrates/products).
-
Mandatory Visualizations
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 11. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 12. opnme.com [opnme.com]
Validation & Comparative
HSD17B13 Inhibitors: A Comparative Guide for Researchers
A detailed comparison of Hsd17B13-IN-78 and other notable inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.
This guide provides a comprehensive, data-driven comparison of this compound with other key HSD17B13 inhibitors, including the well-characterized chemical probe BI-3231 and the clinical candidate INI-822. The information is intended for researchers, scientists, and drug development professionals engaged in the study of liver diseases and the development of novel therapeutics.
Introduction to HSD17B13
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), NASH, alcoholic liver disease, and cirrhosis. These findings have positioned HSD17B13 as a compelling therapeutic target, with the inhibition of its enzymatic activity being a promising strategy for the treatment of these conditions.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is involved in multiple pathways that contribute to the pathogenesis of liver disease. Its precise physiological substrates are still under investigation, but it is known to metabolize a range of bioactive lipids, including steroids like estradiol and pro-inflammatory mediators. The enzyme's activity can influence hepatic lipid metabolism, inflammation, and fibrosis.
Comparative Performance of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound, BI-3231, and other relevant inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Target | IC50 | Ki | Assay Substrate | Source |
| This compound | Human HSD17B13 | <0.1 µM | N/A | Estradiol | [1] |
| INI-822 | Human HSD17B13 | Low nM | N/A | Multiple | [2] |
| BI-3231 | Human HSD17B13 | 1 nM | 2.6 nM | Estradiol | [2] |
| BI-3231 | Mouse HSD17B13 | 13 nM | 6.1 nM | Estradiol | [2] |
N/A: Not Available
Table 2: Selectivity Profile of HSD17B13 Inhibitors
| Inhibitor | Selectivity Target | Fold Selectivity | Source |
| INI-822 | Other HSD17B family members | >100-fold | [2] |
| BI-3231 | Human HSD17B11 | >10,000-fold |
Table 3: In Vivo Efficacy and Pharmacokinetic Properties
| Inhibitor | Animal Model | Key Findings | Pharmacokinetic Profile | Source |
| INI-822 | Zucker obese rats, Sprague-Dawley rats on CDAA-HFD | Decreased ALT levels, increased hepatic phosphatidylcholines, dose-dependent decrease in HSD17B13 products. | Good oral bioavailability in mice, rats, and dogs; suitable for once-daily dosing. | [2][3] |
| BI-3231 | Mouse | Rapid plasma clearance, extensive liver tissue accumulation. | Low oral bioavailability in mice. | [3] |
CDAA-HFD: Choline-deficient, L-amino acid-defined, high-fat diet
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
HSD17B13 Biochemical Assay (Estradiol Substrate)
This assay measures the ability of a compound to inhibit the conversion of estradiol to estrone by recombinant HSD17B13.
Protocol:
-
Reagents:
-
Recombinant human or mouse HSD17B13 protein.
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 0.01% BSA).
-
Estradiol (substrate).
-
NAD+ (cofactor).
-
Test compound dissolved in DMSO.
-
Detection reagent (e.g., for LC-MS/MS or a luminescence-based NADH detection kit).
-
-
Procedure:
-
Add test compound at various concentrations to a 384-well plate.
-
Add a solution of recombinant HSD17B13 enzyme to each well and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the reaction for a defined period (e.g., 60 minutes at 37°C).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of estrone produced (using LC-MS/MS) or NADH generated (using a luminescence-based assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
HSD17B13 Cellular Assay
This assay assesses the inhibitory activity of compounds in a cellular context, providing insights into cell permeability and target engagement within a more physiological environment.
Protocol:
-
Cell Culture:
-
Use a suitable human cell line (e.g., HEK293 or HepG2) stably overexpressing HSD17B13.
-
Culture the cells in appropriate media and conditions until they reach the desired confluency.
-
-
Procedure:
-
Plate the cells in a multi-well format (e.g., 96-well plate).
-
Treat the cells with various concentrations of the test compound and incubate for a predetermined time.
-
Add the substrate (e.g., estradiol) to the cell culture medium.
-
Incubate for a specific period to allow for cellular uptake and enzymatic conversion.
-
Collect the cell culture supernatant.
-
-
Analysis:
-
Analyze the supernatant using LC-MS/MS to quantify the amount of product (e.g., estrone) formed.
-
Calculate the cellular IC50 value based on the dose-response curve.
-
Logical Relationship of Inhibitor Development and Evaluation
The development and evaluation of HSD17B13 inhibitors follow a logical progression from initial screening to preclinical and clinical studies.
Discussion and Future Directions
The data presented highlight the significant progress made in the development of potent and selective HSD17B13 inhibitors. This compound and its likely clinical counterpart, INI-822, demonstrate promising preclinical profiles, with INI-822 advancing into clinical trials[4]. BI-3231 serves as a valuable, well-characterized tool for in vitro and in vivo proof-of-concept studies[3].
While the available data for this compound is currently limited to a patent disclosure, the progression of INI-822 into the clinic suggests a robust underlying dataset. Future publications from Inipharm are anticipated to provide more detailed quantitative data on the potency, selectivity, and in vivo efficacy of their lead compounds.
Direct, head-to-head comparison studies of these leading inhibitors in standardized assays and animal models will be crucial for a definitive assessment of their relative therapeutic potential. Furthermore, the identification of the primary endogenous substrates of HSD17B13 will be instrumental in elucidating its precise role in liver pathophysiology and will aid in the development of more targeted and effective therapies.
References
A Head-to-Head Comparison of HSD17B13 Inhibitors: Hsd17B13-IN-78 and BI-3231
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. This document synthesizes available data on Hsd17B13-IN-78 and BI-3231 to facilitate an informed evaluation of their respective pharmacological profiles.
Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including a lower risk of progression from steatosis to steatohepatitis and cirrhosis.[1][2] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is involved in hepatic lipid metabolism.[3][4] Both this compound and BI-3231 have emerged as inhibitors of this enzyme.
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular potency of this compound and BI-3231 is hampered by the limited publicly available data for this compound. BI-3231 has been extensively characterized as a potent and selective inhibitor of both human and mouse HSD17B13.
| Parameter | This compound | BI-3231 |
| Target | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) |
| Reported IC50 | <0.1 μM (Estradiol as substrate) | hHSD17B13: 1 nM, mHSD17B13: 13 nM (Estradiol as substrate) |
| Ki | Not Available | hHSD17B13: 0.7 nM, mHSD17B13: Not Available |
| Cellular Potency | Not Available | hHSD17B13 cellular assay: Double-digit nanomolar activity |
| Selectivity | Not Available | High selectivity against HSD17B11 (IC50 > 10 µM) |
Note: The IC50 value for this compound is derived from patent literature (WO2022103960) without detailed experimental conditions. The data for BI-3231 is from a peer-reviewed publication.[5]
Mechanism of Action
BI-3231 exhibits a strong NAD+ dependent mechanism of inhibition.[5] Thermal shift assays have confirmed that BI-3231 binding to HSD17B13 is significantly enhanced in the presence of the cofactor NAD+.[5] This suggests an uncompetitive or mixed-mode of inhibition with respect to the substrate. The mechanism of action for this compound has not been publicly disclosed.
In Vivo Pharmacokinetics
Comprehensive in vivo pharmacokinetic data is available for BI-3231 in rodents, indicating rapid plasma clearance but significant and sustained liver exposure.[6][7][8] This liver-targeting property is advantageous for a drug aimed at a hepatic target like HSD17B13. No in vivo pharmacokinetic data for this compound is publicly available.
| Parameter | This compound | BI-3231 |
| Species | Not Available | Mouse, Rat |
| Route of Administration | Not Available | Intravenous, Oral, Subcutaneous |
| Plasma Clearance | Not Available | Rapid |
| Oral Bioavailability | Not Available | Low |
| Liver Exposure | Not Available | Extensive and sustained |
Experimental Protocols
Detailed experimental protocols for the characterization of BI-3231 are available in the scientific literature.[5] These include enzymatic assays, cellular thermal shift assays, and pharmacokinetic studies. For this compound, specific protocols are not publicly available, but general methodologies for HSD17B13 inhibitor testing can be inferred from the broader literature.
HSD17B13 Enzymatic Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of HSD17B13. A common method involves monitoring the conversion of a substrate, such as estradiol, to its oxidized product, estrone, which is coupled to the reduction of NAD+ to NADH. The production of NADH can be detected using a variety of methods, including luminescence-based assays (e.g., NAD(P)H-Glo™).[9]
Key Steps:
-
Recombinant HSD17B13 enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate (e.g., estradiol) and the cofactor NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of NADH produced is quantified using a detection reagent.
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Key Steps:
-
Intact cells expressing the target protein (HSD17B13) are treated with the test compound or vehicle.
-
The cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified, typically by Western blot or mass spectrometry.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing the Landscape
To better understand the context of these inhibitors, the following diagrams illustrate the relevant biological pathway, a general experimental workflow, and the current state of knowledge regarding the two compounds.
Conclusion
BI-3231 is a well-characterized, potent, and selective inhibitor of HSD17B13 with demonstrated in vivo liver exposure, making it a valuable tool for preclinical research into the therapeutic potential of HSD17B13 inhibition. In contrast, this compound, while showing potent inhibition in a primary assay, remains largely uncharacterized in the public domain. A comprehensive comparison is therefore limited. Further disclosure of data for this compound is necessary for a direct and meaningful head-to-head evaluation with BI-3231. Researchers and drug developers should consider the depth of available data when selecting a compound for their studies.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. opnme.com [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-78 versus INI-678
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[1][2][3] This has spurred the development of small molecule inhibitors targeting HSD17B13. This guide provides a comparative overview of two such inhibitors: Hsd17B13-IN-78 and INI-678, based on currently available data.
Overview of HSD17B13
HSD17B13 is a member of the hydroxysteroid dehydrogenase superfamily and is primarily expressed in hepatocytes.[4][5][6] It is localized to the surface of lipid droplets and is involved in the metabolism of various substrates, including steroids like estradiol, proinflammatory lipid mediators such as leukotriene B4, and retinol.[1][7][8] Elevated expression of HSD17B13 is observed in NAFLD patients, and its activity is linked to lipotoxicity, inflammation, and fibrosis.[2][9]
Signaling Pathways Involving HSD17B13
HSD17B13 is implicated in several signaling pathways that are central to the pathogenesis of liver disease. Understanding these pathways is crucial for contextualizing the mechanism of action of its inhibitors.
Comparative Analysis of Inhibitors
This section provides a head-to-head comparison of this compound and INI-678 based on available preclinical data. It is important to note that publicly available information for this compound is significantly more limited than for INI-678.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | INI-678 |
| Target | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) |
| IC50 | <0.1 μM for Estradiol[10] | Low nM potency[11] |
| Substrates Inhibited | Estradiol[10] | Retinol, Estradiol, Leukotriene B4[2] |
| Cell-based Assay Data | Not publicly available | Decreased fibrosis markers α-SMA (35.4±7.5%, p<0.0001) and collagen type 1 (42.5±6.4 %, p<0.0001) in a 3D liver-on-a-chip NASH model[11] |
Table 2: Selectivity Profile
| Parameter | This compound | INI-678 |
| Selectivity vs. other HSD17B family members | Not publicly available | Does not inhibit other tested HSD17B family members[11] |
| Off-target panel screening | Not publicly available | No inhibition of enzymes and receptors in an off-target panel[11] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | INI-678 |
| In Vivo Pharmacokinetics | Not publicly available | Not publicly available |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments relevant to the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzymatic Assay (General Protocol)
This assay is used to determine the inhibitory activity of compounds against the HSD17B13 enzyme.
Methodology:
-
Reagent Preparation: Purified recombinant HSD17B13 enzyme, a suitable substrate (e.g., estradiol or retinol), and the cofactor NAD+ are prepared in an appropriate assay buffer.[12] Test compounds are serially diluted to a range of concentrations.
-
Reaction Setup: The test compound and HSD17B13 enzyme are added to the wells of a microplate and pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Signal Detection: The production of NADH, a product of the enzymatic reaction, is measured. This can be done using various methods, such as luminescence-based assays that couple NADH production to a light-emitting reaction.[13]
-
Data Analysis: The signal is measured at each compound concentration, and the data is used to calculate the half-maximal inhibitory concentration (IC50), which represents the potency of the inhibitor.
3D Liver-on-a-Chip Model for NASH (General Protocol)
This advanced cell culture model recapitulates key features of the human liver and is used to assess the efficacy of drug candidates in a more physiologically relevant environment.
Methodology:
-
Cell Culture: Primary human hepatocytes, hepatic stellate cells, and Kupffer cells are co-cultured within a microfluidic device that mimics the microarchitecture of the liver.[4]
-
NASH Induction: The cells are treated with a cocktail of free fatty acids (e.g., oleate and palmitate) to induce a NASH-like phenotype, characterized by steatosis, inflammation, and fibrosis.[1]
-
Compound Treatment: The cultured liver model is then treated with the HSD17B13 inhibitor at various concentrations.
-
Endpoint Analysis: After a defined treatment period, the effects of the inhibitor are assessed by measuring key markers of NASH pathology. This can include immunofluorescent staining for fibrosis markers like alpha-smooth muscle actin (α-SMA) and collagen type I, as well as analysis of secreted cytokines and intracellular lipid accumulation.[11]
Summary and Future Directions
The available data suggests that INI-678 is a potent and selective HSD17B13 inhibitor with demonstrated anti-fibrotic effects in a human-relevant in vitro model of NASH.[11] In contrast, while this compound is commercially available for research, there is a lack of publicly accessible data regarding its selectivity, pharmacokinetic properties, and efficacy in advanced disease models.
For a comprehensive and objective comparison, further studies are required to:
-
Determine the IC50 of this compound against HSD17B13 using various substrates.
-
Evaluate the selectivity of this compound against other HSD17B family members and a broader panel of off-target proteins.
-
Conduct head-to-head in vitro and in vivo studies comparing the efficacy and pharmacokinetic profiles of this compound and INI-678 in relevant models of NAFLD/NASH.
As the field of HSD17B13 inhibition advances, the public dissemination of detailed experimental data for all tool compounds will be crucial for enabling rigorous and reproducible research aimed at developing novel therapeutics for chronic liver diseases. Inipharm is also advancing another HSD17B13 inhibitor, INI-822, which is currently in Phase 1 clinical trials, indicating the clinical potential of targeting this enzyme.[9]
References
- 1. emulatebio.com [emulatebio.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 3D Human Liver Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. origene.com [origene.com]
- 13. enanta.com [enanta.com]
Validating HSD17B13 Inhibition: A Comparative Guide to a Small Molecule Inhibitor (Hsd17B13-IN-78) and siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two primary methods for validating the therapeutic potential of targeting 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13): the use of a small molecule inhibitor, represented here as Hsd17B13-IN-78, and siRNA-mediated gene knockdown.
Recent genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] This has positioned HSD17B13, a lipid droplet-associated protein predominantly expressed in the liver, as a promising therapeutic target.[2][3] This guide outlines the experimental data and protocols to compare the efficacy and mechanistic differences between pharmacologic inhibition and genetic knockdown of HSD17B13.
While specific public data for "this compound" is not available, this guide utilizes representative data from published potent and selective HSD17B13 inhibitors to illustrate the expected outcomes of small molecule intervention.[4]
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from experiments using this compound versus HSD17B13 siRNA in relevant in vitro and in vivo models.
Table 1: In Vitro Efficacy in Human Hepatoma (HepG2) Cells
| Parameter | This compound (Representative) | HSD17B13 siRNA | Control (Vehicle/Scrambled siRNA) |
| HSD17B13 Protein Expression | No significant change | ~80-90% reduction[5] | Baseline |
| HSD17B13 mRNA Expression | No significant change | ~85-95% reduction[5] | Baseline |
| Cellular Triglyceride Content | Significant reduction | Significant reduction[6] | Baseline |
| Lipid Droplet Accumulation | Marked decrease | Marked decrease[6] | Baseline |
| de novo Lipogenesis Gene Expression (e.g., SREBF1, FASN) | Downregulation | Downregulation | Baseline |
Table 2: In Vivo Efficacy in a High-Fat Diet (HFD)-Induced Mouse Model of NAFLD
| Parameter | This compound (Representative) | HSD17B13 siRNA/shRNA | HFD Control |
| Hepatic HSD17B13 Protein | No significant change | ~70-85% reduction[7] | Elevated |
| Hepatic HSD17B13 mRNA | No significant change | ~75-90% reduction[7] | Elevated |
| Liver Triglyceride Content | Significant reduction | Significant reduction[7][8] | Elevated |
| Hepatic Steatosis Score | Significant improvement | Significant improvement[6][8] | High |
| Serum Alanine Aminotransferase (ALT) | Significant reduction | Significant reduction[6] | Elevated |
| Hepatic Fibrosis Markers (e.g., COL1A1, TIMP1) | Reduction | Reduction[6] | Elevated |
Mechanism of Action and Experimental Workflow
The two methodologies, while both aimed at reducing HSD17B13 function, operate through distinct mechanisms. This compound acts by directly binding to the HSD17B13 enzyme and inhibiting its catalytic activity. In contrast, HSD17B13 siRNA prevents the translation of the HSD17B13 protein by degrading its corresponding mRNA.
Figure 1: Mechanisms of this compound and siRNA.
The general workflow for comparing these two modalities involves parallel experiments in both cell culture and animal models, followed by a series of biochemical and molecular analyses.
Figure 2: Experimental workflow for comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HSD17B13 siRNA Knockdown in HepG2 Cells
-
Cell Culture and Seeding:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 1.0 x 10^5 cells per well in a 24-well plate 24 hours prior to transfection to achieve 70-80% confluency.[9]
-
-
siRNA Transfection:
-
For each well, dilute 50 nM of HSD17B13-specific siRNA or a scrambled negative control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.[10]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.[9]
-
Add the siRNA-lipid complexes to the cells in fresh complete growth medium.
-
Incubate the cells for 48-72 hours before proceeding with downstream analyses.[9]
-
Western Blot Analysis for HSD17B13 Protein
-
Protein Extraction:
-
Lyse cells or homogenized liver tissue in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against HSD17B13 (e.g., OriGene, TA814158) overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific primers.
-
Example primer sequences:
-
Human HSD17B13: Commercially available validated primers are recommended (e.g., OriGene, HP218762).[13]
-
Human SREBF1 Forward: 5'-AGCTGGAGCAGAGCAAGG-3'
-
Human SREBF1 Reverse: 5'-GCTGTAGGTCCAGGAAGG-3'
-
Human FASN Forward: 5'-AAGGACCTGTCTAGGTTTGATGC-3'
-
Human FASN Reverse: 5'-TGGCTTCATAGGTGACTTCCA-3'
-
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).
-
Oil Red O Staining for Lipid Accumulation
-
Cell Preparation:
-
After treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
-
Staining and Imaging:
-
Stain the cells with a freshly prepared Oil Red O working solution for 15 minutes.
-
Wash thoroughly with water to remove excess stain.
-
Counterstain the nuclei with hematoxylin if desired.
-
Acquire images using a light microscope.
-
-
Quantification (Optional):
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at 510 nm.
-
Signaling Pathway Perturbation
HSD17B13 is understood to be involved in hepatic lipid metabolism, potentially through its interaction with lipid droplets and its enzymatic activity towards certain lipid species.[1][2] Its expression is regulated by transcription factors such as SREBP-1c.[2] Both this compound and siRNA-mediated knockdown are expected to disrupt the downstream consequences of HSD17B13 activity, leading to reduced lipid accumulation.
Figure 3: HSD17B13 signaling and points of intervention.
By employing these methodologies, researchers can effectively validate the therapeutic hypothesis of HSD17B13 inhibition and gather crucial data to support the advancement of novel treatments for chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aligos.com [aligos.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
- 10. siRNA Knocking Down in HepG2 Cells Identifies PFKFB4 and HNF4α as Key Genes Important for Cancer Cell Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. origene.com [origene.com]
HSD17B13 Inhibition: A Comparative Guide for Researchers
A deep dive into the validation of HSD17B13-targeted therapeutics through the lens of human genetic models and preclinical data.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genome-wide association studies (GWAS) have identified a splice variant in the HSD17B13 gene, rs72613567, that is associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][4][5] This protective effect is attributed to a loss of the protein's enzymatic function.[1] The primary function of HSD17B13 is believed to be the conversion of retinol to retinaldehyde.[1] These findings have spurred the development of therapeutic inhibitors aimed at mimicking the protective effects of these genetic variants.
Comparative Data: Genetic vs. Preclinical Models
Table 1: Effects of HSD17B13 Loss-of-Function on Liver Disease Progression
| Feature | Human Genetic Variant (rs72613567) | RNAi-mediated Knockdown (in mice) | Knockout (in mice) |
| NAFLD/NASH Progression | Reduced risk of progression to NASH and cirrhosis.[1][4][5] | Attenuated liver steatosis.[6][7] | Conflicting results, with some studies showing no protection or even exacerbation of steatosis.[1][8][9] |
| Liver Fibrosis | Decreased risk of significant fibrosis.[5][10] | Reduction in markers of liver fibrosis.[7] | No significant difference in fibrosis in diet-induced models.[8][9] |
| Hepatocellular Carcinoma (HCC) | Reduced risk of HCC.[1][2] | Data not available. | No difference in HCC development in a long-term diet model.[8] |
| Liver Enzymes (ALT/AST) | Associated with lower ALT and AST levels.[1][4] | Decreased serum ALT levels.[6] | No significant difference in diet-induced models.[8][9] |
| Hepatic Steatosis (Fat Content) | No consistent association with changes in hepatic fat content.[1] | Decreased hepatic triglycerides.[6] | Conflicting results, with some models showing increased steatosis.[1][8] |
Table 2: Mechanistic Insights from Different Models
| Mechanism | Human Genetic Variant (rs72613567) | RNAi-mediated Knockdown (in mice) |
| Hepatic Phospholipids | Increased levels of phosphatidylcholines and phosphatidylethanolamines.[1][10] | Increased phosphatidylcholines containing polyunsaturated fatty acids.[11] |
| Inflammation | Downregulation of inflammation-related genes.[1][10] | Reduction in hepatic inflammation markers.[8] |
| Retinoid Metabolism | Loss of retinol dehydrogenase activity.[1] | No significant modulation of retinoic acid signaling in vivo.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used in the cited studies.
Human Studies (Genetic Variant Analysis)
-
Study Design: Case-control and longitudinal cohort studies involving patients with biopsy-proven NAFLD.[4][5]
-
Genotyping: DNA is extracted from blood samples, and genotyping for the HSD17B13 rs72613567 variant is performed using methods like TaqMan assays or sequencing.[5]
-
Liver Histology: Liver biopsies are scored by pathologists for steatosis, inflammation, ballooning, and fibrosis using established scoring systems (e.g., NASH Clinical Research Network scoring system).[4]
-
Transcriptome Analysis: Hepatic gene expression can be analyzed using RNA sequencing from liver biopsy samples to identify pathways affected by the genetic variant.[10]
-
Lipidomics: Hepatic lipid profiles are analyzed using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) to quantify different lipid species.[10]
Preclinical Mouse Studies (RNAi Knockdown)
-
Animal Models: Male C57BL/6J mice are often used and fed a high-fat diet (HFD) to induce obesity and liver steatosis.[7][11]
-
RNAi Administration: Short hairpin RNA (shRNA) targeting Hsd17b13 (shHsd17b13) or a scramble control (shScrmbl) is delivered to the liver, often via adeno-associated virus (AAV) vectors.[6][7]
-
Biochemical Analysis: Serum levels of ALT, AST, and triglycerides are measured.[6]
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with Sirius Red to evaluate fibrosis.[6]
-
Gene and Protein Expression: Hepatic gene expression is quantified using qRT-PCR, and protein levels are measured by Western blotting.[7][11]
Visualizing the Pathways and Workflows
To better understand the biological context and experimental approaches, the following diagrams illustrate the HSD17B13 signaling pathway and a typical experimental workflow for evaluating an HSD17B13 inhibitor.
Caption: HSD17B13 signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for evaluating an HSD17B13 inhibitor.
Conclusion
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 11. biorxiv.org [biorxiv.org]
Navigating the Landscape of Hsd17B13 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Hsd17B13 inhibitor activity across various cell lines. We present a comparative analysis of a representative inhibitor, herein referred to as Hsd17B13-IN-78, with other known inhibitors, supported by experimental data from published studies.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The discovery that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver disease has spurred the development of small molecule inhibitors to mimic this effect. This guide delves into the in vitro and cell-based characterization of Hsd17B13 inhibitors, providing a framework for evaluating their potency and cellular activity.
Comparative Activity of Hsd17B13 Inhibitors
The therapeutic potential of Hsd17B13 inhibitors is initially assessed through a combination of biochemical and cell-based assays. These assays are crucial for determining the potency of a compound in inhibiting the enzymatic activity of Hsd17B13 and its efficacy in a cellular context. While specific data for a compound designated "this compound" is not publicly available, we can establish a representative profile for comparison with other disclosed inhibitors.
Below is a summary of the reported activities of several Hsd17B13 inhibitors. This data provides a benchmark for evaluating the performance of new chemical entities.
| Compound ID | Assay Type | System | Substrate | Potency (IC50) | Reference |
| This compound (Representative) | Biochemical | Purified Human HSD17B13 | Estradiol | 100 nM | Hypothetical |
| Cellular | HEK293-HSD17B13 | Estradiol | 500 nM | Hypothetical | |
| BI-3231 | Biochemical | Purified Human HSD17B13 | Estradiol | 1.4 µM | [1] |
| Cellular | Human HSD17B13 Assay | Not Specified | Moderate Activity | [1] | |
| Cellular | HepG2 (Lipotoxicity) | Palmitic Acid | Protective Effect | [2] | |
| INI-678 (INI-822) | Biochemical | Not Specified | Not Specified | Potent | [3] |
| Cellular | 3D Human Liver-on-a-chip | Not Specified | Reduction in Fibrosis Markers | [3] | |
| Pfizer Compound 1 | Biochemical | Purified Human HSD17B13 | β-estradiol / LTB4 | Reasonably Potent | [4] |
| Cellular | Not Specified | Not Specified | Active | [4] | |
| Enanta Compound (EP-036332) | Biochemical | Recombinant HSD17B13 | Leukotriene B4 | Potent | [5] |
| Cellular | HEK293-HSD17B13 | Estradiol | Potent | [5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the accurate assessment and comparison of inhibitor activity. Below are representative methodologies for key experiments cited in the evaluation of Hsd17B13 inhibitors.
Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Hsd17B13.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant Hsd17B13.
Materials:
-
Purified recombinant human Hsd17B13 enzyme.
-
Substrate: Estradiol or Leukotriene B4 (LTB4).
-
Cofactor: NAD+.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[6].
-
Detection reagent (e.g., NAD-Glo™ Assay kit for measuring NADH production).
Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, combine the purified Hsd17B13 enzyme, NAD+, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the amount of product (e.g., estrone) or the change in cofactor concentration (e.g., NADH formation) using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
Cell-Based Activity Assay
This assay evaluates the ability of a compound to inhibit Hsd17B13 activity within a cellular environment, providing insights into cell permeability and target engagement.
Objective: To determine the cellular potency (IC50) of a test compound in a cell line overexpressing Hsd17B13.
Materials:
-
HEK293 cell line stably overexpressing human Hsd17B13.
-
Cell culture medium and supplements.
-
Substrate: Estradiol.
-
Test compound (e.g., this compound).
-
Lysis buffer.
-
Analytical method for product detection (e.g., LC-MS/MS).
Procedure:
-
Seed the HEK293-HSD17B13 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a dilution series of the test compound for a specified duration.
-
Add the substrate (estradiol) to the cell culture medium and incubate.
-
After the incubation period, lyse the cells.
-
Analyze the cell lysate to quantify the amount of the product (estrone) formed.
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle-treated control.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
Visualizing the Workflow
To better illustrate the process of evaluating Hsd17B13 inhibitors, the following diagram outlines the key stages from initial screening to cellular validation.
Caption: A streamlined workflow for the discovery and validation of Hsd17B13 inhibitors.
Signaling Pathway Context
Hsd17B13 is an enzyme that plays a role in hepatic lipid and retinol metabolism. Its inhibition is thought to be protective against liver damage. The diagram below illustrates the proposed mechanism of action for Hsd17B13 and the point of intervention for inhibitors.
Caption: Hsd17B13 catalyzes the conversion of retinol to retinaldehyde, a process blocked by inhibitors.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
Comparative Analysis of Hsd17B13 Inhibitors: A Guide for Researchers
A detailed comparison of the potency and selectivity of Hsd17B13-IN-78 and other novel inhibitors targeting the 17β-Hydroxysteroid Dehydrogenase 13 enzyme.
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. A splice variant in the HSD17B13 gene has been shown to protect against these conditions, fueling the development of small molecule inhibitors to mimic this protective effect. This guide provides a comparative analysis of the potency and selectivity of this compound and other recently developed inhibitors, offering researchers and drug development professionals a comprehensive overview of the current landscape.
Potency and Selectivity Comparison
The following table summarizes the available biochemical and cellular potency data for this compound and its alternatives. Potency is a measure of the concentration of an inhibitor required to achieve a certain level of inhibition, with lower values indicating higher potency. Selectivity refers to the inhibitor's ability to target HSD17B13 over other related enzymes, which is crucial for minimizing off-target effects.
| Compound | Target | Assay Type | Substrate | IC50 | Selectivity | Reference |
| This compound | Human HSD17B13 | Biochemical | Estradiol | < 0.1 µM | Not Reported | [1] |
| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | 1 nM (Ki) | >1000-fold vs HSD17B11 | [2] |
| Mouse HSD17B13 | Biochemical | Estradiol | 13 nM (Ki) | [2] | ||
| Human HSD17B13 | Cellular | Not Specified | Double-digit nM | [2] | ||
| Compound 32 | Human HSD17B13 | Biochemical | Not Specified | 2.5 nM | Highly Selective | [3] |
| EP-036332 | Human HSD17B13 | Biochemical | Leukotriene B4 | 14 nM | >7,000-fold vs HSD17B1 | [4] |
| Mouse HSD17B13 | Biochemical | Leukotriene B4 | 2.5 nM | [4] | ||
| EP-040081 | Human HSD17B13 | Biochemical | Leukotriene B4 | 79 nM | >1,265-fold vs HSD17B1 | [4] |
| Mouse HSD17B13 | Biochemical | Leukotriene B4 | 74 nM | [4] | ||
| INI-678 | Human HSD17B13 | Biochemical | Multiple Substrates | Low nM | Selective vs other HSD17B family members |
Note: A specific IC50 value for this compound is not publicly available, limiting a direct quantitative comparison. The reported value of <0.1 µM suggests high potency, but further characterization is needed.[1]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are outlines of typical biochemical and cellular assays used to determine the potency and selectivity of HSD17B13 inhibitors.
Biochemical Potency and Selectivity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme.
-
Substrate: Estradiol or Leukotriene B4 (LTB4).[2]
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+).[2]
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and Tween 20).
-
Detection system to measure the product formation (e.g., NADH detection via luminescence or mass spectrometry).[5]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the HSD17B13 enzyme.
-
Add the test compound at a range of concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate (Estradiol or LTB4).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction.
-
Measure the amount of product formed or the amount of NAD+ consumed using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Selectivity Profiling: To assess selectivity, the same assay is performed using other purified HSD17B isoforms (e.g., HSD17B1, HSD17B2, HSD17B11) in place of HSD17B13.[2][4] The ratio of IC50 values provides a measure of selectivity.
Cellular Potency Assay
This assay evaluates the inhibitor's activity in a more physiologically relevant environment by using cells that express HSD17B13.
Objective: To determine the IC50 of a test compound in a cellular context.
Materials:
-
A human cell line engineered to overexpress HSD17B13 (e.g., HEK293 or HepG2 cells).[6]
-
Cell culture medium and supplements.
-
Substrate that can be metabolized by the cells (e.g., retinol).[6]
-
Test compound at various concentrations.
-
Lysis buffer.
-
Analytical method to quantify the substrate and its metabolite (e.g., HPLC).[6]
Procedure:
-
Culture the HSD17B13-expressing cells to a suitable density.
-
Treat the cells with the test compound at a range of concentrations for a defined period.
-
Add the substrate to the cell culture medium.
-
Incubate for a specific time to allow for substrate metabolism.
-
Harvest and lyse the cells.
-
Extract the substrate and its metabolite from the cell lysate.
-
Quantify the levels of the substrate and its metabolite using an analytical method like HPLC.
-
Calculate the percentage of inhibition of substrate metabolism at each compound concentration and determine the IC50 value.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining inhibitor potency and selectivity.
Caption: Biochemical assay workflow for determining HSD17B13 inhibitor potency.
Caption: Workflow for assessing the selectivity of an HSD17B13 inhibitor.
Conclusion
The development of potent and selective HSD17B13 inhibitors is a rapidly advancing field. While compounds like BI-3231 and Compound 32 demonstrate impressive nanomolar potency and high selectivity, the publicly available data for this compound is currently less specific. Further characterization of this compound's precise potency and its selectivity profile against other HSD17B isoforms is necessary for a comprehensive comparative assessment. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct and evaluate studies on these and future HSD17B13 inhibitors, ultimately contributing to the development of novel therapeutics for liver diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. origene.com [origene.com]
- 6. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Head-to-Head Comparison of Hsd17B13 Inhibitors in Preclinical NAFLD Models
For Researchers, Scientists, and Drug Development Professionals
The growing understanding of the genetic basis of nonalcoholic fatty liver disease (NAFLD) has identified 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3] This has spurred the development of various inhibitors targeting Hsd17B13, including small molecules and RNA interference (RNAi) therapeutics. This guide provides a head-to-head comparison of the preclinical performance of leading Hsd17B13 inhibitors based on available experimental data.
Performance Summary of Hsd17B13 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of prominent Hsd17B13 inhibitors based on data from various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons in a single standardized model, thus direct cross-comparison should be interpreted with caution.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Inhibitor | Type | Target Species | IC50 | Selectivity | Reference(s) |
| INI-822 | Small Molecule | Human | Low nM | >100-fold over other HSD17B family members | [4] |
| BI-3231 | Small Molecule | Human | 1 nM | >10,000-fold over HSD17B11 | [5][6][7] |
| Mouse | 13-14 nM | [5][6] | |||
| Compound 32 | Small Molecule | Human | 2.5 nM | Not specified | [8] |
| EP-036332 | Small Molecule | Human/Mouse | Not specified | Not specified | [9] |
| ARO-HSD (GSK4532990) | RNAi | Human | Not applicable | Target-specific | [10][11][12] |
Table 2: In Vivo Efficacy of Hsd17B13 Inhibitors in NAFLD/NASH Models
| Inhibitor | Model | Key Efficacy Endpoints | Results | Reference(s) |
| INI-822 | Human Liver-on-a-Chip (NASH model) | Fibrotic Proteins (α-SMA, Collagen Type 1) | 1µM & 5µM: Significant decrease in α-SMA and Collagen Type 1. 25µM: >40% decrease in fibrotic proteins. | [4] |
| Zucker Obese Rats | Target Engagement (12-HETE levels) | 79-fold increase in HSD17B13 substrate 12-HETE. | [13][14] | |
| CDAA-HFD Rats | Liver Enzymes (ALT) | Decreased ALT levels. | ||
| ARO-HSD (GSK4532990) | Humans with suspected NASH | HSD17B13 mRNA and Protein | 200mg dose: >90% reduction in hepatic mRNA; >83% reduction in protein. | [10][11][12] |
| Liver Enzymes (ALT) | 100mg dose: ~46% reduction. 200mg dose: ~42.3% reduction. | [15][16] | ||
| Compound 32 | Multiple Mouse Models | Anti-MASH Effects | Exhibited better anti-MASH effects compared to BI-3231. | [8] |
| Mechanism of Action | Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [8] | ||
| EP-037429 (prodrug of EP-036332) | CDAAHF Mouse Model | Markers of Inflammation, Injury, and Fibrosis | Reduction in markers of inflammation, injury, and fibrosis. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.
In Vitro HSD17B13 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of small molecule inhibitors against Hsd17B13.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human or mouse Hsd17B13 enzyme is purified. A known substrate of Hsd17B13, such as estradiol or leukotriene B4, is prepared in a suitable buffer.[9][17]
-
Inhibitor Preparation: The test inhibitors (e.g., INI-822, BI-3231) are serially diluted to a range of concentrations.
-
Reaction: The enzyme, substrate, and NAD+ cofactor are incubated with the various concentrations of the inhibitor in a microplate format.[17]
-
Detection: The formation of the product (e.g., estrone) is measured after a specific incubation time using methods such as mass spectrometry.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Human Liver-on-a-Chip Model of NASH
Objective: To assess the anti-fibrotic efficacy of Hsd17B13 inhibitors in a human-relevant in vitro model of NASH.
General Protocol:
-
Chip Preparation: A microfluidic device is used to co-culture primary human hepatocytes, Kupffer cells, and hepatic stellate cells in a 3D hydrogel scaffold. Liver sinusoidal endothelial cells are cultured in an adjacent channel to mimic a blood vessel.[18][19]
-
NASH Induction: The liver-on-a-chip is perfused with a "lipotoxic" medium containing elevated levels of free fatty acids (e.g., oleic and palmitic acid), glucose, and inflammatory stimuli to induce a NASH phenotype, characterized by lipid accumulation, inflammation, and fibrosis.[18][20]
-
Inhibitor Treatment: The NASH-on-a-chip is treated with the Hsd17B13 inhibitor (e.g., INI-822) at various concentrations for a specified period.[4]
-
Endpoint Analysis:
-
Fibrosis Markers: The expression of key fibrotic proteins, such as alpha-smooth muscle actin (α-SMA) and collagen type 1, is quantified using immunohistochemistry and subsequent image analysis.[4][21][22]
-
Cell Viability and Function: Assays for cell viability (e.g., LDH release) and liver function (e.g., albumin and urea production) are performed.[4][23]
-
In Vivo NAFLD/NASH Rodent Models
Objective: To evaluate the in vivo efficacy and target engagement of Hsd17B13 inhibitors in rodent models that mimic human NAFLD/NASH.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Rat Model:
-
Model Induction: Male Sprague Dawley rats are fed a CDAA-HFD for 4-12 weeks to induce NASH with progressive fibrosis. This diet is low in methionine and devoid of choline, leading to impaired VLDL secretion and subsequent lipid accumulation, inflammation, and fibrosis.[24][25][26]
-
Inhibitor Administration: The Hsd17B13 inhibitor (e.g., INI-822) is administered orally once daily for a defined treatment period.
-
Endpoint Analysis:
-
Liver Histology: Liver tissue is collected, sectioned, and stained (e.g., H&E for steatosis and inflammation, Sirius Red for fibrosis) to determine the NAFLD Activity Score (NAS) and fibrosis stage.[24]
-
Biochemical Analysis: Plasma levels of liver enzymes (e.g., ALT, AST) are measured.[25]
-
Gene and Protein Expression: Hepatic expression of fibrotic and inflammatory markers is quantified by qPCR and immunohistochemistry.[24]
-
High-Fat Diet (HFD) Induced Obese Mouse Model:
-
Model Induction: Mice are fed a high-fat diet to induce obesity and hepatic steatosis.
-
Therapeutic Intervention: An RNAi therapeutic (e.g., ARO-HSD) or a small molecule inhibitor is administered.
-
Endpoint Analysis:
-
Target Knockdown: For RNAi therapeutics, the reduction in hepatic Hsd17B13 mRNA and protein is measured by qPCR and western blotting.[10]
-
Metabolic Parameters: Body weight, liver weight, and plasma lipid profiles are assessed.
-
Liver Histology: Histological analysis is performed to evaluate steatosis, inflammation, and fibrosis.
-
Visualizing the Landscape of Hsd17B13 Inhibition in NAFLD
The following diagrams illustrate the proposed signaling pathway of Hsd17B13 in NAFLD and a general experimental workflow for evaluating Hsd17B13 inhibitors.
Caption: Proposed role of Hsd17B13 in NAFLD and the effect of its inhibition.
Caption: General experimental workflow for the preclinical evaluation of Hsd17B13 inhibitors.
Conclusion
The landscape of Hsd17B13 inhibitors for the treatment of NAFLD and NASH is rapidly evolving, with several promising candidates demonstrating potent target engagement and favorable effects on liver pathology in preclinical models. Small molecules like INI-822 and BI-3231 show low nanomolar potency, while RNAi therapeutics such as ARO-HSD achieve significant and durable target knockdown. Although direct comparative studies are lacking, the available data suggest that inhibiting Hsd17B13 is a viable therapeutic strategy. Future head-to-head studies in standardized and well-characterized preclinical models will be crucial for delineating the most promising candidates for clinical development.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. inipharm.com [inipharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 7. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 11. Arrowhead Presents Positive Interim Clinical Data on ARO-HSD Treatment in Patients with Suspected NASH at EASL International Liver Congress | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 12. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 13. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 14. businesswire.com [businesswire.com]
- 15. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Nonalcoholic Steatohepatitis on a Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Nonalcoholic Steatohepatitis on a Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The histological quantification of alpha-smooth muscle actin predicts future graft fibrosis in pediatric liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. emulatebio.com [emulatebio.com]
- 24. gubra.dk [gubra.dk]
- 25. gubra.dk [gubra.dk]
- 26. Experimental models of non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Hsd17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of novel hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, using a hypothetical inhibitor, Hsd17B13-IN-78, as an example. The methodologies and data presentation formats are based on established practices for characterizing similar inhibitors, such as BI-3231.[1][2] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver and is a therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases.[3][4][5][6] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of chronic liver disease progression.[7][8][9][10][11] Therefore, the development of potent and selective inhibitors is of significant interest.
Data Presentation: Comparative Inhibitor Specificity
To objectively assess the specificity of a novel inhibitor like this compound, it is crucial to compare its activity against the target enzyme and other related proteins. The following table summarizes key quantitative data for such a comparison.
| Target/Assay | This compound | BI-3231 (Reference) | Alternative Inhibitor (e.g., EP-036332) |
| Human HSD17B13 (Enzymatic Assay) | IC50/Ki (nM) | Single-digit nM (Ki)[1] | Potent (specific values not disclosed)[7] |
| Mouse HSD17B13 (Enzymatic Assay) | IC50/Ki (nM) | Single-digit nM (Ki)[1] | - |
| Human HSD17B13 (Cellular Assay) | IC50 (nM) | Double-digit nM[1] | Potent[7] |
| Human HSD17B11 (Selectivity Assay) | IC50 (nM) or Fold-Selectivity | >1000-fold selective vs HSD17B11[1][2] | Selective (specific values not disclosed)[7] |
| CYP Inhibition (e.g., 3A4, 2D6) | IC50 (µM) | No inhibition observed[1] | - |
| Off-Target Screening Panel | Activity at 10 µM | Good selectivity in SafetyScreen44 panel[1] | - |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of specificity data. Below are protocols for key experiments.
In Vitro Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on the recombinant HSD17B13 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 is purified. The assay can utilize various substrates, including estradiol or retinol.[1][12] The cofactor NAD+ is also required.[1]
-
Inhibitor Preparation: this compound is serially diluted in DMSO to generate a concentration range.
-
Reaction: The inhibitor or DMSO (vehicle control) is pre-incubated with the enzyme and NAD+. The reaction is initiated by adding the substrate.
-
Detection: The rate of NADH production, which is proportional to enzyme activity, is monitored by fluorescence or mass spectrometry.[7]
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation. For tight-binding inhibitors, the Morrison equation may be used to determine the Ki value.[1]
Cellular HSD17B13 Inhibition Assay
This assay assesses the inhibitor's activity in a more physiologically relevant cellular context.
Methodology:
-
Cell Line: HEK293 cells stably overexpressing human HSD17B13 are commonly used.[7]
-
Cell Treatment: Cells are treated with varying concentrations of this compound or DMSO.
-
Substrate Addition: A cell-permeable substrate, such as estradiol, is added to the culture medium.[7]
-
Endpoint Measurement: After a defined incubation period, the conversion of the substrate is measured, typically by analyzing the supernatant using mass spectrometry.
-
Data Analysis: Cellular IC50 values are determined from the concentration-response curve.
Selectivity Profiling against HSD17B11
Given the high sequence homology between HSD17B13 and HSD17B11 (78%), assessing selectivity against HSD17B11 is critical.[3][13]
Methodology:
-
An enzymatic assay analogous to the HSD17B13 assay is performed using recombinant human HSD17B11.
-
The IC50 of this compound against HSD17B11 is determined.
-
The fold-selectivity is calculated as the ratio of the IC50 for HSD17B11 to the IC50 for HSD17B13.
Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells expressing HSD17B13 are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Detection: The amount of soluble HSD17B13 remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: Binding of the inhibitor stabilizes the protein, leading to a shift in its melting temperature (Tm). A significant increase in Tm in the presence of the inhibitor confirms target engagement.[1]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships for validating HSD17B13 inhibitor specificity.
Caption: Workflow for HSD17B13 inhibitor specificity validation.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. enanta.com [enanta.com]
- 8. pnas.org [pnas.org]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
HSD17B13 Inhibition vs. Genetic Ablation: A Comparative Guide for Researchers
A detailed analysis of the therapeutic potential of targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for the treatment of chronic liver diseases, comparing the efficacy of small molecule inhibitors to the gold standard of genetic ablation.
Recent genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis. This has spurred significant interest in HSD17B13 as a therapeutic target. This guide provides a comprehensive comparison of the two primary modalities for interrogating this target: pharmacological inhibition with small molecules, exemplified by compounds such as Hsd17B13-IN-78 and others in preclinical development, and genetic ablation through knockout or knockdown approaches.
At a Glance: Pharmacological Inhibition vs. Genetic Ablation
| Feature | Pharmacological Inhibition (e.g., this compound) | Genetic Ablation (Knockout/Knockdown) |
| Approach | Reversible binding of a small molecule to the HSD17B13 enzyme, inhibiting its catalytic activity. | Permanent or long-term removal or reduction of HSD17B13 protein expression. |
| Therapeutic Relevance | Directly translatable to a clinical drug therapy. | Provides a benchmark for the maximal efficacy achievable by targeting HSD17B13. |
| Flexibility | Dose-dependent and reversible, allowing for titration of effect and cessation of treatment. | Generally irreversible (knockout) or long-lasting (knockdown), limiting dynamic control. |
| Preclinical Findings | Demonstrates reduction in markers of liver injury (ALT) and changes in lipid profiles that mimic protective genetic variants.[1][2][3] | Conflicting results in knockout models, with some showing no protection or even exacerbation of steatosis.[4][5] shRNA-mediated knockdown in adult mice with existing disease shows a more protective phenotype.[6][7] |
| Challenges | Off-target effects, pharmacokinetics, and bioavailability. | Developmental compensation and potential for non-physiological effects due to complete and early-life protein absence. The discrepancy between knockout mouse models and human genetics is a key challenge.[4][6] |
Efficacy of HSD17B13 Pharmacological Inhibition
Small molecule inhibitors of HSD17B13 are in various stages of preclinical and early clinical development. While specific data for this compound is limited to patent literature indicating high potency, other inhibitors like INI-822 and BI-3231 have reported preclinical efficacy data.
Table 1: Preclinical Efficacy of HSD17B13 Inhibitors
| Inhibitor | Animal Model | Key Findings | Reference |
| INI-822 | Zucker rats on high-fat, high-cholesterol diet (HFHCD) and Sprague-Dawley rats on choline-deficient, amino acid-defined high-fat diet (CDAA-HFD) | - Reduced alanine aminotransferase (ALT) levels. - Dose-dependent increase in hepatic phosphatidylcholines, mirroring findings in humans with the protective HSD17B13 variant.[1][3] | [1][3] |
| BI-3231 | In vitro: Murine and human hepatocytes treated with palmitic acid | - Significantly decreased triglyceride accumulation. - Improved hepatocyte proliferation and differentiation. - Restored mitochondrial respiratory function. | [8][9] |
| EP-036332 | Mouse model of acute (adenoviral) and chronic (CDAAHF diet) liver injury | - Hepatoprotective effects observed. - Favorable bioactive lipid profile that parallels decreases in markers of cytotoxic immune cell activation, cell death, and fibrosis. | [10] |
Efficacy of HSD17B13 Genetic Ablation
Genetic ablation of Hsd17b13 in mouse models has yielded complex and sometimes contradictory results, highlighting potential differences between rodent and human biology or the impact of developmental versus adult intervention.
Table 2: Efficacy of HSD17B13 Genetic Knockout/Knockdown in Mouse Models
| Genetic Approach | Mouse Model/Diet | Key Findings | Reference |
| Knockout (KO) | High-Fat Diet (HFD), Western Diet (WD), Alcohol exposure | - No protection from liver injury, fibrosis, or changes in fat content. - Higher proportion of macro-steatotic hepatocytes in KO mice on HFD. | [4] |
| Knockout (KO) | Gubra-Amylin NASH (GAN) diet, 45% choline-deficient high-fat diet (CDAHFD) | - No effect on liver injury, inflammation, fibrosis, or lipids. | [11][12] |
| Knockout (KO) | 60% choline-deficient high-fat diet (CDAHFD) | - Modest reduction in liver fibrosis in female mice, but not males. No effect on lipids or inflammation. | [11][12] |
| shRNA Knockdown | High-Fat Diet (HFD)-induced obese mice | - Markedly improved hepatic steatosis. - Decreased elevated serum ALT and FGF21 levels. - Reduced markers of liver fibrosis (e.g., Timp2). | [6][7] |
Experimental Protocols
In Vivo Models of Liver Disease
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD): This is a commonly used diet to induce NASH and fibrosis in rodents. The diet is deficient in choline, which is essential for VLDL secretion from the liver, leading to fat accumulation. The high-fat component further exacerbates steatosis, inflammation, and fibrosis.[1][11][13]
-
High-Fat Diet (HFD): A diet with a high percentage of calories from fat, used to induce obesity and hepatic steatosis. This model is more representative of the metabolic syndrome-associated NAFLD.[4][6][7]
-
Gubra-Amylin NASH (GAN) Diet: A diet high in fat, fructose, and cholesterol that is designed to more closely mimic the human NASH phenotype, including the development of fibrosis.[11]
In Vitro Models
-
Primary Hepatocyte Culture with Lipotoxic Challenge: Primary hepatocytes from mice or humans are cultured and treated with fatty acids, such as palmitic acid, to induce a lipotoxic state characterized by lipid accumulation and cellular stress. This model is used to assess the direct cellular effects of HSD17B13 inhibition.[8][9]
Visualizing the Landscape
Conclusion
The comparison between pharmacological inhibition and genetic ablation of HSD17B13 reveals a nuanced landscape for researchers and drug developers. While loss-of-function genetics in humans provides a strong rationale for targeting HSD17B13, the conflicting results from mouse knockout models suggest that the timing and degree of HSD17B13 reduction are critical. The more encouraging results from shRNA-mediated knockdown in adult mice with established disease, which more closely mimic a therapeutic intervention, align better with the protective effects seen in humans.
Pharmacological inhibitors like INI-822 and BI-3231 have demonstrated promising preclinical activity, reducing markers of liver damage and recapitulating some of the beneficial lipidomic changes observed in individuals with protective HSD17B13 variants. These findings support the continued development of HSD17B13 inhibitors as a potential therapy for chronic liver diseases. Future research should focus on head-to-head comparisons of different therapeutic modalities in predictive animal models to better understand the full therapeutic potential of targeting HSD17B13.
References
- 1. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to HSD17B13 Inhibitors: Hsd17B13-IN-78 vs. Published Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hsd17B13-IN-78 with other published inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. The following sections present a comprehensive analysis of their biochemical and cellular activities, pharmacokinetic profiles, and underlying mechanisms of action, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its published comparators, BI-3231 and Compound 32.
Table 1: Biochemical Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Substrate | Assay Method |
| This compound | Human HSD17B13 | < 100 | Estradiol | Not Specified |
| BI-3231 | Human HSD17B13 | 1 | Estradiol | NADH-Glo |
| Mouse HSD17B13 | 13 | Estradiol | NADH-Glo | |
| Compound 32 | Human HSD17B13 | 2.5 | Not Specified | Not Specified |
Table 2: Cellular Activity and Selectivity of HSD17B13 Inhibitors
| Compound | Cell-Based Assay | Cellular Potency | Selectivity |
| This compound | Data not available | Data not available | Data not available |
| BI-3231 | Human HSD17B13 overexpressing HEK293 cells | Double-digit nM | High selectivity over HSD17B11 |
| Compound 32 | Data not available | Data not available | High selectivity |
Table 3: Pharmacokinetic Properties of HSD17B13 Inhibitors
| Compound | Key Pharmacokinetic Features |
| This compound | Data not available |
| BI-3231 | Rapid plasma clearance, significant liver accumulation, subject to Phase II metabolism (glucuronidation)[1]. |
| Compound 32 | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231, with a unique liver-targeting profile[2]. |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
HSD17B13 Biochemical Assay (NADH-Glo)
This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH.
-
Reagents and Materials:
-
Purified recombinant human HSD17B13 enzyme
-
NAD+
-
β-estradiol (substrate)
-
Test inhibitors (this compound, BI-3231, etc.)
-
NADH-Glo™ Detection Reagent (Promega)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 50 nL of each inhibitor dilution to the wells of a 384-well plate.
-
Prepare a substrate mix containing NAD+ and β-estradiol in assay buffer.
-
Add 5 µL of the substrate mix to each well.
-
Initiate the reaction by adding 5 µL of purified HSD17B13 enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of NADH-Glo™ Detection Reagent to each well.
-
Incubate for an additional 60 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Cellular HSD17B13 Retinol Dehydrogenase Activity Assay
This cell-based assay measures the ability of inhibitors to block HSD17B13-mediated conversion of retinol to retinaldehyde in cells.[3][4]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Seed cells in 24-well plates.
-
Transfect cells with a plasmid encoding human HSD17B13 using a suitable transfection reagent. An empty vector is used as a control.
-
-
Inhibitor Treatment and Substrate Addition:
-
24 hours post-transfection, treat the cells with various concentrations of the test inhibitors.
-
Add all-trans-retinol (substrate) to the culture medium at a final concentration of 5 µM.
-
Incubate the cells for 6-8 hours.
-
-
Retinoid Extraction and Analysis:
-
Harvest the cells and lyse them.
-
Extract retinoids from the cell lysates using a suitable organic solvent (e.g., hexane).
-
Analyze the levels of retinaldehyde and retinoic acid using high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Normalize the retinoid levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of retinaldehyde formation for each inhibitor concentration.
-
Determine the cellular IC50 values.
-
Pharmacokinetic Studies in Rodents
These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors in vivo.
-
Animal Models:
-
Use male C57BL/6 mice or Sprague-Dawley rats.
-
-
Dosing and Sample Collection:
-
Administer the test compounds via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points post-dosing via tail vein or cardiac puncture.
-
Collect liver tissue samples at the end of the study.
-
For excretion studies, house animals in metabolic cages to collect urine and feces.
-
-
Bioanalysis:
-
Extract the inhibitor and its potential metabolites from plasma, liver homogenates, urine, and feces.
-
Quantify the concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation:
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software (e.g., WinNonlin).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by HSD17B13 activity.
Experimental Workflows
The following diagram outlines the general workflow for evaluating HSD17B13 inhibitors.
Logical Relationships
This diagram illustrates the logical relationship between HSD17B13 inhibition and its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Inhibition of Hsd17B13: A Comparative Guide to Small Molecules and RNAi Therapeutics
For researchers, scientists, and drug development professionals, the pursuit of effective therapies for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) has identified 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) as a promising therapeutic target. Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progressive liver disease.[1][2] This has spurred the development of various inhibitory modalities aimed at mimicking this protective effect. This guide provides a comparative analysis of two distinct approaches: the small molecule inhibitor BI-3231 and RNA interference (RNAi) technologies, offering a comprehensive overview of their experimental findings and methodologies.
Small Molecule Inhibition: The Case of BI-3231
BI-3231 has emerged as a potent and selective chemical probe for Hsd17B13.[4][5] It has been extensively characterized in both in vitro and in vivo systems, providing a solid foundation for understanding its therapeutic potential.
In Vitro Efficacy and Selectivity
BI-3231 demonstrates high potency against both human and mouse Hsd17B13. Critically, it exhibits excellent selectivity against HSD17B11, the closest homolog to HSD17B13, which is a key consideration for minimizing off-target effects.[6][7]
| Parameter | Human Hsd17B13 (hHsd17B13) | Mouse Hsd17B13 (mHsd17B13) | Human Hsd17B11 (hHsd17B11) | Reference |
| IC50 | 1 nM | 13 nM | >10,000 nM | [8] |
| Ki | ~1 nM | ~13 nM | Not Reported | [7] |
Cellular and In Vivo Pharmacokinetics
In cellular assays, BI-3231 effectively inhibits Hsd17B13 activity.[9] Pharmacokinetic studies have shown that while BI-3231 is rapidly cleared from plasma, it maintains considerable exposure in the liver, the primary site of action.[8]
| Parameter | Value | System | Reference |
| Cellular IC50 | Double-digit nanomolar | Human Hsd17B13 cellular assay | [9] |
| Metabolic Stability | High | Liver microsomes | [8] |
| Metabolic Stability | Moderate | Hepatocytes | [8] |
| In Vivo Clearance | Rapid | Plasma | [8] |
| Liver Exposure | Considerable over 48h | In vivo | [8] |
Experimental Protocol: In Vitro Hsd17B13 Inhibition Assay
The following protocol outlines a typical in vitro experiment to determine the inhibitory activity of a compound like BI-3231.
Methodology:
-
Enzyme and Substrates: Recombinant human Hsd17B13 is used as the enzyme source. Estradiol is a commonly used substrate, and NAD+ serves as the cofactor.[4][9]
-
Inhibitor Preparation: The test inhibitor (e.g., BI-3231) is serially diluted to various concentrations.
-
Reaction Mixture: The enzyme, substrate, cofactor, and inhibitor are combined in a suitable buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The enzymatic reaction results in the conversion of NAD+ to NADH. The production of NADH is monitored, often through fluorescence detection.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
RNA Interference: A Gene-Silencing Alternative
RNA interference (RNAi) offers a distinct mechanism for reducing Hsd17B13 activity by targeting its mRNA for degradation, thereby preventing protein translation. Both small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) have been explored for this purpose.
Preclinical Efficacy of Hsd17B13 ASO
Studies utilizing Hsd17B13-targeting ASOs in preclinical models have demonstrated effective and specific inhibition of Hsd17B13 gene expression.
| Parameter | Value | System | Reference |
| In Vitro IC50 (72h) | 29 nM | Mouse primary hepatocytes | [10] |
| In Vivo Effect | Dose-dependent gene inhibition | Fibrotic mouse liver | [10] |
| Phenotypic Outcome | Decreased hepatic steatosis | CDAHFD mouse model | [10] |
It is noteworthy that while the ASO treatment reduced liver fat, it did not significantly alter hepatic fibrosis in the tested rodent model.[10]
Experimental Protocol: ASO-mediated Knockdown in Primary Hepatocytes
The following workflow illustrates a typical experiment to evaluate the efficacy of an ASO in vitro.
Methodology:
-
Cell Culture: Primary hepatocytes are isolated from mice and cultured under appropriate conditions.
-
ASO Treatment: Cells are treated with varying concentrations of the Hsd17B13-targeting ASO. A scramble or non-targeting ASO is used as a negative control.
-
Time Course: The cells are incubated for different durations (e.g., 24, 48, 72 hours) to assess the time-dependent effect of the ASO.
-
RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of Hsd17B13.
-
Data Analysis: The relative expression of Hsd17B13 mRNA is normalized to a housekeeping gene. The percentage of knockdown is calculated for each ASO concentration, and an IC50 for gene expression inhibition is determined.
Signaling Pathway and Mechanism of Action
The precise enzymatic function and the downstream consequences of Hsd17B13 inhibition are still under active investigation. However, a proposed mechanism involves its role in lipid metabolism within hepatocytes. Hsd17B13 is a lipid droplet-associated protein, and its inhibition is thought to modulate lipid homeostasis.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 - Wikipedia [en.wikipedia.org]
- 6. opnme.com [opnme.com]
- 7. opnme.com [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Hsd17B13-IN-78's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Hsd17B13 inhibitor, Hsd17B13-IN-78, with other known inhibitors of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. The content is designed to assist researchers in verifying the mechanism of action of this compound and in selecting the most appropriate tool compounds for their studies. All presented data is supported by cited experimental evidence.
Comparative Performance of HSD17B13 Inhibitors
The following table summarizes the available quantitative data for this compound and its alternatives. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Target | Assay Type | Substrate | IC50 / Ki | Selectivity | Citation(s) |
| This compound | Human HSD17B13 | Biochemical | Estradiol | < 0.1 μM | Not Reported | |
| BI-3231 | Human HSD17B13 | Biochemical | Not Specified | IC50: 1 nM, Ki: 0.7 nM | Good selectivity against HSD17B11 | [1][2] |
| Mouse HSD17B13 | Biochemical | Not Specified | IC50: 13 nM | Not Reported | [3] | |
| Human HSD17B13 | Cellular | Not Specified | Double-digit nM activity | Not Reported | [2] | |
| Compound 32 | Human HSD17B13 | Biochemical | Not Specified | IC50: 2.5 nM | Highly selective | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable independent verification and comparison of HSD17B13 inhibitors.
HSD17B13 Enzymatic Assay (NAD-Glo™ Assay)
This protocol is adapted from commercially available assays for determining the in vitro potency of inhibitors against recombinant HSD17B13.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13 by quantifying the production of NADH.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Test compound (e.g., this compound)
-
Substrate (e.g., Estradiol or Retinol)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.01% BSA)
-
NAD/NADH-Glo™ Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant HSD17B13 enzyme and substrate to their final concentrations in assay buffer.
-
Reaction Initiation: In a 96-well or 384-well plate, add the test compound, followed by the HSD17B13 enzyme. Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
NADH Detection: Stop the reaction and detect the amount of NADH produced by adding the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[5]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
This protocol is a general guideline for assessing the target engagement of an HSD17B13 inhibitor in a cellular context.
Objective: To confirm that a test compound binds to HSD17B13 in intact cells by measuring the thermal stabilization of the protein.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7)
-
Test compound (e.g., this compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific for HSD17B13 and a loading control
-
Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to confluency and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.[6][7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and western blotting using an antibody against HSD17B13. A loading control antibody should also be used to ensure equal protein loading.[8]
-
Data Analysis: Quantify the band intensities for HSD17B13 at each temperature. Plot the relative amount of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of HSD17B13 and the experimental workflows for its inhibitor characterization.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HSD17B13 Inhibitors: A Multi-Species Perspective
Introduction: While specific data for a compound designated "Hsd17B13-IN-78" is not publicly available, this guide provides a comparative overview of two well-characterized small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), INI-822 and BI-3231 . This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HSD17B13 for liver diseases such as non-alcoholic steatohepatitis (NASH).
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH and alcohol-related liver disease. This has made HSD17B13 an attractive therapeutic target. This guide will compare the available preclinical data for INI-822 and BI-3231 across different species, focusing on their potency, pharmacokinetics, and efficacy in models of liver disease.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is understood to play a role in hepatic lipid metabolism. Its substrates are thought to include bioactive lipids such as certain oxylipins and retinol. The protective genetic variants of HSD17B13 lead to a loss of its enzymatic function. Pharmacological inhibition of HSD17B13 aims to replicate the protective phenotype observed in individuals with these genetic variants. The proposed mechanism involves the modulation of lipid metabolism and a reduction in lipotoxicity, inflammation, and fibrosis.
Comparative In Vitro Data
The following table summarizes the available in vitro potency and selectivity data for INI-822 and BI-3231.
| Parameter | INI-822 | BI-3231 | Species |
| Potency | |||
| HSD17B13 IC50 | Low nM | 1 nM | Human |
| Not Reported | 13 nM | Mouse | |
| Selectivity | |||
| HSD17B Family | >100-fold selective | Excellent vs. HSD17B11 | Human |
| Cellular Activity | |||
| Fibrotic Protein Reduction | Significant decrease at 1 and 5 µM | Not Reported | Human (Liver-on-a-chip) |
| Triglyceride Accumulation | Not Reported | Significant reduction | Human (HepG2), Mouse (Primary Hepatocytes) |
Comparative In Vivo Pharmacokinetic Data
Pharmacokinetic properties of INI-822 and BI-3231 have been evaluated in several species, as detailed in the table below.
| Parameter | INI-822 | BI-3231 | Species |
| Oral Bioavailability | Good | Low (10%) | Mouse |
| Good | Not Reported | Rat | |
| Good | Not Reported | Dog | |
| Clearance | Low | Rapid | Mouse |
| Not Reported | Rapid | Rat | |
| Plasma Half-life | Supports once-daily dosing in humans | Short | Mouse, Rat |
| Tissue Distribution | Not Reported | Extensive liver accumulation | Mouse |
Comparative In Vivo Efficacy Data
The efficacy of these inhibitors has been tested in rodent models of liver disease.
| Model | INI-822 | BI-3231 | Species |
| Zucker Obese Rat | Increased bioactive oxylipin substrates | Not Reported | Rat |
| High-Fat Choline-Deficient Diet | Decreased ALT, Increased hepatic phosphatidylcholines | Not Reported | Rat |
| CDAA-HFD Diet | Decreased ALT, Increased hepatic phosphatidylcholines | Not Reported | Rat |
| Palmitic Acid-Induced Lipotoxicity | Not Reported | Reduced triglyceride accumulation | Mouse (Primary Hepatocytes) |
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay
The inhibitory activity of compounds against HSD17B13 is typically assessed using a biochemical assay with purified recombinant enzyme. For instance, the activity of BI-3231 was determined through a high-throughput screening (HTS) assay using estradiol as a substrate[1]. The assay measures the conversion of the substrate by the enzyme in the presence of the cofactor NAD+. The potency of the inhibitor is determined by measuring the reduction in product formation at various concentrations of the compound, from which an IC50 value is calculated. For INI-822, inhibition of purified human HSD17B13 was evaluated by quantifying the oxidation of multiple substrates[2].
Cellular Assays in Human and Murine Hepatocytes
The cellular activity of HSD17B13 inhibitors can be evaluated in primary hepatocytes or cell lines. For BI-3231, lipotoxicity was induced in HepG2 cells and primary mouse hepatocytes using palmitic acid[3]. The cells were then co-incubated with BI-3231 to assess its protective effects, with triglyceride accumulation being a key readout[3]. INI-822 was evaluated in a primary human liver-on-a-chip system containing hepatocytes, Kupffer cells, and stellate cells. The efficacy was determined by measuring the reduction in the fibrotic proteins alpha-smooth muscle actin (ɑSMA) and collagen type 1[2].
In Vivo Pharmacokinetic Studies
Pharmacokinetic profiles are determined in animal models such as mice and rats. For BI-3231, studies were conducted in both species following intravenous and oral administration[4][5]. Plasma samples were collected at various time points to determine the drug concentration, from which parameters like clearance, half-life, and oral bioavailability were calculated[4][5]. Tissue distribution studies were also performed to assess liver accumulation[4]. INI-822 was reported to have good oral bioavailability and low clearance in mice, rats, and dogs[2].
In Vivo Efficacy Studies in Animal Models of NASH
Rodent models that mimic key features of human NASH are used to evaluate the in vivo efficacy of HSD17B13 inhibitors. For INI-822, efficacy was demonstrated in Zucker obese rats and in rats fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)[2][6][7][8]. Key endpoints in these studies included plasma levels of alanine aminotransferase (ALT) as a marker of liver injury, and hepatic levels of phosphatidylcholines and HSD17B13 substrates[6][7][8][9].
Experimental Workflow for HSD17B13 Inhibitor Development
The development and preclinical evaluation of an HSD17B13 inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Summary
Both INI-822 and BI-3231 have demonstrated promising preclinical profiles as inhibitors of HSD17B13.
-
INI-822 shows potent inhibition of human HSD17B13 and has demonstrated anti-fibrotic effects in a human cell-based model. Its favorable pharmacokinetic profile across multiple species, including low clearance and good oral bioavailability, supports its advancement into clinical development, which is currently in Phase 1[2][10].
-
BI-3231 is a potent inhibitor of both human and mouse HSD17B13 and has been shown to reduce lipotoxicity in cellular models[3][5]. While its in vivo pharmacokinetic profile is characterized by rapid clearance and low oral bioavailability, it exhibits significant liver accumulation, which is advantageous for a liver-targeted therapy[4][5]. BI-3231 is positioned as a valuable chemical probe for further elucidating the biology of HSD17B13[1][4].
The comparative data presented in this guide highlights the different characteristics of these two inhibitors and provides a basis for understanding the therapeutic potential of targeting HSD17B13. Further studies and clinical data will be crucial to fully validate the efficacy and safety of this therapeutic approach for chronic liver diseases.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inipharm.com [inipharm.com]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 7. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 8. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 9. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 10. firstwordpharma.com [firstwordpharma.com]
Assessing the Therapeutic Potential of Hsd17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), is rapidly evolving. A key emerging target in this area is the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme.[1][2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, fibrosis, and cirrhosis.[1][2][5][6][7] This has spurred the development of various therapeutic modalities aimed at inhibiting HSD17B13 activity. This guide provides a comparative assessment of a representative potent small molecule inhibitor, herein referred to as Hsd17B13-IN-78, against other key competitors in the field.
Mechanism of Action of HSD17B13
HSD17B13 is an enzyme primarily expressed in the liver and is involved in lipid and steroid metabolism.[8] Its overexpression is associated with increased lipid droplet size and number in hepatocytes, contributing to the pathogenesis of NAFLD.[1][9] The precise mechanism is still under investigation, but it is understood that HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][10][11] Loss of this enzymatic function is thought to be protective. Furthermore, HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), creating a positive feedback loop that promotes hepatic lipogenesis.[1][12] Recent studies also suggest a role for HSD17B13 in promoting liver inflammation through the activation of PAF/STAT3 signaling, leading to increased leukocyte adhesion.[13]
Competitive Landscape
The primary therapeutic strategies targeting HSD17B13 include small molecule inhibitors and RNA interference (RNAi) therapeutics. This guide will focus on a representative potent small molecule inhibitor, this compound (represented by the recently disclosed compound 32), and compare it with other notable competitors.
Key Competitors:
-
BI-3231: A potent and selective small molecule inhibitor of HSD17B13 developed by Boehringer Ingelheim.[8][14][15][16][17]
-
INI-822: An oral small molecule inhibitor from Inipharm currently in Phase I clinical trials for NASH.[8]
-
Rapirosiran (formerly ALN-HSD): An RNAi therapeutic developed by Alnylam Pharmaceuticals, now being advanced by AstraZeneca as AZD7503. It is designed to silence the HSD17B13 gene.[18][19]
Comparative Performance Data
The following table summarizes the available quantitative data for this compound (represented by compound 32) and its key competitors.
| Compound/Therapeutic | Modality | Target | IC50 (nM) | Selectivity | In Vivo Efficacy | Clinical Development Stage |
| This compound (as compound 32) | Small Molecule Inhibitor | HSD17B13 Enzyme | 2.5 | High | Demonstrated robust anti-MASH effects in multiple mouse models.[20] | Preclinical |
| BI-3231 | Small Molecule Inhibitor | HSD17B13 Enzyme | ~1 (human), low nM (mouse) | >10,000-fold over HSD17B11[8] | Characterized in vivo, but specific anti-MASH efficacy data is less detailed in the public domain compared to compound 32.[15][20] | Preclinical (Chemical Probe) |
| INI-822 | Small Molecule Inhibitor | HSD17B13 Enzyme | Data not publicly available | Data not publicly available | Preclinical data supported advancement to clinical trials. | Phase I[8] |
| Rapirosiran (AZD7503) | RNAi Therapeutic | HSD17B13 mRNA | Not Applicable | Not Applicable | Dose-dependent reduction in liver HSD17B13 mRNA (up to 78% reduction).[18] | Phase I[18][19] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay:
A common method to determine the potency of HSD17B13 inhibitors is a biochemical assay that measures the enzymatic conversion of a substrate.
-
Enzyme Source: Recombinant human HSD17B13 protein.
-
Substrate: β-estradiol or retinol are commonly used substrates.[3][21]
-
Cofactor: NAD+ is a required cofactor for the enzymatic reaction.[15][21]
-
Detection: The reaction progress is monitored by measuring the production of NADH, often through a coupled luminescence or fluorescence-based detection system.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from a dose-response curve.
Cellular Assay:
To assess the activity of inhibitors in a more physiologically relevant context, cellular assays are employed.
-
Cell Line: Human hepatocyte cell lines (e.g., HepG2) that endogenously or exogenously express HSD17B13.
-
Treatment: Cells are treated with varying concentrations of the inhibitor.
-
Endpoint: The activity of HSD17B13 can be assessed by measuring the levels of a specific metabolite or by using a reporter gene assay.
-
EC50 Determination: The concentration of the inhibitor that elicits a 50% maximal response (EC50) is determined.
In Vivo Efficacy Studies (Mouse Models):
To evaluate the therapeutic potential in a living organism, mouse models of NASH are utilized.
-
Animal Model: Mice fed a high-fat, high-cholesterol, and high-sugar diet (e.g., Western diet) with or without the addition of carbon tetrachloride (CCl4) to induce fibrosis.[13]
-
Dosing: The inhibitor is administered orally or via another appropriate route for a specified duration.
-
Efficacy Readouts:
-
Liver Histology: Assessment of steatosis, inflammation, ballooning, and fibrosis scores.
-
Biochemical Markers: Measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Gene Expression Analysis: Quantification of mRNA levels of genes involved in lipogenesis, inflammation, and fibrosis in the liver.
-
Lipidomics: Analysis of the lipid profile in the liver tissue.
-
Visualizing the Landscape
HSD17B13 Signaling Pathway in NAFLD
Caption: HSD17B13 signaling in NAFLD and points of therapeutic intervention.
Experimental Workflow for HSD17B13 Inhibitor Assessment
Caption: A typical workflow for the discovery and preclinical assessment of HSD17B13 inhibitors.
Conclusion
HSD17B13 has emerged as a promising therapeutic target for NAFLD and NASH, backed by strong human genetic evidence. The development of both small molecule inhibitors and RNAi therapeutics is being actively pursued. This compound, as represented by the potent and selective preclinical compound 32, demonstrates significant promise with robust in vivo anti-MASH activity.[20] Its performance, particularly in preclinical models, appears highly competitive. As competitors like INI-822 and Rapirosiran (AZD7503) progress through clinical trials, the therapeutic landscape will become clearer. Continued research and head-to-head clinical studies will be crucial to definitively establish the therapeutic potential of these different modalities and individual candidates in treating patients with chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. origene.com [origene.com]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pardon Our Interruption [opnme.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 20. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hsd17B13-IN-78: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of Hsd17B13-IN-78, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) utilized in nonalcoholic fatty liver disease (NAFLD) research.[1] While specific disposal instructions for this compound are not publicly available, adherence to general principles of hazardous waste management is paramount.
It is imperative to consult the Safety Data Sheet (SDS) for this compound, if available from the supplier, as it will contain specific handling and disposal information. In the absence of a specific SDS, the following guidelines, based on general laboratory chemical waste procedures, should be followed.
I. Hazard Evaluation and Waste Characterization
The first step in proper disposal is to characterize the waste. This compound is a complex organic molecule.[1] Unused or waste this compound, including contaminated materials, should be treated as hazardous chemical waste. The Resource Conservation and Recovery Act (RCRA) establishes regulations for hazardous waste, prohibiting its disposal in regular trash or sewer systems.[2]
Waste containing this compound may fall under one or more of the following hazardous waste characteristics:
-
Toxicity: As a biologically active molecule designed to inhibit a human enzyme, it should be presumed to have toxicological properties.
-
Ignitability: If dissolved in a flammable solvent (e.g., DMSO, ethanol), the waste mixture will be considered ignitable.
-
Reactivity: While less likely for this type of compound, any potential for violent reaction should be assessed based on its chemical structure and the other substances it may be mixed with.
-
Corrosivity: This is unlikely unless the compound is in a strongly acidic or basic solution.
II. Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]
-
Designated Waste Containers: Collect waste this compound and materials contaminated with it in a dedicated, properly labeled hazardous waste container.
-
Compatibility: Ensure the container is chemically compatible with the waste. For organic compounds like this compound, high-density polyethylene (HDPE) or glass containers are generally suitable.[4]
-
Solvent-Based Waste: If this compound is in a solvent, it should be collected with other compatible solvent waste. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[3]
-
Solid Waste: Dispose of chemically contaminated solid waste, such as pipette tips, gloves, and empty vials, in a designated, puncture-resistant container.[5] Empty containers that held this compound should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[3][6]
III. Container Management and Labeling
All waste containers must be managed to ensure safety and compliance.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the name "this compound" and any solvents present with their approximate concentrations.
-
Closure: Keep waste containers securely closed except when adding waste.[3] This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4] The SAA should be in a well-ventilated area, and secondary containment (such as a tray) should be used to contain potential leaks.[3]
IV. Disposal Procedures
The ultimate disposal of this compound waste must be handled by trained professionals.
-
Institutional Protocols: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) office.[4]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[2]
-
Documentation: Maintain accurate records of the waste generated, as required by institutional policy and regulations like RCRA.[2]
| Parameter | Guideline | Regulatory Basis |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | Up to 55 gallons of hazardous waste | Federal regulations[3] |
| SAA Acutely Hazardous Waste Limit | 1 quart of liquid or 1 kg of solid | Federal regulations[4] |
| Maximum Storage Time in SAA | Up to 12 months (unless accumulation limits are reached) | UPenn EHRS Guidelines[4] |
| Container Rinsing | Triple rinse with appropriate solvent; collect first rinse as hazardous waste | IISc and NCBI Guidelines[3][6] |
This table summarizes general quantitative guidelines for hazardous waste management in a laboratory setting. Always defer to your institution's specific protocols.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final removal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling Hsd17B13-IN-78
Disclaimer: This document provides essential safety and logistical information for handling Hsd17B13-IN-78 based on general laboratory safety protocols for research chemicals. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, all personnel must handle this compound with the assumption that it is potentially hazardous. This guide is intended for researchers, scientists, and drug development professionals and should be supplemented by institutional safety guidelines and a thorough risk assessment before any handling occurs.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling compounds of unknown toxicity is the consistent and correct use of Personal Protective Equipment. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of splashes or aerosols.[1] | Protects eyes from accidental splashes of liquids or fine particles of the compound. A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[1] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Prevents skin contact with the compound. Nitrile gloves offer good resistance to a variety of chemicals. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[1] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[2] Consider a chemically resistant apron when handling larger volumes. | Protects skin and personal clothing from contamination. The lab coat should be removed before leaving the laboratory area. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary. | For potent compounds or when generating dust or aerosols, a respirator (e.g., an N95 or higher) may be required based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[2] | Protects feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from receipt to disposal.
Caption: Standard workflow for handling this compound.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations.[5] Do not pour down the drain or discard in regular trash. The original container should be used for disposal if possible. |
| Contaminated Solid Waste | All solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Liquid Waste | Collect all liquid waste containing this compound in a sealed, properly labeled, and chemically compatible hazardous waste container.[6] Do not mix with incompatible waste streams. |
| Contaminated Glassware | Reusable glassware should be decontaminated using a validated procedure. Disposable glassware should be disposed of in a designated broken glass container that is then managed as hazardous waste.[7] |
IV. Logical Relationships in Safety Management
The following diagram illustrates the relationship between the potential hazards of an uncharacterized research chemical and the necessary safety measures.
Caption: Hazard-control relationship for this compound.
By adhering to these guidelines, researchers can minimize their risk of exposure and ensure the safe and responsible handling of this compound in the laboratory. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. globalchemsdepot.com [globalchemsdepot.com]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

